Desogestrel
Description
This compound, a prodrug, is a third generation progestogen and hence, a member of the gonane family which was largely used in Europe before being approved in the US and Canada. It was firstly generated from a study that showed that 11-beta and 11-alkylidene substituent in nortestosterone can enhance the biological activity. This compound is now produced semi-synthetically from naturally occurred plant steroids. In the US, this compound is found only in combination with [ethinyl estradiol]. The first approved drug containing this compound was developed by Organon USA Inc in 1972 and FDA approved in 1992.
This compound is a Progestin.
This compound is a synthetic progestogen structurally related to levonorgestrel, with progesterone hormone receptor agonistic activity, used as a contraceptive and hormone replacement agent. Upon administration, this compound binds intracellular progesterone receptors in progesterone responsive tissue and the resultant complex interacts with DNA causing either gene transcription or gene repression. This eventually leads to an inhibition of gonadotropin releasing hormone (GnRH) secretion from the hypothalamus and a subsequent inhibition of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) release. This prevents ovulation and alters the cervical mucus.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1992 and has 4 investigational indications.
A synthetic progestational hormone used often as the progestogenic component of combined oral contraceptive agents (ORAL CONTRACEPTIVES, COMBINED).
See also: Norethindrone (related); Norethynodrel (related); Ethynodiol Diacetate (related) ... View More ...
Structure
2D Structure
Propriétés
IUPAC Name |
(8S,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O/c1-4-21-14-15(3)20-17-9-7-6-8-16(17)10-11-18(20)19(21)12-13-22(21,23)5-2/h2,8,17-20,23H,3-4,6-7,9-14H2,1H3/t17-,18-,19-,20+,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPLCPCMSCLEKRS-BPIQYHPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC(=C)C3C(C1CCC2(C#C)O)CCC4=CCCCC34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12CC(=C)[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CCCC[C@H]34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022898 | |
| Record name | Desogestrel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Desogestrel | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014449 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
428ºC | |
| Record name | Desogestrel | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00304 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
<1 mg/ml, Slightly soluble in ethanol and ethyl acetate; sparingly soluble in n-hexane., 3.01e-03 g/L | |
| Record name | Desogestrel | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00304 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DESOGESTREL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3593 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Desogestrel | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014449 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Impurities |
Reported impurities include: 13-ethyl-16-[13-ethyl-17beta-hydroxy-11-methylene-18,19-dinor-17alpha-pregn-4-en-20-yn-16-ylidene]-11-methylene-18,19-dinor-17alpha-pregn-4-en-20-yn-17beta-ol, 13-ethyl-11-methylene-18,19-dinor-5alpha,17alpha-pregn-3-en-20-yn-17-ol (desogestrel D3-isomer) and 11-methylene-19-nor-17alpha-pregn-4-en-20-yn-17-ol; 13-ethyl-11-methylenegon-4-en-17-one. | |
| Record name | DESOGESTREL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3593 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals | |
CAS No. |
54024-22-5 | |
| Record name | Desogestrel | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54024-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Desogestrel [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054024225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desogestrel | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00304 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Desogestrel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Desogestrel | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.555 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DESOGESTREL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81K9V7M3A3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DESOGESTREL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3593 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Desogestrel | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014449 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
109-110ºC, 109-110 °C, 109.5 °C | |
| Record name | Desogestrel | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00304 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DESOGESTREL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3593 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Desogestrel | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014449 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Desogestrel's In Vitro Mechanism of Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desogestrel, a synthetic progestogen, is a key component in hormonal contraceptives. Its biological activity is primarily mediated by its active metabolite, etonogestrel (also known as 3-ketothis compound). This technical guide provides an in-depth exploration of the in vitro mechanism of action of this compound, focusing on the molecular interactions and cellular effects of etonogestrel. We will delve into its receptor binding profile, the downstream signaling pathways it modulates, and the experimental methodologies used to elucidate these mechanisms. All quantitative data are summarized in structured tables, and key pathways and workflows are visualized using diagrams to facilitate a comprehensive understanding for research and development professionals.
Bioactivation of this compound
This compound itself is a prodrug and requires bioactivation to exert its progestational effects.[1] This conversion primarily occurs in the liver, where this compound is rapidly metabolized into its biologically active form, etonogestrel.[1][2]
In Vitro Metabolism Experimental Protocol
The biotransformation of this compound to etonogestrel can be studied in vitro using human liver microsomes. This process is catalyzed by cytochrome P450 enzymes.[3]
Objective: To characterize the in vitro metabolism of this compound to etonogestrel.
Materials:
-
Human liver microsomes
-
This compound
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer
-
Acetonitrile (for quenching the reaction)
-
Analytical standards for this compound and etonogestrel
Methodology:
-
Incubation Mixture Preparation: A typical incubation mixture contains human liver microsomes, this compound (at various concentrations to determine enzyme kinetics), and an NADPH regenerating system in a phosphate buffer.
-
Initiation of Reaction: The reaction is initiated by the addition of the NADPH regenerating system.
-
Incubation: The mixture is incubated at 37°C for a specified period.
-
Reaction Termination: The reaction is stopped by adding a quenching solvent, such as acetonitrile.
-
Sample Preparation: The samples are centrifuged to pellet the protein, and the supernatant is collected for analysis.
-
Analysis: The formation of etonogestrel is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
Receptor Binding Profile of Etonogestrel
The primary mechanism of action of etonogestrel is its interaction with steroid hormone receptors. It is a potent agonist of the progesterone receptor (PR).[4] Its selectivity for the PR over other steroid receptors is a key determinant of its pharmacological profile.
Quantitative Receptor Binding Data
The binding affinity of etonogestrel to various steroid receptors has been characterized in vitro. The following table summarizes the relative binding affinities (RBA) from competitive binding assays.
| Receptor | Ligand for 100% Reference | Relative Binding Affinity (%) of Etonogestrel |
| Progesterone Receptor (PR) | Progesterone | High (Specific values vary across studies) |
| Androgen Receptor (AR) | Dihydrotestosterone | Low |
| Glucocorticoid Receptor (GR) | Dexamethasone | Very Low |
| Mineralocorticoid Receptor (MR) | Aldosterone | Negligible |
| Estrogen Receptor (ER) | Estradiol | Negligible |
Note: Specific quantitative values like Ki or IC50 can vary depending on the experimental setup, such as the cell line and radioligand used. The data presented here is a qualitative summary based on available literature.
Progesterone Receptor Binding Assay Protocol
Objective: To determine the binding affinity of etonogestrel for the progesterone receptor.
Materials:
-
Cell line expressing human progesterone receptor (e.g., T47D or MCF-7 breast cancer cells).
-
Radiolabeled progestin (e.g., [³H]-promegestone) as the tracer.
-
Unlabeled etonogestrel and a reference progestin (e.g., progesterone) as competitors.
-
Cell lysis buffer.
-
Scintillation cocktail and counter.
Methodology:
-
Cell Culture: T47D or MCF-7 cells are cultured to confluency.
-
Whole Cell Binding Assay:
-
Cells are incubated with a fixed concentration of the radiolabeled progestin.
-
Increasing concentrations of unlabeled etonogestrel or the reference compound are added to compete for binding to the PR.
-
Incubation is carried out at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.
-
-
Washing: Cells are washed with cold buffer to remove unbound ligand.
-
Cell Lysis and Scintillation Counting: Cells are lysed, and the radioactivity in the lysate, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of etonogestrel that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The binding affinity (Ki) can then be determined using the Cheng-Prusoff equation.
Downstream Signaling Pathways
Upon binding to the progesterone receptor, etonogestrel induces a conformational change in the receptor, leading to its dimerization, nuclear translocation, and binding to progesterone response elements (PREs) in the promoter regions of target genes. This results in the modulation of gene transcription, which underlies its physiological effects.
Regulation of Gene Expression in Endometrial Cells
In vitro studies using human endometrial stromal cells (HESCs) and endometrial organoids have identified several genes that are regulated by etonogestrel. These genes are involved in processes such as cell proliferation, apoptosis, and tissue remodeling.
| Gene | Effect of Etonogestrel | Putative Function in Endometrium |
| BCL6 | Upregulation | Transcriptional repressor, involved in cell cycle control |
| BMP6 | Upregulation | Bone morphogenetic protein, involved in cell differentiation |
| CXCL1 | Downregulation | Chemokine, involved in inflammation and angiogenesis |
Key Signaling Pathways
The interaction of etonogestrel with the progesterone receptor activates a cascade of downstream signaling events. One of the key pathways implicated in progesterone action in the endometrium is the Indian Hedgehog (Ihh) - COUP-TFII signaling axis .
-
Ihh-COUP-TFII Pathway: Progesterone, and by extension etonogestrel, acting on the uterine epithelium, induces the expression of Indian Hedgehog (Ihh). Ihh then acts as a paracrine signal on the underlying stromal cells, leading to the expression of Chicken Ovalbumin Upstream Promoter-Transcription Factor II (COUP-TFII). COUP-TFII is a critical mediator of progesterone's effects on the stroma, including the decidualization process.
In Vitro Gene Expression Analysis Protocol
Objective: To investigate the effect of etonogestrel on the expression of target genes in endometrial cells.
Materials:
-
Human endometrial stromal cells (HESCs) or endometrial organoids.
-
Cell culture medium (e.g., DMEM/F-12) supplemented with charcoal-stripped fetal bovine serum (to remove endogenous steroids).
-
Etonogestrel.
-
RNA extraction kit.
-
Reverse transcriptase and reagents for cDNA synthesis.
-
Primers for target genes (e.g., BCL6, BMP6, CXCL1) and a housekeeping gene (e.g., GAPDH).
-
Reagents for quantitative real-time PCR (qPCR).
Methodology:
-
Cell Culture and Treatment: HESCs or organoids are cultured in steroid-depleted medium. Cells are then treated with various concentrations of etonogestrel or vehicle control for a specified time period (e.g., 24-48 hours).
-
RNA Extraction: Total RNA is extracted from the cells using a commercial RNA extraction kit.
-
cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA).
-
Quantitative PCR (qPCR): The expression levels of the target genes are quantified by qPCR using specific primers. The expression levels are normalized to a housekeeping gene.
-
Data Analysis: The relative fold change in gene expression in etonogestrel-treated cells compared to vehicle-treated cells is calculated using the ΔΔCt method.
Conclusion
The in vitro mechanism of action of this compound is mediated by its active metabolite, etonogestrel. Etonogestrel exhibits a high binding affinity and selectivity for the progesterone receptor. This interaction triggers a cascade of molecular events, including the modulation of specific gene expression programs and the activation of key signaling pathways, such as the Ihh-COUP-TFII axis in the endometrium. The experimental protocols detailed in this guide provide a framework for the continued investigation of the nuanced effects of this compound and other progestins at the cellular and molecular level, which is essential for the development of new and improved hormonal therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of etonogestrel implant use on T-cell and cytokine profiles in the female genital tract and blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Etonogestrel (Implanon), Another Treatment Option for Contraception - PMC [pmc.ncbi.nlm.nih.gov]
Desogestrel synthesis pathway and chemical properties
An In-depth Technical Guide to the Synthesis and Chemical Properties of Desogestrel
Introduction
This compound, chemically known as (17α)-13-ethyl-11-methylene-18,19-dinorpregn-4-en-20-yn-17-ol, is a synthetic progestogen of the 19-nortestosterone series.[1] It is classified as a "third-generation" progestin and is a key component in many oral contraceptive formulations.[2][3] A notable characteristic of this compound is that it is a prodrug; it is rapidly metabolized in the body to its biologically active form, etonogestrel (also known as 3-ketothis compound), which is responsible for its contraceptive effects.[1][4] Etonogestrel exerts its potent progestogenic activity by binding to the progesterone receptor, thereby inhibiting ovulation. The synthesis of this compound is a multi-step process that typically starts from naturally occurring plant steroids and involves key chemical transformations to build its unique tetracyclic structure with an 11-methylene group.
Chemical and Physical Properties
This compound is a white, crystalline solid. It is practically insoluble in water but exhibits good solubility in several organic solvents, including methanol, anhydrous ethanol, and methylene chloride. Its chemical structure features a gonane steroid core, distinguished by a 13-ethyl group and an 11-methylene group, which enhance its biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₂₂H₃₀O | |
| Molecular Weight | 310.47 g/mol | |
| CAS Number | 54024-22-5 | |
| IUPAC Name | (8S,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol | |
| Melting Point | 109-110 °C | |
| Appearance | White Solid | |
| Solubility | Practically insoluble in water; Very soluble in methanol; Freely soluble in anhydrous ethanol and methylene chloride. | |
| pKa | 13.07 ± 0.40 (Predicted) | |
| Optical Rotation | [α]D²⁰ +55° (chloroform) |
Synthesis Pathway of this compound
The synthesis of this compound is a complex process with multiple reported routes, often originating from steroid precursors like 11α-hydroxy-18-methyl-estr-4-ene-3,17-dione. A common strategy involves a series of protection, oxidation, olefination, deprotection, and ethynylation steps to construct the target molecule. The introduction of the key 11-methylene group is typically achieved via a Wittig reaction on an 11-keto intermediate.
A representative synthetic pathway is outlined below, starting from an 11α-hydroxy steroid precursor.
This pathway illustrates a logical sequence for modifying the steroid core. The initial protection steps ensure that subsequent reactions, such as the oxidation of the 11-hydroxyl group and the Wittig reaction, occur with high selectivity. The final step, ethynylation, is critical for the molecule's progestational activity.
Key Experimental Protocols
Detailed experimental protocols are often proprietary or vary between manufacturers. However, based on patent literature, a representative protocol for a key transformation—the ethynylation of the 17-keto group—can be described.
Protocol: Ethynylation of 11-methylene-18a-homo-estr-4-en-17-one
This protocol outlines the introduction of the C17 ethynyl group, the final step in forming this compound from its immediate precursor.
Reagents and Materials:
-
11-methylene-18a-homo-estr-4-en-17-one (precursor)
-
Trimethylsilyl acetylene
-
n-Hexyllithium (2.3 M in hexane)
-
Tetrahydrofuran (THF)
-
Hexane
-
Methanol
-
Sodium hydroxide (NaOH) solution (30% aqueous)
-
Acetic acid solution (3% aqueous)
-
Saturated sodium chloride (NaCl) solution
-
Nitrogen atmosphere
Procedure Workflow:
This procedure first forms a lithium acetylide reagent in situ, which then attacks the 17-carbonyl group of the steroid precursor. A subsequent deprotection step removes the trimethylsilyl (TMS) group, yielding the terminal alkyne functionality of this compound. Purification by recrystallization affords the final product.
Pharmacodynamics and Metabolic Activation
This compound itself has a very low affinity for the progesterone receptor. Its biological activity is dependent on its conversion to the active metabolite, etonogestrel. This metabolic activation occurs rapidly in the intestinal mucosa and during the first pass through the liver. The primary transformation is the hydroxylation at the C3 position, followed by oxidation to a ketone, yielding etonogestrel.
Etonogestrel is a very potent progestogen with high binding affinity for the progesterone receptor, and it is this metabolite that is responsible for the contraceptive efficacy of this compound by inhibiting ovulation. The minimum effective dosage for ovulation inhibition is approximately 60 μ g/day of this compound.
References
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Desogestrel
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of Desogestrel, a third-generation synthetic progestogen widely used in hormonal contraceptives.[1] this compound itself is a prodrug, and its biological effects are mediated by its active metabolite, etonogestrel (also known as 3-keto-desogestrel).[2][3]
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by its rapid and extensive conversion to its active metabolite, etonogestrel, which is responsible for its contraceptive efficacy.[3]
Absorption
Following oral administration, this compound is rapidly and almost completely absorbed.[4] It undergoes extensive first-pass metabolism in the intestinal mucosa and liver, leading to its complete conversion into etonogestrel. Consequently, this compound is not detectable in the bloodstream. The bioavailability of this compound, measured as etonogestrel, is approximately 76% to 84%.
Distribution
The distribution of this compound and its active metabolite etonogestrel is influenced by their binding to plasma proteins. This compound is 99% bound to plasma proteins, exclusively to albumin. Etonogestrel is 95% to 98% bound to plasma proteins. This binding is primarily to albumin (65-66%) and to a lesser extent, sex hormone-binding globulin (SHBG) (30-32%). Approximately 2% to 5% of etonogestrel remains unbound and biologically active in the circulation. The apparent volume of distribution for this compound is 1.5 L/kg.
Metabolism
This compound is a prodrug that is inactive and requires bioactivation. This occurs through hydroxylation at the C3 position in the intestinal wall and liver, rapidly and completely converting it to the biologically active metabolite, etonogestrel (3-keto-desogestrel). In vitro studies suggest that CYP2C9 and possibly CYP2C19 are involved in the initial hydroxylation of this compound.
Etonogestrel is further metabolized through pathways typical for steroids, including conjugation with sulfate and glucuronide. The further metabolism of etonogestrel is thought to be catalyzed by CYP3A4. Other phase I metabolites include 3α-OH-desogestrel, 3β-OH-desogestrel, and 3α-OH-5α-H-desogestrel, which are pharmacologically inactive.
Excretion
The elimination of this compound and its metabolites occurs primarily through urine (approximately 50-60%) and to a lesser extent, feces (approximately 35%). The elimination half-life of etonogestrel is approximately 21 to 38 hours at a steady state.
Table 1: Pharmacokinetic Parameters of Etonogestrel (Active Metabolite of this compound)
| Parameter | Value | References |
| Bioavailability | 76% - 84% | |
| Time to Peak Concentration (Tmax) | ~1.5 hours | |
| Peak Concentration (Cmax) - Single Dose | 2,805 ± 1,203 pg/mL | |
| Peak Concentration (Cmax) - Steady State | 5,840 ± 1,667 pg/mL | |
| Area Under the Curve (AUC0–∞) - Single Dose | 33,858 ± 11,043 pg/mL∙hr | |
| Area Under the Curve (AUC0–24) - Steady State | 52,299 ± 17,878 pg/mL∙hr | |
| Apparent Volume of Distribution (Vd) | 1.5 L/kg | |
| Plasma Protein Binding | 95% - 98% | |
| - Albumin | 65% - 66% | |
| - SHBG | 30% - 32% | |
| - Free Fraction | 2% - 5% | |
| Elimination Half-life (t1/2) | 21 - 38 hours | |
| Metabolic Clearance Rate | ~2 mL/min/kg |
Pharmacodynamics
The pharmacodynamic effects of this compound are mediated by its active metabolite, etonogestrel, which is a potent progestogen.
Mechanism of Action
Etonogestrel exerts its contraceptive effect through a multi-faceted mechanism, primarily by inhibiting ovulation. It binds with high affinity to progesterone receptors in target organs such as the hypothalamus, pituitary gland, and female reproductive tract. This binding leads to the following key actions:
-
Inhibition of Ovulation: Etonogestrel suppresses the mid-cycle surge of luteinizing hormone (LH) from the pituitary gland, which is essential for ovulation. It also dampens the follicle-stimulating hormone (FSH) peak. This compound-containing progestogen-only pills have been shown to inhibit ovulation in up to 97% of cycles.
-
Changes in Cervical Mucus: It increases the viscosity of the cervical mucus, creating a barrier that hinders sperm penetration into the uterus.
-
Endometrial Alterations: Etonogestrel alters the endometrium, making it less receptive to the implantation of a fertilized egg.
Receptor Binding Profile
Etonogestrel is a highly selective progestogen with a strong affinity for the progesterone receptor. It has approximately 150% of the affinity of promegestone and 300% of the affinity of progesterone for the progesterone receptor. Etonogestrel also exhibits very weak androgenic and glucocorticoid activity and no estrogenic or antimineralocorticoid activity. Its minimal androgenic activity is considered clinically insignificant at contraceptive doses.
Table 2: Receptor Binding Affinity of Etonogestrel
| Receptor | Relative Binding Affinity (%) | References |
| Progesterone Receptor | High (300% of progesterone) | |
| Androgen Receptor | Very Weak | |
| Glucocorticoid Receptor | Very Weak (~14% of dexamethasone) | |
| Estrogen Receptor | None | |
| Mineralocorticoid Receptor | None |
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the evaluation of this compound's pharmacokinetics and pharmacodynamics.
Pharmacokinetic Analysis of Etonogestrel
Objective: To determine the pharmacokinetic parameters of etonogestrel following oral administration of this compound.
Methodology:
-
Study Design: A randomized, double-blind, crossover study design is often employed.
-
Subjects: Healthy female volunteers with regular menstrual cycles.
-
Drug Administration: A single oral dose of a this compound-containing tablet (e.g., 150 µg this compound and 30 µg ethinyl estradiol) is administered. For steady-state analysis, tablets are administered daily for a specified period (e.g., 21 days).
-
Sample Collection: Venous blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72, and 96 hours).
-
Sample Analysis: Serum concentrations of etonogestrel are quantified using a validated analytical method, such as radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Pharmacokinetic parameters including Cmax, Tmax, AUC, and elimination half-life are calculated from the serum concentration-time data using non-compartmental analysis.
In Vitro Metabolism Studies
Objective: To identify the cytochrome P450 (CYP) enzymes responsible for the metabolism of this compound.
Methodology:
-
System: Human liver microsomes or cDNA-expressed human CYP enzymes (e.g., CYP2C9, CYP2C19, CYP3A4) are used.
-
Incubation: this compound is incubated with the enzyme system in the presence of an NADPH-generating system.
-
Inhibition Studies: Specific chemical inhibitors (e.g., sulfaphenazole for CYP2C9, S-mephenytoin for CYP2C19) or inhibitory antibodies are included to determine the contribution of individual CYP isoforms.
-
Metabolite Analysis: The formation of metabolites (e.g., 3α-hydroxythis compound, 3β-hydroxythis compound, and etonogestrel) is monitored over time.
-
Analytical Method: Metabolites are identified and quantified using high-performance liquid chromatography (HPLC) with radiometric detection or LC-MS.
-
Kinetic Analysis: Michaelis-Menten kinetics are determined by measuring the rate of metabolite formation at various substrate concentrations to calculate Km and Vmax values.
Assessment of Ovulation Inhibition
Objective: To evaluate the efficacy of this compound in inhibiting ovulation.
Methodology:
-
Study Design: A randomized, double-blind, comparative clinical trial.
-
Subjects: Healthy, sexually active female volunteers with confirmed regular ovulatory cycles.
-
Treatment: Subjects receive a daily oral dose of this compound (e.g., 75 µg) for a specified number of treatment cycles (e.g., 7 to 12 months).
-
Monitoring of Ovulation: Ovulation is monitored through:
-
Transvaginal Ultrasonography: To track follicular development and detect follicular rupture.
-
Hormone Level Measurement: Serum levels of progesterone, estradiol, LH, and FSH are measured regularly throughout the cycle. Ovulation is typically confirmed by a mid-luteal phase serum progesterone level > 3 ng/mL.
-
-
Data Analysis: The incidence of ovulation in the treatment group is calculated and compared to a control or comparator group.
Visualizations
Metabolic Pathway of this compound
Caption: Metabolic activation of this compound to Etonogestrel and subsequent inactivation.
Pharmacodynamic Mechanism of Etonogestrel
Caption: Mechanism of action of Etonogestrel for contraception.
Experimental Workflow for Pharmacokinetic Study
Caption: Typical workflow for a clinical pharmacokinetic study of this compound.
References
An In-depth Technical Guide to Etonogestrel: The Active Metabolite of Desogestrel
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etonogestrel, the biologically active metabolite of the progestin desogestrel, is a cornerstone of hormonal contraception.[1] This synthetic steroid exhibits high affinity for the progesterone receptor, exerting its contraceptive effects through a multi-faceted mechanism of action.[2] This technical guide provides a comprehensive overview of the core pharmacology of etonogestrel, including its mechanism of action, pharmacokinetics, pharmacodynamics, and metabolism. Detailed experimental protocols for key assays and quantitative data are presented to support further research and development in the field of hormonal contraception.
Introduction
Etonogestrel (13-ethyl-17-hydroxy-11-methylene-18,19-dinor-17α-pregn-4-en-20-yn-3-one) is a third-generation synthetic progestogen.[1] It is the primary active metabolite of this compound, which undergoes rapid and extensive first-pass metabolism in the gut wall and liver to form etonogestrel.[3] Consequently, the pharmacological activity of orally administered this compound is attributable to etonogestrel.[3] Etonogestrel is utilized in various contraceptive formulations, including subdermal implants and vaginal rings. Its high efficacy and long-acting profile make it a widely used option for pregnancy prevention.
Mechanism of Action
Etonogestrel's primary mechanism of action is the inhibition of ovulation. This is achieved through its potent agonistic activity at the progesterone receptor (PR) in the hypothalamus and pituitary gland.
Hypothalamic-Pituitary-Ovarian (HPO) Axis Modulation
Etonogestrel's binding to progesterone receptors in the hypothalamus leads to a negative feedback effect, suppressing the pulsatile release of gonadotropin-releasing hormone (GnRH). This, in turn, reduces the secretion of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the anterior pituitary. The suppression of the mid-cycle LH surge is the critical event that prevents follicular rupture and the release of an oocyte.
Peripheral Actions
Beyond its central effects on the HPO axis, etonogestrel exerts significant peripheral actions that contribute to its contraceptive efficacy:
-
Cervical Mucus Thickening: Etonogestrel increases the viscosity and decreases the quantity of cervical mucus, creating a physical barrier that impedes sperm penetration into the uterine cavity.
-
Endometrial Alterations: It induces changes in the endometrium, making it unreceptive to implantation of a fertilized egg.
Pharmacokinetics
The pharmacokinetic profile of etonogestrel is characterized by its high bioavailability following non-oral administration and extensive protein binding.
Absorption, Distribution, Metabolism, and Excretion (ADME)
| Parameter | Value | References |
| Bioavailability (Subdermal) | Nearly 100% | |
| Time to Peak Plasma Concentration (Cmax) (Subdermal Implant) | 1 to 13 days | |
| Plasma Protein Binding | ~98% (66% to albumin, 32% to SHBG) | |
| Volume of Distribution (Vd) | 201 L | |
| Metabolism | Primarily hepatic via CYP3A4 | |
| Elimination Half-life (t1/2) | Approximately 25-29 hours | |
| Excretion | Primarily renal |
Metabolism Pathway
This compound is a prodrug that is rapidly converted to its active metabolite, etonogestrel (3-ketothis compound), through hydroxylation at the C3 position, primarily by CYP2C9 and CYP2C19 in the liver and gut wall. Etonogestrel is then further metabolized by CYP3A4 into various hydroxylated and conjugated metabolites that are subsequently excreted.
Pharmacodynamics
The pharmacodynamic effects of etonogestrel are directly related to its interaction with steroid hormone receptors.
Receptor Binding Affinity
Etonogestrel exhibits a high binding affinity for the progesterone receptor, which is central to its contraceptive activity. It also displays some affinity for other steroid receptors.
| Receptor | Relative Binding Affinity (%) (Progesterone = 100%) | References |
| Progesterone Receptor | 150-300 | |
| Androgen Receptor | 50 | |
| Glucocorticoid Receptor | 14 (relative to dexamethasone) | |
| Estrogen Receptor | No significant affinity | |
| Mineralocorticoid Receptor | No measurable affinity |
Note: Relative binding affinities can vary depending on the experimental conditions and tissues used.
Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the pharmacology of etonogestrel.
Quantification of Etonogestrel in Plasma
Objective: To determine the concentration of etonogestrel in plasma samples for pharmacokinetic studies.
Methodology: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
References
- 1. Introduction - Clinical Review Report: Etonogestrel Extended-Release Subdermal Implant (Nexplanon) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Etonogestrel (Implanon), Another Treatment Option for Contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selectivity in progesterone and androgen receptor binding of progestagens used in oral contraceptives - PubMed [pubmed.ncbi.nlm.nih.gov]
Desogestrel's Off-Target Pharmacology: A Technical Guide to Biological Interactions Beyond the Progesterone Receptor
For Immediate Release
[CITY, STATE] – [Date] – This technical guide provides a comprehensive analysis of the biological targets of the progestin desogestrel, and its active metabolite etonogestrel, beyond the canonical progesterone receptor (PR). Aimed at researchers, scientists, and drug development professionals, this document elucidates the off-target interactions of this widely used contraceptive steroid, presenting quantitative binding data, detailed experimental methodologies, and visual representations of key molecular pathways. Understanding this broader pharmacological profile is critical for a complete assessment of its mechanism of action, therapeutic benefits, and potential side effects.
This compound, a prodrug, is rapidly converted in the body to its biologically active metabolite, etonogestrel (also known as 3-keto-desogestrel). Therefore, the in-vivo effects of this compound are attributable to the actions of etonogestrel. While its primary contraceptive efficacy stems from high-affinity binding to and activation of the progesterone receptor, etonogestrel exhibits a wider range of interactions with other steroid hormone receptors, enzymes, and signaling proteins. This guide systematically explores these secondary targets.
I. Interaction with Nuclear Steroid Hormone Receptors
Etonogestrel's selectivity is a key feature of its pharmacological profile. It is defined by its high affinity for the progesterone receptor relative to its affinity for other nuclear steroid receptors, particularly the androgen receptor. This minimizes androgenic side effects commonly associated with older progestins. The binding affinities for these receptors are typically determined through in-vitro competitive binding assays.
Quantitative Binding Affinity Data
The relative binding affinities (RBA) of etonogestrel for various human steroid receptors have been characterized, providing a quantitative measure of its selectivity. The data, primarily from studies using human cell lines like MCF-7, are summarized below.
| Target Receptor | Ligand Used for RBA% | Receptor Source | Relative Binding Affinity (%) | Reference |
| Progesterone Receptor (PR) | ORG 2058 | MCF-7 Cell Cytosol | 151 | |
| Androgen Receptor (AR) | Dihydrotestosterone (DHT) | Intact MCF-7 Cells | 21 | |
| Glucocorticoid Receptor (GR) | Dexamethasone | Not Specified | ~14 | |
| Estrogen Receptor (ER) | Estradiol | Not Specified | No significant affinity | |
| Mineralocorticoid Receptor (MR) | Aldosterone | Not Specified | No significant affinity |
Table 1: Relative Binding Affinity of Etonogestrel for Nuclear Steroid Receptors.
Functional Activity at Steroid Receptors
Beyond simple binding, the functional consequence (agonist or antagonist activity) of etonogestrel at these off-target receptors is crucial. This is typically assessed using transactivation assays.
-
Androgenic Activity: Despite its binding to the androgen receptor, etonogestrel exhibits only weak androgenic activity. Its high selectivity index (the ratio of PR to AR affinity) underscores its predominantly progestogenic, rather than androgenic, effect.
-
Glucocorticoid Activity: Etonogestrel possesses very weak glucocorticoid activity, consistent with its low relative binding affinity for the glucocorticoid receptor.
-
Estrogenic and Antimineralocorticoid Activity: Studies have shown no significant estrogenic or antimineralocorticoid activity for etonogestrel.
II. Interaction with Enzymes
Etonogestrel can interact with enzymes involved in steroid metabolism and drug disposition.
Quantitative Enzyme Inhibition Data
| Target Enzyme | Substrate | System | Inhibition Value | Reference |
| 5α-Reductase | Not Specified | In vitro | Weak Inhibition | |
| Cytochrome P450 3A4 (CYP3A4) | Not Specified | In vitro | Weak Inhibition |
Table 2: In-Vitro Enzymatic Inhibition by Etonogestrel.
Note: Specific IC50 values for 5α-Reductase and a primary source for the weak CYP3A4 inhibition are not consistently reported in the reviewed literature, indicating a need for further specific investigation.
Etonogestrel itself is a substrate for hepatic metabolism, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme. Consequently, co-administration with strong CYP3A4 inducers (e.g., rifampicin, carbamazepine) can decrease etonogestrel plasma concentrations, potentially reducing contraceptive efficacy, while co-administration with CYP3A4 inhibitors (e.g., ketoconazole, itraconazole) can increase its plasma levels.
III. Non-Genomic Signaling via Progesterone Receptor Membrane Component 1 (PGRMC1)
Recent evidence has highlighted a novel signaling pathway for this compound and other progestins that is independent of the classical nuclear progesterone receptor. This pathway involves the Progesterone Receptor Membrane Component 1 (PGRMC1). This compound has been shown to stimulate the proliferation of MCF-7 breast cancer cells in vitro through a PGRMC1-dependent mechanism.
The proposed signaling cascade is as follows:
-
Certain progestins, including this compound, bind to a complex involving PGRMC1.
-
This binding event leads to the phosphorylation of PGRMC1.
-
Phosphorylated PGRMC1 then interacts with prohibitin (PHB) proteins.
-
Prohibitins normally act as repressors of Estrogen Receptor Alpha (ERα) activity. The interaction with activated PGRMC1 sequesters the prohibitins.
-
The sequestration of prohibitins relieves their repression of ERα, leading to the activation of ERα-dependent gene transcription and subsequent cell proliferation.
This pathway represents a significant non-classical mechanism of action and may have implications for understanding the differential effects of various progestins in hormone-sensitive tissues.
Caption: Progestin-induced PGRMC1 signaling pathway leading to ERα activation.
IV. Experimental Protocols
The quantitative data presented in this guide are derived from established in-vitro experimental techniques. Below are detailed summaries of the methodologies for the key assays.
Competitive Radioligand Binding Assay for Steroid Receptors
This assay is used to determine the relative binding affinity (RBA) of a test compound (etonogestrel) for a specific steroid receptor compared to its natural or a high-affinity synthetic ligand.
-
Objective: To quantify the affinity of etonogestrel for the Progesterone (PR), Androgen (AR), Glucocorticoid (GR), Estrogen (ER), and Mineralocorticoid (MR) receptors.
-
Materials:
-
Receptor Source: Cytosol preparations from target tissues (e.g., human uterus for PR, prostate for AR) or from cell lines engineered to express high levels of a specific human receptor (e.g., MCF-7 cells for PR and AR).
-
Radioligand: A tritiated ([³H]) high-affinity ligand specific for the receptor of interest (e.g., [³H]ORG 2058 for PR, [³H]DHT for AR, [³H]dexamethasone for GR).
-
Unlabeled Competitors: The test compound (etonogestrel) at various concentrations and a known high-affinity unlabeled ligand to determine non-specific binding.
-
Assay Buffer: Tris-HCl or similar buffer containing additives like EDTA and molybdate to stabilize the receptor.
-
Separation Agent: Dextran-coated charcoal or hydroxylapatite to separate receptor-bound radioligand from free radioligand.
-
Scintillation Cocktail and Counter: For quantifying radioactivity.
-
-
Protocol:
-
Preparation: A constant amount of the receptor preparation is aliquoted into assay tubes.
-
Competition: A fixed, low concentration of the specific radioligand is added to all tubes. Serial dilutions of the test compound (etonogestrel) are then added to compete for binding sites. Control tubes contain either buffer (for total binding) or a saturating concentration of the corresponding unlabeled high-affinity ligand (for non-specific binding).
-
Incubation: The mixture is incubated to allow the binding reaction to reach equilibrium. Incubation times and temperatures are specific to the receptor (e.g., 4-16 hours at 0-4°C).
-
Separation: An ice-cold suspension of dextran-coated charcoal is added to each tube. The charcoal rapidly adsorbs the small, free radioligand molecules, while the larger receptor-ligand complexes remain in the supernatant.
-
Centrifugation: The tubes are centrifuged to pellet the charcoal.
-
Quantification: The supernatant, containing the bound radioligand, is transferred to scintillation vials, scintillation cocktail is added, and the radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Relative Binding Affinity (RBA) is then determined using the formula: RBA = (IC50 of reference compound / IC50 of test compound) x 100%.
-
Cell-Based Reporter Gene Transactivation Assay
This assay measures the functional ability of a compound to activate or inhibit a steroid receptor's transcriptional activity.
-
Objective: To determine if etonogestrel acts as an agonist or antagonist at the AR and GR.
-
Materials:
-
Cell Line: A mammalian cell line (e.g., HeLa, HEK293, or a relevant cancer cell line) that does not endogenously express the receptor of interest.
-
Expression Plasmid: A plasmid vector containing the full-length cDNA for the human steroid receptor (e.g., hAR, hGR).
-
Reporter Plasmid: A plasmid containing a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter with hormone response elements (HREs) specific to the receptor being studied (e.g., MMTV promoter for AR and GR).
-
Transfection Reagent: A lipid-based reagent or electroporation device to introduce the plasmids into the cells.
-
Test Compounds: Etonogestrel, a known agonist (e.g., DHT for AR, dexamethasone for GR), and a known antagonist (e.g., bicalutamide for AR, mifepristone for GR).
-
Cell Culture Medium and Reagents: Including charcoal-stripped serum to remove endogenous hormones.
-
Lysis Buffer and Reporter Assay Substrate: For measuring the reporter enzyme activity (e.g., luciferin for luciferase).
-
-
Protocol:
-
Cell Plating: Cells are seeded into multi-well plates in medium containing charcoal-stripped serum.
-
Co-transfection: The following day, cells are co-transfected with the receptor expression plasmid and the HRE-reporter plasmid. A control plasmid (e.g., expressing Renilla luciferase) is often included to normalize for transfection efficiency.
-
Hormone Treatment: After allowing time for receptor expression (e.g., 24 hours), the medium is replaced with fresh medium containing various concentrations of the test compound (etonogestrel). To test for antagonist activity, etonogestrel is co-incubated with a fixed concentration of the reference agonist.
-
Incubation: Cells are incubated for a further 18-24 hours to allow for receptor activation, DNA binding, and reporter gene expression.
-
Cell Lysis: The medium is removed, and cells are lysed to release the cellular contents, including the reporter enzyme.
-
Quantification: The appropriate substrate is added to the cell lysate, and the resulting signal (e.g., luminescence) is measured using a plate reader.
-
Data Analysis: The reporter activity is normalized to the control plasmid activity. For agonist activity, dose-response curves are generated and the EC50 (concentration for 50% maximal activation) is calculated. For antagonist activity, the ability of etonogestrel to reduce the agonist-induced signal is quantified and the IC50 is determined.
-
Caption: Workflow for a steroid receptor reporter gene transactivation assay.
V. Conclusion
The pharmacological profile of this compound, mediated by its active metabolite etonogestrel, extends beyond its primary, high-affinity interaction with the progesterone receptor. While highly selective, etonogestrel exhibits measurable, albeit weak, interactions with the androgen and glucocorticoid receptors. Furthermore, its metabolism is dependent on the CYP3A4 enzyme system, creating a potential for drug-drug interactions. A significant finding in recent years is the elucidation of a non-genomic signaling pathway through PGRMC1, which links certain progestins to the activation of estrogen receptor alpha, a pathway with potential implications in hormone-sensitive cancers.
This technical guide provides a consolidated resource of the quantitative data and experimental frameworks necessary for a deeper understanding of this compound's off-target biology. For drug development professionals and researchers, a thorough characterization of these secondary interactions is essential for predicting the complete clinical profile of this and other synthetic steroids. Further research is warranted to fully quantify the inhibitory potential of etonogestrel on key metabolic enzymes and to further explore the clinical relevance of the PGRMC1 signaling pathway.
In Silico Modeling of Desogestrel Receptor Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desogestrel, a third-generation synthetic progestin, is a widely used component in hormonal contraceptives.[1][2] It functions as a prodrug, rapidly and almost completely metabolized in the intestinal mucosa and liver into its biologically active metabolite, etonogestrel (also known as 3-keto-desogestrel).[2][3] Etonogestrel exerts its primary contraceptive effect through high-affinity binding to the progesterone receptor (PR), mimicking the effects of natural progesterone.[1] This interaction leads to the inhibition of ovulation, thickening of the cervical mucus, and alterations in the endometrium that prevent implantation.
This technical guide provides a comprehensive overview of the in silico methodologies used to model the binding of this compound's active metabolite, etonogestrel, to its primary target, the progesterone receptor, and its potential off-target interactions with the estrogen receptor (ER). The guide details experimental protocols for molecular docking and molecular dynamics simulations and presents the available quantitative binding data.
Receptor Binding Profile of Etonogestrel
Etonogestrel is characterized by its high selectivity and affinity for the progesterone receptor. This compound itself has virtually no affinity for the PR. In contrast, etonogestrel demonstrates a potent binding affinity for the progesterone receptor, which is responsible for its progestational effects. While some studies suggest a high affinity of etonogestrel for the estrogen receptor, the consensus in the scientific literature indicates no significant affinity for the estrogen receptor. A metabolite of this compound, 3β-hydroxythis compound, has shown weak affinity for the estrogen receptor.
Quantitative Binding Affinity Data
The following table summarizes the available quantitative data on the binding affinity of etonogestrel to the progesterone and estrogen receptors. The data is presented as relative binding affinity (RBA), which compares the affinity of the test compound to that of a reference compound (e.g., progesterone).
| Compound | Receptor | Relative Binding Affinity (%) | Reference Compound |
| Etonogestrel | Progesterone Receptor (PR) | ~300% | Progesterone |
| Etonogestrel | Progesterone Receptor (PR) | ~150% | Promegestone |
| Etonogestrel | Estrogen Receptor (ER) | No significant affinity demonstrated | Estradiol |
| 3β-hydroxythis compound | Estrogen Receptor (ER) | ~2% | Estradiol |
In Silico Modeling Workflow
Computational modeling is a powerful tool for elucidating the molecular interactions between a ligand, such as etonogestrel, and its receptor. The general workflow for in silico modeling of receptor binding involves several key stages, from protein and ligand preparation to simulation and analysis.
References
Preliminary Studies on Desogestrel's Off-Target Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desogestrel is a third-generation progestin widely used in hormonal contraceptives.[1][2] As a prodrug, it is rapidly and almost completely metabolized to its biologically active metabolite, etonogestrel (3-keto-desogestrel).[3] Etonogestrel's primary mechanism of action is the high-affinity binding to the progesterone receptor (PR), leading to the inhibition of ovulation and changes in the cervical mucus and endometrium, thus preventing pregnancy.[3][4] While highly selective for the progesterone receptor, preliminary studies have indicated that etonogestrel exhibits weak interactions with other steroid hormone receptors, leading to potential off-target effects. This technical guide provides an in-depth overview of the existing preliminary research on these off-target effects, focusing on androgenic and glucocorticoid activities, as well as metabolic changes related to lipid and carbohydrate metabolism.
Data Presentation: Off-Target Binding and Activity
The following tables summarize the quantitative data available on the off-target binding and activity of etonogestrel. It is important to note that much of the available data is presented as relative binding affinities (RBA) compared to reference compounds.
| Receptor/Protein | Ligand | Relative Binding Affinity (%) | Reference Compound | Notes |
| Androgen Receptor (AR) | Etonogestrel | > Levonorgestrel | Dihydrotestosterone | Etonogestrel's RBA for the AR was found to be significantly greater than that of levonorgestrel in one study. |
| Glucocorticoid Receptor (GR) | Etonogestrel | High Affinity | Dexamethasone | Etonogestrel binds to the glucocorticoid receptor with high affinity, apart from slight differences with other progestins like gestodene and levonorgestrel. |
| Sex Hormone-Binding Globulin (SHBG) | Etonogestrel | Lower than Levonorgestrel and Gestodene | Dihydrotestosterone | Etonogestrel exhibits a lower affinity for SHBG compared to other progestins, which affects its plasma levels. |
| Corticosteroid-Binding Globulin (CBG) | Etonogestrel | No measurable affinity | Cortisol | No significant binding to CBG has been established for etonogestrel. |
| Estrogen Receptor (ER) | Etonogestrel | No demonstrable affinity | Estradiol | Studies have not shown any significant binding of etonogestrel to the estrogen receptor. |
| Mineralocorticoid Receptor (MR) | Etonogestrel | No measurable affinity | Aldosterone | Etonogestrel does not display any measurable affinity for the mineralocorticoid receptor. |
Table 1: Relative Binding Affinities of Etonogestrel for Off-Target Receptors.
| Parameter | This compound-containing Oral Contraceptive | Effect | Notes |
| Lipid Metabolism | Monophasic (150 µg DSG + 30 µg EE) | Increase in HDL-C and apolipoprotein A-I | Compared to levonorgestrel-containing preparations. |
| Monophasic (150 µg DSG + 20 µg EE) | Decrease in LDL-C | ||
| All preparations | Increase in apolipoprotein B | ||
| Carbohydrate Metabolism | This compound-containing OCs | Less pronounced effects on glucose tolerance and insulin secretion | Compared to levonorgestrel-containing combinations. |
| This compound combination | Increased insulin half-life by 28% | Did not affect insulin secretion. |
Table 2: Metabolic Off-Target Effects of this compound-Containing Oral Contraceptives.
Experimental Protocols
Detailed experimental protocols for assessing the off-target effects of compounds like this compound are crucial for reproducible research. The following sections outline the general methodologies for key experiments cited in the literature.
Receptor Binding Assays
Objective: To determine the binding affinity of a test compound (e.g., etonogestrel) to a specific receptor (e.g., AR, GR).
General Protocol (Radioligand Binding Assay):
-
Receptor Source Preparation:
-
Prepare cytosol from target tissues (e.g., mouse kidney for AR) or use cell lines overexpressing the receptor of interest.
-
Homogenize the tissue or cells in a suitable buffer and centrifuge to obtain the cytosolic fraction containing the receptors.
-
-
Competitive Binding Reaction:
-
Incubate the receptor preparation with a constant concentration of a radiolabeled ligand (e.g., [³H]dexamethasone for GR) and varying concentrations of the unlabeled test compound.
-
The incubation is typically carried out at a low temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Separate the receptor-bound radioligand from the free radioligand using methods like dextran-coated charcoal adsorption or filtration through glass fiber filters.
-
-
Quantification:
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
-
Data Analysis:
-
Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation.
-
Relative binding affinity (RBA) can be calculated by comparing the Ki of the test compound to that of a reference compound.
-
Transactivation Assays
Objective: To determine the functional activity (agonist or antagonist) of a test compound on a specific receptor.
General Protocol (Reporter Gene Assay):
-
Cell Culture and Transfection:
-
Use a suitable cell line (e.g., U2-OS for AR, HepG2 for various nuclear receptors) that is responsive to the hormone of interest.
-
Co-transfect the cells with two plasmids:
-
An expression vector containing the full-length cDNA of the human receptor (e.g., hAR).
-
A reporter plasmid containing a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a promoter with specific hormone response elements (e.g., AREs for AR).
-
-
-
Compound Treatment:
-
Expose the transfected cells to varying concentrations of the test compound. Include a known agonist as a positive control and a vehicle control.
-
-
Reporter Gene Expression Measurement:
-
After an appropriate incubation period, lyse the cells and measure the activity of the reporter gene product.
-
For luciferase, add a substrate and measure the resulting luminescence.
-
For GFP, measure fluorescence.
-
-
-
Data Analysis:
-
Generate dose-response curves and calculate the EC50 (concentration for 50% of maximal activation) for agonists or IC50 (concentration for 50% inhibition) for antagonists.
-
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Progesterone Receptor Signaling Pathway Activated by Etonogestrel.
Caption: Off-Target Androgen Receptor Signaling by Etonogestrel.
Caption: Off-Target Glucocorticoid Receptor Signaling by Etonogestrel.
Experimental Workflow Diagram
Caption: Experimental Workflow for In Vitro Off-Target Effect Assessment.
Logical Relationship Diagram
Caption: Logical Flow of this compound's On- and Off-Target Effects.
Conclusion
The available preliminary studies indicate that while this compound, through its active metabolite etonogestrel, is a highly selective progestin, it does exhibit weak off-target interactions with the androgen and glucocorticoid receptors. Furthermore, its use in oral contraceptives is associated with measurable changes in lipid and carbohydrate metabolism. For drug development professionals, these off-target effects, although generally considered to be of low clinical significance at therapeutic doses, warrant consideration during the development of new progestin-based therapies. Further research employing standardized, quantitative assays is necessary to fully elucidate the clinical implications of these off-target interactions. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for such future investigations.
References
- 1. Drug safety evaluation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Etonogestrel (Implanon), Another Treatment Option for Contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Introduction - Clinical Review Report: Etonogestrel Extended-Release Subdermal Implant (Nexplanon) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Desogestrel Structure-Activity Relationship (SAR) Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desogestrel, a third-generation progestin, is a widely used component in oral contraceptives.[1][2] It functions as a prodrug, rapidly and extensively metabolized in the liver to its biologically active metabolite, etonogestrel (3-keto-desogestrel).[3][4] The structure-activity relationship (SAR) of this compound is a critical area of study, providing insights into its potent progestogenic activity, high selectivity, and favorable side-effect profile. This technical guide delves into the core aspects of this compound's SAR, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
The key structural features of this compound, including the C11-methylene group and the 13-ethyl group, are pivotal in defining its potent and selective progestogenic activity. These modifications, stemming from research to enhance the biological activity of norethisterone, distinguish this compound from earlier generation progestins.[1]
Data Presentation: Quantitative Analysis of Receptor Binding and Activity
The biological activity of this compound, mediated by its active metabolite etonogestrel, is determined by its binding affinity and functional activity at various steroid hormone receptors. The following tables summarize the quantitative data from various in vitro studies, providing a comparative analysis of etonogestrel and other key progestins.
Table 1: Comparative Binding Affinities (Ki, nM) of Progestins to Steroid Receptors
| Compound | Progesterone Receptor (PR) | Androgen Receptor (AR) | Estrogen Receptor α (ERα) | Glucocorticoid Receptor (GR) | Mineralocorticoid Receptor (MR) | Reference |
| Etonogestrel | 0.3 - 1.5 | 3.5 - 15 | >1000 | 10 - 50 | >1000 | |
| Levonorgestrel | 0.5 - 2.0 | 1.0 - 5.0 | >1000 | 50 - 200 | 100 - 500 | |
| Norethisterone | 1.0 - 5.0 | 5.0 - 20 | >1000 | >1000 | >1000 | |
| Progesterone | 1.0 - 5.0 | 100 - 500 | >1000 | 20 - 100 | 1.0 - 5.0 | |
| Drospirenone | 0.5 - 2.0 | >1000 | >1000 | >1000 | 0.5 - 2.0 |
Table 2: Relative Binding Affinities (RBA, %) of Progestins to Steroid Receptors
| Compound | Progesterone Receptor (PR) | Androgen Receptor (AR) | Reference |
| Etonogestrel | 150 - 300 | 20 - 50 | |
| Levonorgestrel | 100 - 200 | 50 - 100 | |
| Norethisterone | 50 - 100 | 10 - 30 | |
| Gestodene | 150 - 300 | 50 - 100 |
Note: RBA values are typically relative to a standard compound (e.g., progesterone for PR, dihydrotestosterone for AR) set at 100%.
Table 3: In Vitro Functional Activity (EC50, nM) of Progestins
| Compound | PR-mediated Transactivation | AR-mediated Transactivation | Reference |
| Etonogestrel | 0.1 - 1.0 | 10 - 50 | |
| Levonorgestrel | 0.2 - 2.0 | 5 - 20 | |
| Norethisterone | 1.0 - 10 | 50 - 200 | |
| Progesterone | 0.5 - 5.0 | >1000 |
Experimental Protocols
Steroid Receptor Binding Assays (Competitive Radioligand Binding Assay)
This protocol outlines a standard procedure for determining the binding affinity of a test compound to a specific steroid receptor.
a. Materials:
-
Receptor Source: Cytosol from target tissues (e.g., rat uterus for PR, rat prostate for AR) or cells overexpressing the human receptor of interest.
-
Radioligand: A high-affinity, radiolabeled ligand for the receptor (e.g., [³H]-Progesterone for PR, [³H]-R1881 for AR).
-
Unlabeled Ligand: The test compound (e.g., etonogestrel) and a known standard (e.g., progesterone).
-
Assay Buffer: Tris-HCl buffer containing EDTA, dithiothreitol (DTT), and glycerol.
-
Separation Agent: Dextran-coated charcoal or hydroxylapatite (HAP) to separate bound from free radioligand.
-
Scintillation Cocktail and Counter.
b. Procedure:
-
Preparation of Receptor Cytosol: Homogenize the target tissue in ice-cold assay buffer. Centrifuge the homogenate at high speed to obtain the cytosolic fraction containing the soluble receptors.
-
Incubation: In assay tubes, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound or standard.
-
Equilibrium: Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.
-
Separation: Add the separation agent (e.g., dextran-coated charcoal) to adsorb the unbound radioligand. Centrifuge to pellet the agent and the adsorbed radioligand.
-
Quantification: Measure the radioactivity in the supernatant, which contains the receptor-bound radioligand, using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.
In Vitro Metabolism of this compound using Human Liver Microsomes
This protocol describes a method to study the conversion of this compound to its metabolites.
a. Materials:
-
Human Liver Microsomes (HLMs): Commercially available pooled HLMs.
-
This compound: The substrate.
-
NADPH Regenerating System: An enzymatic system to provide a continuous supply of NADPH, a necessary cofactor for CYP450 enzymes.
-
Buffer: Potassium phosphate buffer (pH 7.4).
-
Quenching Solution: Acetonitrile or methanol to stop the reaction.
-
Analytical System: High-performance liquid chromatography coupled with mass spectrometry (LC-MS/MS) for metabolite identification and quantification.
b. Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare an incubation mixture containing HLMs, this compound, and the NADPH regenerating system in the phosphate buffer.
-
Incubation: Incubate the mixture at 37°C for a specific time period.
-
Reaction Termination: Stop the reaction by adding a cold quenching solution.
-
Sample Preparation: Centrifuge the mixture to pellet the precipitated proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Inject the supernatant into the LC-MS/MS system to separate and identify the metabolites of this compound, such as 3α-hydroxy-desogestrel, 3β-hydroxy-desogestrel, and etonogestrel (3-keto-desogestrel).
Cell-Based Receptor Transactivation Assay
This assay measures the functional activity of a compound (agonist or antagonist) on a specific steroid receptor.
a. Materials:
-
Cell Line: A suitable mammalian cell line (e.g., HeLa, HEK293) that does not endogenously express the receptor of interest.
-
Expression Plasmids:
-
A plasmid encoding the full-length human steroid receptor (e.g., PR-B).
-
A reporter plasmid containing a hormone-responsive element (HRE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).
-
-
Transfection Reagent: A reagent to introduce the plasmids into the cells.
-
Cell Culture Medium and Reagents.
-
Test Compound and Control Ligands.
-
Lysis Buffer and Reporter Gene Assay System.
b. Procedure:
-
Cell Culture and Transfection: Culture the cells and co-transfect them with the receptor and reporter plasmids using a suitable transfection reagent.
-
Ligand Treatment: After transfection, treat the cells with varying concentrations of the test compound, a known agonist (positive control), and a vehicle control.
-
Incubation: Incubate the cells for 24-48 hours to allow for receptor activation and reporter gene expression.
-
Cell Lysis: Lyse the cells to release the cellular contents, including the reporter protein.
-
Reporter Gene Assay: Measure the activity of the reporter protein (e.g., luciferase activity) using a luminometer.
-
Data Analysis: Normalize the reporter activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency. Plot the normalized reporter activity against the logarithm of the compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).
Mandatory Visualizations
Progesterone Receptor Signaling Pathway
Caption: Progesterone Receptor Signaling Pathway of this compound.
Experimental Workflow for this compound SAR Studies
Caption: Experimental Workflow for SAR Studies of this compound.
Conclusion
The structure-activity relationship of this compound is well-defined, highlighting the critical role of specific structural modifications in achieving high progestogenic potency and selectivity. The C11-methylene and C13-ethyl groups are key determinants of its pharmacological profile. This in-depth guide provides a comprehensive overview of the quantitative data, experimental methodologies, and biological pathways that underpin our understanding of this compound's SAR. This information is invaluable for researchers and professionals in the field of drug discovery and development, aiding in the design of future generations of selective and potent hormonal therapies.
References
- 1. Screening for (anti)androgenic properties using a standard operation protocol based on the human stably transfected androgen sensitive PALM cell line. First steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding of oral contraceptive progestogens to serum proteins and cytoplasmic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of CYP2C in the in vitro bioactivation of the contraceptive steroid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo metabolism of this compound in several species - PubMed [pubmed.ncbi.nlm.nih.gov]
The Decisive Role of the 11-Methylene Group in Desogestrel's Progestogenic Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desogestrel, a third-generation progestin, is a widely prescribed component of oral contraceptives. It functions as a prodrug, rapidly and extensively metabolized to its biologically active form, Etonogestrel (also known as 3-keto-desogestrel). A key structural feature of this compound, and consequently Etonogestrel, is the presence of an 11-methylene group. This technical guide provides an in-depth analysis of the critical role this functional group plays in defining the potent and selective progestogenic activity of the molecule. Through an examination of its structure-activity relationship, receptor binding affinity, and metabolic stability, we will elucidate how the 11-methylene moiety contributes to this compound's pharmacological profile, making it a cornerstone of modern hormonal contraception.
The 11-Methylene Group: A Linchpin for Potency and Selectivity
The introduction of the 11-methylene group into the steroid nucleus of the 19-nortestosterone backbone was a pivotal step in the development of this compound. This modification significantly enhances the biological activity of the compound. The primary mechanism of action for this compound, through its active metabolite Etonogestrel, is the high-affinity binding to and activation of the progesterone receptor (PR). This interaction triggers a cascade of downstream events that ultimately lead to the inhibition of ovulation, a key component of its contraceptive efficacy.
The 11-methylene group contributes to this high potency in several ways. It is thought to optimize the conformation of the steroid molecule for binding to the PR ligand-binding pocket, thereby increasing its affinity. Furthermore, this group provides steric hindrance that protects the molecule from metabolic degradation, prolonging its half-life and enhancing its overall activity.
Crucially, the 11-methylene group also plays a significant role in the selectivity of Etonogestrel. While it exhibits a very high affinity for the PR, its affinity for the androgen receptor (AR) is markedly lower. This high PR/AR selectivity index is a defining characteristic of third-generation progestins and is responsible for the minimal androgenic side effects observed with this compound-containing contraceptives compared to older progestins. The 11-methylene group helps to minimize androgenicity, contributing to a more favorable clinical profile.
Quantitative Analysis of Receptor Binding Affinity
The progestogenic and androgenic potential of this compound's active metabolite, Etonogestrel, has been quantified through in vitro receptor binding assays. The data presented below is a summary from multiple studies and highlights the high affinity and selectivity of Etonogestrel for the progesterone receptor.
| Compound | Progesterone Receptor (PR) Relative Binding Affinity (%) | Androgen Receptor (AR) Relative Binding Affinity (%) | Selectivity Index (PR/AR) |
| Progesterone | 100 | <1 | >100 |
| Etonogestrel | 150-300 | 11-22 | ~7-27 |
| Levonorgestrel | ~500 | ~220 | ~2.3 |
| Norethisterone | ~100 | ~100 | ~1 |
Note: Relative Binding Affinity (RBA) values are typically determined by competitive binding assays, with progesterone or a high-affinity synthetic ligand as the reference compound for the PR, and dihydrotestosterone (DHT) for the AR. The Selectivity Index is calculated as the ratio of the IC50 for the AR to the IC50 for the PR. A higher selectivity index indicates greater selectivity for the progesterone receptor.
Signaling Pathway of Etonogestrel
Upon administration, this compound is rapidly converted to Etonogestrel. Etonogestrel then enters the target cell and binds to the progesterone receptor in the cytoplasm. This binding event induces a conformational change in the receptor, leading to its dimerization and translocation into the nucleus. Inside the nucleus, the Etonogestrel-PR complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, modulating their transcription. This ultimately results in the inhibition of gonadotropin-releasing hormone (GnRH) from the hypothalamus, which in turn suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, thereby inhibiting ovulation.
Caption: Signaling pathway of this compound's active metabolite, Etonogestrel.
Experimental Protocols
Progesterone Receptor Competitive Binding Assay
This protocol outlines a standard method for determining the relative binding affinity of a test compound for the progesterone receptor using a competitive radioligand binding assay.
Materials:
-
Receptor Source: Cytosol preparation from cells or tissues expressing the progesterone receptor (e.g., T47D human breast cancer cells).
-
Radioligand: [³H]-Progesterone or a high-affinity synthetic progestin like [³H]-R5020 (promegestone).
-
Unlabeled Competitor: Progesterone (for standard curve) and test compounds (e.g., Etonogestrel).
-
Assay Buffer: Tris-HCl buffer containing protease inhibitors.
-
Scintillation Cocktail and Scintillation Counter .
-
Glass fiber filters and filtration apparatus .
Procedure:
-
Preparation of Receptor Cytosol: Culture and harvest T47D cells. Homogenize the cells in ice-cold assay buffer and centrifuge to obtain the cytosolic fraction containing the progesterone receptors.
-
Assay Setup: In microcentrifuge tubes, combine the receptor cytosol, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competitor (progesterone for the standard curve or the test compound). Include tubes for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of unlabeled progesterone).
-
Incubation: Incubate the tubes at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a vacuum filtration manifold. The filters will trap the receptor-bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the competitor to generate a competition curve. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Caption: Workflow for a progesterone receptor competitive binding assay.
Androgen Receptor Transactivation Assay
This protocol describes a luciferase reporter gene assay to assess the androgenic activity of a test compound.
Materials:
-
Cell Line: A suitable host cell line that does not endogenously express the androgen receptor (e.g., PC-3 or HEK293 cells).
-
Expression Vector: A plasmid containing the human androgen receptor (hAR) cDNA.
-
Reporter Vector: A plasmid containing a luciferase reporter gene under the control of an androgen-responsive promoter (containing Androgen Response Elements, AREs).
-
Transfection Reagent.
-
Cell Culture Medium and Reagents.
-
Test Compounds: Dihydrotestosterone (DHT) as a positive control and the test compound (e.g., Etonogestrel).
-
Luciferase Assay Reagent and a Luminometer .
Procedure:
-
Cell Culture and Transfection: Culture the host cells in appropriate medium. Co-transfect the cells with the hAR expression vector and the ARE-luciferase reporter vector using a suitable transfection reagent.
-
Compound Treatment: After transfection, treat the cells with varying concentrations of the test compound or the positive control (DHT). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.
-
Cell Lysis: Lyse the cells to release the luciferase enzyme.
-
Luciferase Assay: Add the luciferase assay substrate to the cell lysate and measure the resulting luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency. Plot the normalized luciferase activity against the log concentration of the compound to generate a dose-response curve and determine the EC50 value (the concentration that produces 50% of the maximal response).
Caption: Workflow for an androgen receptor transactivation assay.
Synthesis of this compound: The Introduction of the 11-Methylene Group
The synthesis of this compound is a multi-step process, with a key transformation being the introduction of the 11-methylene group. A common synthetic route involves the use of a Wittig reaction on an 11-keto steroid intermediate. This reaction utilizes a phosphorus ylide to convert the ketone into the desired exocyclic double bond.
Caption: Key step in this compound synthesis: the Wittig reaction.
Conclusion
The 11-methylene group is an indispensable structural feature of this compound, fundamentally contributing to its high progestogenic potency and favorable selectivity profile. By enhancing binding affinity to the progesterone receptor and minimizing off-target androgenic effects, this functional group has been instrumental in the development of a highly effective and well-tolerated oral contraceptive. The detailed understanding of the structure-activity relationships, underpinned by robust in vitro assays, continues to guide the design of new and improved progestogenic agents for a variety of therapeutic applications. Further research focusing on a direct quantitative comparison with an 11-desmethylene analogue would provide even more definitive evidence of the pivotal role of this seemingly simple, yet functionally profound, methylene group.
Methodological & Application
Desogestrel In Vitro Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desogestrel is a synthetic progestogen widely used in hormonal contraceptives. It is a prodrug that is rapidly converted in the liver to its biologically active metabolite, etonogestrel (also known as 3-ketothis compound).[1][2] Etonogestrel exerts its primary effects by binding with high affinity to the progesterone receptor (PR), acting as a potent agonist.[2][3][4] This interaction modulates the transcription of target genes, leading to various cellular responses. In addition to its high affinity for the PR, etonogestrel can also bind to androgen and glucocorticoid receptors, though its estrogenic activity is negligible.
These application notes provide a comprehensive overview of the in vitro effects of this compound and its active metabolite, etonogestrel, on various cell types. Detailed protocols for key experiments are provided to facilitate research into the cellular and molecular mechanisms of this compound.
Data Presentation
The following tables summarize the quantitative effects of this compound on cell proliferation and apoptosis in endometrial tissue from patients with endometriosis.
Table 1: Effect of this compound on Cell Proliferation (Ki-67 Expression) in Eutopic Endometrial Tissue
| Treatment Group | Ki-67 Positive Cells/Field (Mean) | Study Reference |
| Before this compound | 2.66 | |
| After this compound (75 µ g/day for 30 days) | 0.73 |
Table 2: Effect of this compound on Apoptosis (TUNEL Assay) in Eutopic Endometrial Tissue
| Treatment Group | Apoptotic Cells/Field (Mean) | Study Reference |
| Before this compound | 0.37 | |
| After this compound (75 µ g/day for 30 days) | 1.16 |
Table 3: Effect of this compound on Proliferation and Apoptosis Markers in Ovarian Endometrioma
| Marker | Treatment Group | Expression Range (%) | Average Expression (%) | Study Reference |
| Epithelial Bcl-2 | With this compound | 0 - 90 | 51.11 | |
| Without this compound | 0 - 90 | 24.43 | ||
| Stromal Ki-67 | With this compound | 0 - 2 | 0.67 | |
| Without this compound | 0 - 90 | 20 |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Preparation of this compound/Etonogestrel Stock Solutions
Materials:
-
This compound or Etonogestrel powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Prepare a high-concentration stock solution of this compound or Etonogestrel (e.g., 10-100 mM) by dissolving the powder in 100% DMSO.
-
Gently vortex until the powder is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
For experiments, thaw an aliquot and prepare working solutions by diluting the stock solution in the appropriate cell culture medium. The final concentration of DMSO in the culture medium should be kept constant across all experimental conditions and should not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.
Cell Culture and Treatment
Cell Lines:
-
Breast Cancer: T47D (PR-positive), MCF-7 (PR-positive)
-
Endometrial Cells: Primary cultures or established cell lines (e.g., Ishikawa)
General Cell Culture Protocol:
-
Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
For hormone treatment experiments, it is recommended to use phenol red-free medium and charcoal-stripped FBS to minimize the influence of estrogenic compounds.
-
Plate the cells at a suitable density in multi-well plates (e.g., 96-well for viability assays, 6-well for protein analysis). The optimal seeding density should be determined empirically for each cell line.
-
Allow the cells to adhere and grow for 24 hours before treatment.
-
Replace the medium with fresh medium containing the desired concentrations of etonogestrel or vehicle control (medium with the same concentration of DMSO as the highest etonogestrel concentration).
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
Cell Proliferation Assay (MTT Assay)
Materials:
-
Cells cultured and treated in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Protocol:
-
After the treatment period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100-150 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Proliferation Marker Staining (Ki-67 Immunohistochemistry)
Materials:
-
Cells grown and treated on coverslips or chamber slides
-
Fixative (e.g., 4% paraformaldehyde or cold methanol)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibody: anti-Ki-67
-
Secondary antibody: HRP-conjugated or fluorescently-labeled
-
Substrate (for HRP) or mounting medium with DAPI (for fluorescence)
-
Microscope
Protocol:
-
After treatment, wash the cells with PBS and fix them for 10-15 minutes at room temperature.
-
Wash the cells with PBS and permeabilize them for 10 minutes.
-
Wash with PBS and block for 1 hour at room temperature.
-
Incubate with the primary anti-Ki-67 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash with PBS and incubate with the appropriate secondary antibody for 1 hour at room temperature in the dark.
-
Wash with PBS. If using an HRP-conjugated secondary antibody, add the substrate and incubate until color develops. If using a fluorescent secondary antibody, mount the coverslips with mounting medium containing DAPI.
-
Visualize and quantify the percentage of Ki-67 positive cells using a microscope.
Apoptosis Detection (TUNEL Assay)
Materials:
-
Cells grown and treated on coverslips or chamber slides
-
Commercially available TUNEL assay kit (e.g., In Situ Cell Death Detection Kit, TMR red)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
Fluorescence microscope
Protocol:
-
Follow the manufacturer's instructions for the specific TUNEL assay kit.
-
Briefly, after treatment, fix and permeabilize the cells as described for Ki-67 staining.
-
Incubate the cells with the TUNEL reaction mixture (containing terminal deoxynucleotidyl transferase and labeled nucleotides) in a humidified chamber at 37°C for 1 hour.
-
Wash the cells with PBS.
-
Mount the coverslips with a mounting medium, preferably containing a nuclear counterstain like DAPI.
-
Analyze the samples under a fluorescence microscope. Apoptotic cells will show nuclear fluorescence.
-
Quantify the percentage of TUNEL-positive cells.
Progesterone Receptor Competitive Binding Assay
Principle: This assay measures the ability of a test compound (etonogestrel) to compete with a radiolabeled progestin for binding to the progesterone receptor in a cell lysate or purified receptor preparation.
Materials:
-
Cytosol preparation from PR-expressing cells (e.g., T47D) or tissues (e.g., rat uterus)
-
Radiolabeled progestin (e.g., [³H]promegestone)
-
Unlabeled etonogestrel (competitor)
-
Assay buffer
-
Hydroxylapatite slurry or dextran-coated charcoal for separation of bound and free ligand
-
Scintillation fluid and counter
Protocol (General Outline):
-
Prepare cytosol from T47D cells by homogenization and ultracentrifugation.
-
In a series of tubes, incubate a constant amount of cytosol and radiolabeled progestin with increasing concentrations of unlabeled etonogestrel.
-
Include tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled progestin).
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the receptor-bound from the free radioligand using hydroxylapatite or charcoal adsorption.
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
Plot the percentage of specific binding against the log concentration of etonogestrel to determine the IC50 value (the concentration of etonogestrel that inhibits 50% of the specific binding of the radiolabeled progestin).
Conclusion
The provided protocols and data offer a foundational framework for investigating the in vitro effects of this compound and its active metabolite, etonogestrel. These methodologies can be adapted to various cell types and research questions, contributing to a deeper understanding of the molecular pharmacology of this widely used synthetic progestogen. Careful optimization of experimental conditions, such as cell seeding density and treatment concentrations, is crucial for obtaining reliable and reproducible results.
References
- 1. Detection Ki 67 [bdbiosciences.com]
- 2. WO2013071210A1 - Methods for the preparation of etonogestrel and this compound - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Introduction - Clinical Review Report: Etonogestrel Extended-Release Subdermal Implant (Nexplanon) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Desogestrel Animal Model Study Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting preclinical animal model studies for the synthetic progestin, desogestrel. The protocols outlined below are intended to serve as a foundational framework for evaluating the pharmacokinetics, pharmacodynamics, and safety of this compound and its active metabolite, etonogestrel.
Introduction
This compound is a third-generation progestin widely used in hormonal contraceptives. Upon oral administration, it is rapidly and almost completely metabolized to its biologically active metabolite, etonogestrel (also known as 3-keto-desogestrel).[1][2] Etonogestrel exhibits high binding affinity for the progesterone receptor, and its contraceptive efficacy is primarily attributed to the inhibition of ovulation through the suppression of the hypothalamic-pituitary-gonadal (HPG) axis.[2][3] Secondary mechanisms include increasing the viscosity of cervical mucus and altering the endometrial lining to hinder sperm transport and implantation.[4]
Animal models are indispensable for the non-clinical evaluation of this compound, providing critical data on its efficacy, safety, and pharmacokinetic profile before human clinical trials. Commonly used animal models in contraceptive research include rats, rabbits, dogs, and non-human primates.
Mechanism of Action and Signaling Pathway
Etonogestrel, the active metabolite of this compound, exerts its effects by acting as an agonist at progesterone receptors (PRs) in various target tissues, including the hypothalamus, pituitary gland, and female reproductive tract. Binding of etonogestrel to the PR initiates a signaling cascade that ultimately leads to the suppression of gonadotropin-releasing hormone (GnRH) from the hypothalamus. This, in turn, reduces the secretion of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the pituitary gland. The inhibition of the mid-cycle LH surge is the primary mechanism for preventing ovulation.
In the endometrium, etonogestrel's interaction with PRs leads to the regulation of various genes, including B-cell lymphoma 6 (BCL6), bone morphogenetic protein 6 (BMP6), and C-X-C motif chemokine ligand 1 (CXCL1), which are associated with endometrial receptivity and bleeding patterns.
Pharmacokinetic Studies
Pharmacokinetic (PK) studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) of this compound and etonogestrel in various animal models. This data is crucial for dose selection in subsequent efficacy and toxicology studies.
Table 1: Comparative Pharmacokinetic Parameters of Etonogestrel in Animal Models
| Species | Route of Administration | Dose | Cmax (ng/mL) | Tmax (h) | AUCinf (ng·h/mL) | Clearance (L/h/kg) |
| Rat (Sprague-Dawley) | Intravenous (bolus) | 30 µg | 91.1 | - | 37.4 | 0.803–0.968 |
| Minipig (Göttingen) | Intravenous (bolus) | 30 µg | - | - | - | 1.87 |
Data compiled from multiple sources. Note that direct comparison should be made with caution due to differences in study design.
Efficacy Studies
Ovulation Inhibition in Rabbits
The rabbit is a widely used model for assessing the ovulation-inhibiting potential of progestins due to its reflex ovulatory nature.
Protocol: Ovulation Inhibition Assay in Rabbits
-
Animal Model: Sexually mature female New Zealand White rabbits.
-
Housing and Acclimatization: House individually under standard laboratory conditions for at least one week prior to the study.
-
Drug Administration:
-
Prepare a suspension of this compound or etonogestrel in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer the test compound orally or subcutaneously at various dose levels for a predetermined number of days.
-
-
Induction of Ovulation:
-
On the final day of treatment, induce ovulation by intravenous injection of human chorionic gonadotropin (hCG) or by mating with a fertile male.
-
-
Assessment of Ovulation:
-
Approximately 24-48 hours after ovulation induction, euthanize the animals.
-
Perform laparoscopy or laparotomy to visually inspect the ovaries for the presence of ovulation stigmata (corpora lutea).
-
Alternatively, collect ovaries for histological examination to confirm the presence or absence of corpora lutea.
-
-
Data Analysis: Calculate the percentage of animals in each dose group in which ovulation is inhibited compared to a vehicle-treated control group.
Toxicology and Safety Studies
Toxicology studies are performed to identify potential adverse effects of this compound following acute or repeated administration. These studies are typically conducted in compliance with Good Laboratory Practice (GLP) regulations.
Repeated-Dose 90-Day Oral Toxicity Study in Rats (Adapted from OECD Guideline 408)
This study provides information on the potential health hazards arising from prolonged exposure to this compound.
Protocol: 90-Day Oral Toxicity Study in Rats
-
Animal Model: Young, healthy Sprague-Dawley rats.
-
Groups: At least three dose groups of this compound and a concurrent control group (vehicle only). Each group should consist of an equal number of male and female animals.
-
Drug Administration: Administer this compound orally via gavage daily for 90 days.
-
Observations:
-
Clinical Signs: Observe animals daily for any signs of toxicity.
-
Body Weight and Food Consumption: Record weekly.
-
Ophthalmology: Conduct examinations prior to and at the end of the study.
-
Hematology and Clinical Biochemistry: Collect blood samples at termination for analysis of a standard panel of parameters.
-
-
Pathology:
-
Gross Necropsy: Perform a full necropsy on all animals at the end of the study.
-
Organ Weights: Weigh key organs, including reproductive organs (uterus, ovaries, testes, seminal vesicles).
-
Histopathology: Preserve a comprehensive set of tissues from all animals in the control and high-dose groups for microscopic examination. Pay special attention to the reproductive organs.
-
-
Estrous Cycle Monitoring:
-
For female rats, monitor the estrous cycle daily via vaginal cytology for a defined period before and during the study to assess for any treatment-related effects on cyclicity.
-
Table 2: Key Parameters in a 90-Day Oral Toxicity Study of this compound in Rats
| Parameter Category | Specific Endpoints |
| In-life Observations | Clinical signs, body weight, food consumption, ophthalmology |
| Clinical Pathology | Hematology (e.g., RBC, WBC, hemoglobin), Clinical Biochemistry (e.g., ALT, AST, creatinine, glucose) |
| Hormone Analysis | Serum LH, FSH, estradiol, progesterone |
| Gross Pathology | Macroscopic examination of all organs and tissues |
| Organ Weights | Uterus, ovaries, testes, seminal vesicles, pituitary, adrenal glands |
| Histopathology | Microscopic examination of a comprehensive list of tissues, with special focus on the reproductive tract (e.g., endometrial morphology, follicular development) |
| Female Reproductive | Estrous cycle monitoring (vaginal cytology) |
Experimental Protocols in Detail
Protocol: Estrous Cycle Monitoring in Rats by Vaginal Lavage
-
Materials:
-
Blunt-tipped pipette or dropper
-
Physiological saline (0.9% NaCl)
-
Microscope slides
-
Microscope
-
Stain (e.g., Wright-Giemsa or Toluidine Blue)
-
-
Procedure:
-
Gently restrain the rat.
-
Instill a small amount of saline into the vagina using the pipette.
-
Aspirate the fluid and expel it onto a microscope slide.
-
Allow the slide to air dry.
-
Stain the slide according to the chosen staining protocol.
-
Examine the slide under a microscope to identify the predominant cell types.
-
-
Interpretation:
-
Proestrus: Predominantly nucleated epithelial cells.
-
Estrus: Predominantly anucleated, cornified epithelial cells.
-
Metestrus: A mix of cornified epithelial cells and leukocytes.
-
Diestrus: Predominantly leukocytes.
-
Protocol: Uterine Endometrial Histology in Rats
-
Tissue Collection:
-
At necropsy, carefully dissect the uterus.
-
Record the weight of the uterus.
-
-
Fixation:
-
Fix the uterine horns in 10% neutral buffered formalin.
-
-
Processing and Embedding:
-
Dehydrate the tissue through a graded series of ethanol.
-
Clear the tissue in xylene.
-
Embed the tissue in paraffin wax.
-
-
Sectioning and Staining:
-
Cut thin sections (e.g., 5 µm) using a microtome.
-
Mount the sections on microscope slides.
-
Stain with hematoxylin and eosin (H&E) for general morphology.
-
-
Microscopic Examination:
-
Examine the sections for changes in endometrial thickness, glandular development, stromal characteristics, and vascularization.
-
Conclusion
The animal model study designs and protocols presented here provide a robust framework for the preclinical evaluation of this compound. Careful selection of animal models, adherence to standardized protocols, and comprehensive data collection are critical for accurately assessing the efficacy and safety of this important contraceptive agent. The data generated from these studies are essential for informing clinical trial design and ensuring patient safety.
References
- 1. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Introduction - Clinical Review Report: Etonogestrel Extended-Release Subdermal Implant (Nexplanon) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Etonogestrel - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Analytical Quantification of Desogestrel in Plasma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Desogestrel and its active metabolite, Etonogestrel, in plasma. The protocols are designed to guide researchers in developing and validating robust analytical methods for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.
Overview of Analytical Methods
The quantification of this compound and Etonogestrel in plasma is predominantly achieved through chromatography-based techniques coupled with various detection methods. The choice of method depends on the required sensitivity, selectivity, and the available instrumentation.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the bioanalysis of this compound and Etonogestrel due to its high sensitivity, specificity, and ability to quantify low concentrations (pg/mL) typically found in plasma samples.
-
High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection: HPLC methods offer a more accessible alternative to LC-MS/MS. While generally less sensitive, they can be suitable for certain applications, particularly for the analysis of pharmaceutical dosage forms. For plasma analysis, achieving the required low limits of detection can be challenging.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for various analytical methods used for the quantification of Etonogestrel (the active metabolite of this compound) in plasma.
Table 1: LC-MS/MS Methods for Etonogestrel Quantification in Plasma
| Analyte | Method | Sample Preparation | Linearity Range (pg/mL) | LLOQ (pg/mL) | Recovery (%) | Internal Standard | Reference |
| Etonogestrel | UPLC-MS/MS | Solid-Phase Extraction (SPE) | 10.00 - 2500 | 10.0 | Not Reported | Etonogestrel-d7 | [1][2] |
| Etonogestrel | LC-MS/MS | Liquid-Liquid Extraction (LLE) | 50 - 3604 | 50 | ~98 | Etonogestrel-d6 | [3][4] |
| Etonogestrel | UPLC-MS/MS | Liquid-Liquid Extraction (LLE) | 50 - 2000 | 50 | 87 | D8-progesterone | [5] |
| Etonogestrel | LC-MS/MS | Liquid-Liquid Extraction (LLE) | 1200 - 24000 | 1200 | 97.78 - 99.23 | Levonorgestrel | |
| Etonogestrel | LC-MS/MS | Liquid-Liquid Extraction (LLE) | 20 - 10000 | 20 | Not Reported | Isotopically labeled ETO |
Table 2: HPLC Methods for this compound/Etonogestrel Quantification
| Analyte | Method | Sample Preparation | Linearity Range (ng/mL) | LLOQ (ng/mL) | Detector | Reference |
| This compound | RP-HPLC | Not specified for plasma | 5000 - 50000 | Not Reported | UV (210 nm) | |
| This compound | RP-HPLC | Not specified for plasma | Not Specified | Not Reported | UV (210 nm) | |
| This compound | HPLC | Not specified for plasma | 75 - 600 | Not Reported | UV (200 nm) |
Experimental Protocols
LC-MS/MS Method for Etonogestrel Quantification
This protocol is a composite based on established and validated methods, providing a robust starting point for method development.
3.1.1. Sample Preparation: Liquid-Liquid Extraction (LLE)
Caption: Liquid-Liquid Extraction Workflow for Etonogestrel from Plasma.
Protocol:
-
Pipette 0.500 mL of plasma sample into a clean polypropylene tube.
-
Add 20 µL of the internal standard working solution (e.g., Etonogestrel-d7 in methanol).
-
Vortex the sample for 10 seconds.
-
Add 4.0 mL of methyl-tert-butyl ether (MTBE).
-
Cap and vortex the tube for 10 minutes.
-
Centrifuge at 1000 x g for 5 minutes.
-
Place the sample in a freezer at ≤ -70°C for 10 minutes to freeze the aqueous layer.
-
Carefully decant the organic (upper) layer into a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for injection.
3.1.2. Sample Preparation: Solid-Phase Extraction (SPE)
Caption: Solid-Phase Extraction Workflow for Etonogestrel from Plasma.
Protocol:
-
To 400 µL of plasma, add 25 µL of the combined internal standard solution.
-
Pre-condition a HyperSep™ Retain PEP cartridge with 1.0 mL of methanol followed by 1.0 mL of water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge sequentially with 1.0 mL of n-hexane, 1.0 mL of water, and 1.0 mL of 10% methanol in water.
-
Elute the analytes with an appropriate solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
3.1.3. Chromatographic and Mass Spectrometric Conditions
Liquid Chromatography (LC) Conditions:
-
Column: Zorbax Eclipse Plus C8 (50 x 2.1 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% ammonium hydroxide in water.
-
Mobile Phase B: 0.1% ammonium hydroxide in methanol.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration.
-
Injection Volume: 5-20 µL.
-
Column Temperature: 40°C.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor → Product Ion Transitions:
-
Etonogestrel: m/z 325.2 → 257.2
-
Etonogestrel-d7: m/z 332.2 → 263.2
-
-
Source Parameters: Optimized for the specific instrument, including capillary voltage, cone voltage, desolvation temperature, and gas flows.
Caption: General Workflow for LC-MS/MS Analysis.
HPLC-UV Method for this compound Quantification
This protocol is more suited for the analysis of pharmaceutical formulations but can be adapted for plasma with significant optimization and validation, particularly concerning sensitivity and sample cleanup.
3.2.1. Sample Preparation
For plasma samples, a robust extraction and concentration step, such as the LLE or SPE protocols described in section 3.1, would be necessary to remove interfering substances and reach the required concentration for UV detection.
3.2.2. Chromatographic Conditions
-
Column: Zorbax SB Phenyl C18 (4.6 x 150 mm) or a cyano stationary phase column.
-
Mobile Phase: Isocratic mixture of KH2PO4 Buffer (0.02M) and Acetonitrile (50:50, v/v).
-
Flow Rate: 0.45 - 2.0 mL/min.
-
Detection Wavelength: 200 nm or 210 nm.
-
Injection Volume: 50 µL.
-
Column Temperature: 30°C.
Method Validation
All analytical methods for the quantification of this compound or Etonogestrel in plasma must be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity and Specificity: Ensuring no interference from endogenous plasma components or other metabolites.
-
Linearity: The range over which the assay is accurate and precise.
-
Accuracy and Precision: Intra- and inter-day variability.
-
Limit of Detection (LOD) and Limit of Quantification (LLOQ): The lowest concentration that can be reliably detected and quantified.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of plasma components on the ionization of the analyte.
-
Stability: Stability of the analyte in plasma under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability).
Conclusion
The choice of analytical method for this compound and Etonogestrel quantification in plasma is critical for obtaining reliable data. LC-MS/MS methods offer the highest sensitivity and selectivity and are recommended for pharmacokinetic and clinical studies. HPLC-UV methods, while less sensitive, can be a viable alternative for less demanding applications. The protocols and data presented here provide a comprehensive resource for researchers to develop and validate analytical methods tailored to their specific needs.
References
- 1. Simultaneous determination of etonogestrel and ethinyl estradiol in human plasma by UPLC-MS/MS and its pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of etonogestrel and ethinyl estradiol in human plasma by UPLC-MS/MS and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A UPLC-MS/MS Method for Therapeutic Drug Monitoring of Etonogestrel - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Desogestrel
Introduction
Desogestrel is a synthetic progestin widely used in hormonal contraceptives. Accurate and reliable analytical methods are crucial for its quantification in bulk drug substances, pharmaceutical formulations, and for stability studies. High-Performance Liquid Chromatography (HPLC) is a powerful technique that offers high specificity, sensitivity, and resolution for the analysis of this compound. This application note provides a detailed protocol for the determination of this compound using a stability-indicating reversed-phase HPLC (RP-HPLC) method. The method described is validated according to the International Conference on Harmonization (ICH) guidelines and is suitable for routine quality control and stability testing.
Materials and Methods
Instrumentation
A standard HPLC system equipped with a UV detector is used.
-
HPLC System: Waters Alliance 2695 separations module or equivalent
-
Detector: Waters 2487 Dual λ Absorbance Detector or equivalent
-
Column: Zorbax SB Phenyl C18 (4.6 x 150 mm, 5 µm) or Inertsil ODS C18 (250 x 4.6 mm, 5.0 µm)[1][2]
-
Data Acquisition: Empower software or equivalent
Chemicals and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4) (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis of this compound.
| Parameter | Condition 1 | Condition 2 |
| Mobile Phase | 0.02M KH2PO4 Buffer : Acetonitrile (50:50, v/v)[1] | Methanol : Water (45:55, v/v)[2] |
| Column | Zorbax SB Phenyl C18 (4.6 x 150 mm, 5 µm)[1] | Inertsil ODS C18 (250 x 4.6 mm, 5.0 µm) |
| Flow Rate | 2.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 210 nm | 210 nm |
| Injection Volume | 20 µL | 20 µL |
| Column Temperature | Ambient | Ambient |
| Run Time | Approximately 15 minutes | Approximately 10 minutes |
Experimental Protocols
Preparation of Mobile Phase
-
Condition 1 (Buffer:Acetonitrile): Dissolve 2.72 g of KH2PO4 in 1000 mL of HPLC grade water to prepare a 0.02M solution. Mix this buffer with acetonitrile in a 50:50 (v/v) ratio. Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication for 15 minutes.
-
Condition 2 (Methanol:Water): Mix methanol and HPLC grade water in a 45:55 (v/v) ratio. Filter and degas the mobile phase as described above.
Preparation of Standard Stock Solution
Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.
Preparation of Sample Solution (from Tablets)
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of the mobile phase and sonicate for 30 minutes to ensure complete dissolution of this compound.
-
Make up the volume to 100 mL with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
Method Validation Summary
The described HPLC method was validated as per ICH guidelines. The validation parameters are summarized in the table below.
| Validation Parameter | Result |
| Linearity Range | 10-150% of test concentration |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% to 102.0% |
| Precision (% RSD) | < 2.0% |
| Specificity | No interference from excipients or degradation products |
| Robustness | The method is robust for small, deliberate changes in flow rate and mobile phase composition. |
Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies were performed on this compound. The drug was subjected to stress conditions including acid hydrolysis (0.1N HCl), base hydrolysis (0.1N NaOH), oxidative degradation (3% H2O2), thermal degradation (60°C), and photolytic degradation (UV light). The method was able to successfully separate the this compound peak from all the degradation product peaks, demonstrating its specificity and stability-indicating capability.
Data Presentation
The following table summarizes the system suitability results for the HPLC analysis of this compound.
| Parameter | Acceptance Criteria | Typical Result (Condition 1) |
| Retention Time (min) | - | ~13.9 |
| Theoretical Plates | > 2000 | > 5000 |
| Tailing Factor | < 2 | < 1.5 |
| Resolution | > 2 (from nearest peak) | > 3 |
Visualizations
References
Application Notes and Protocols for the Identification of Desogestrel Metabolites Using Mass Spectrometry Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desogestrel is a synthetic progestin widely used in oral contraceptives. As a prodrug, it undergoes extensive metabolism to form its biologically active metabolite, etonogestrel (3-keto-desogestrel), and numerous other phase I and phase II metabolites. The comprehensive identification and characterization of these metabolites are crucial for understanding the drug's efficacy, safety profile, and pharmacokinetic properties. Mass spectrometry (MS), coupled with chromatographic separation techniques such as liquid chromatography (LC) and gas chromatography (GC), offers unparalleled sensitivity and specificity for the analysis of drug metabolites in complex biological matrices. This document provides detailed application notes and protocols for the identification of this compound metabolites using advanced mass spectrometry techniques.
Metabolic Pathways of this compound
This compound is rapidly and extensively metabolized in the liver and intestinal mucosa. The primary metabolic transformations involve hydroxylation, reduction, and subsequent conjugation with glucuronic acid or sulfate.
Phase I Metabolism: The initial and most critical metabolic step is the oxidation of this compound to its active form, etonogestrel. This conversion is primarily mediated by cytochrome P450 enzymes, particularly CYP2C9 and CYP2C19, which catalyze the hydroxylation at the C3 position to form 3α-hydroxy and 3β-hydroxy intermediates that are then oxidized to the 3-keto group of etonogestrel.[1] Further phase I metabolism of etonogestrel involves hydroxylation at various positions on the steroid backbone and reduction of the A-ring double bond by 5α- and 5β-reductases.
Phase II Metabolism: The hydroxylated metabolites can then undergo phase II conjugation reactions, primarily glucuronidation and sulfation, to form more water-soluble compounds that are more readily excreted.
Below is a diagram illustrating the primary metabolic pathways of this compound.
References
Application Notes and Protocols for Desogestrel Drug Delivery Systems in Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the research and development of various Desogestrel drug delivery systems. This compound, a third-generation progestin, is a potent contraceptive agent.[1] The development of controlled-release formulations is crucial for improving patient compliance and therapeutic efficacy.[2] This guide covers transdermal patches, nanoparticles, and vaginal rings, offering insights into their formulation, characterization, and in vitro evaluation.
Overview of this compound Drug Delivery Systems
This compound is a prodrug that is rapidly converted to its biologically active metabolite, etonogestrel (3-keto-desogestrel).[3] Advanced drug delivery systems aim to provide sustained and controlled release of this compound, maintaining therapeutic concentrations over an extended period. This approach can minimize side effects associated with fluctuations in plasma drug levels and improve patient adherence to the treatment regimen.[2]
Commonly Researched Delivery Systems:
-
Transdermal Patches: These systems offer a non-invasive method of administration, bypassing first-pass metabolism and providing steady drug delivery through the skin.[4]
-
Nanoparticles: Biodegradable polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can encapsulate this compound, allowing for targeted delivery and controlled release.
-
Vaginal Rings: These flexible polymeric rings are inserted into the vagina to provide sustained local and systemic drug delivery over weeks or months.
Data Presentation: Comparative Analysis of this compound Delivery Systems
The following tables summarize key quantitative data from research on various this compound drug delivery systems.
Table 1: In Vitro Release Rates of this compound from Different Delivery Systems
| Delivery System | Polymer/Matrix | Release Rate | Duration of Release | Citation |
| Vaginal Ring | Ethylene-vinyl acetate (EVA) copolymer | 150 µ g/day (3-keto-desogestrel) | 21 days | |
| Subdermal Implant | Ethylene-vinyl acetate (EVA) polymer | 60-70 µ g/day initially, decreasing to 25-30 µ g/day after 3 years | Up to 3 years | |
| Transdermal Patch | Acrylate (Duro-Tak 87-4098) | Not explicitly stated in release rate, but showed sustained permeation | 7 days |
Table 2: Characterization of this compound-Loaded PLGA Nanoparticles
| Parameter | Value | Method | Citation |
| Particle Size | 139.5 ± 4.3 nm | Dynamic Light Scattering (DLS) | |
| Polydispersity Index (PDI) | 0.095 ± 0.031 | Dynamic Light Scattering (DLS) | |
| Encapsulation Efficiency | 32.66 ± 2.92% (for a model drug in a dual-loaded system) | Ultracentrifugation & HPLC | |
| Zeta Potential | -16.3 mV (unloaded), -26.3 mV (drug-loaded) | Laser Doppler Velocimetry |
Table 3: Saturation Solubility of this compound in Transdermal Patch Adhesives
| Adhesive | Saturation Solubility (% w/w) | Citation |
| Duro-Tak 87-4098 (Acrylate) | ~49.3% | |
| Duro-Tak 87-202A (Acrylate) | ~55.6% | |
| Duro-Tak 87-608A (Polyisobutylene) | 3-4% |
Experimental Protocols
This section provides detailed methodologies for key experiments in the development and evaluation of this compound drug delivery systems.
Protocol for In Vitro Drug Release Testing of Transdermal Patches using Franz Diffusion Cells
This protocol is adapted from standard methods for transdermal patch evaluation.
Objective: To determine the in vitro release rate of this compound from a transdermal patch into a receptor medium.
Materials:
-
Franz diffusion cells
-
Excised rat or human cadaver skin
-
Phosphate buffered saline (PBS), pH 7.4 (receptor medium)
-
Magnetic stirrer with stir bars
-
Water bath or heating block maintained at 37°C
-
High-performance liquid chromatography (HPLC) system
-
This compound transdermal patch
-
Parafilm
Procedure:
-
Skin Preparation:
-
Excise full-thickness abdominal skin from a rat or obtain human cadaver skin.
-
Carefully remove any subcutaneous fat and hair.
-
Cut the skin into sections large enough to be mounted on the Franz diffusion cells.
-
-
Franz Diffusion Cell Assembly:
-
Mount the prepared skin on the Franz diffusion cell with the stratum corneum side facing the donor compartment and the dermal side in contact with the receptor medium.
-
Fill the receptor compartment with pre-warmed (37°C) PBS (pH 7.4) and add a small magnetic stir bar. Ensure no air bubbles are trapped beneath the skin.
-
Place the assembled cells in a water bath or on a heating block maintained at 37°C and allow the skin to equilibrate for 30 minutes.
-
-
Patch Application and Sampling:
-
Cut the this compound transdermal patch to a size that fits the donor compartment.
-
Apply the patch to the surface of the skin in the donor compartment, ensuring good contact.
-
Seal the donor compartment with parafilm to prevent evaporation.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 0.5 mL) of the receptor medium from the sampling arm.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.
-
-
Sample Analysis:
-
Analyze the collected samples for this compound concentration using a validated HPLC method.
-
Calculate the cumulative amount of drug released per unit area of the patch at each time point.
-
Plot the cumulative amount of drug released versus time to determine the release profile.
-
Protocol for Preparation and Characterization of this compound-Loaded PLGA Nanoparticles
This protocol is based on the emulsion-solvent evaporation method, a common technique for nanoparticle formulation.
Objective: To prepare and characterize this compound-loaded PLGA nanoparticles.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
This compound
-
Dichloromethane (DCM) or other suitable organic solvent
-
Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v)
-
Deionized water
-
Homogenizer or sonicator
-
Magnetic stirrer
-
Centrifuge
-
Freeze-dryer
-
Dynamic Light Scattering (DLS) instrument for particle size and PDI measurement
-
Zeta potential analyzer
-
HPLC system
Procedure:
-
Preparation of Organic Phase:
-
Dissolve a specific amount of PLGA and this compound in DCM.
-
-
Emulsification:
-
Add the organic phase to a PVA solution (aqueous phase).
-
Emulsify the mixture using a high-speed homogenizer or a sonicator to form an oil-in-water (o/w) emulsion. The parameters (speed, time) should be optimized.
-
-
Solvent Evaporation:
-
Stir the emulsion on a magnetic stirrer at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
-
Nanoparticle Collection and Purification:
-
Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm) for a specific duration (e.g., 30 minutes) to pellet the nanoparticles.
-
Discard the supernatant containing un-encapsulated drug and residual PVA.
-
Wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. Repeat this washing step 2-3 times.
-
-
Lyophilization (Freeze-Drying):
-
Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., trehalose).
-
Freeze the suspension and then lyophilize it to obtain a dry nanoparticle powder.
-
-
Characterization:
-
Particle Size and Polydispersity Index (PDI): Resuspend the lyophilized nanoparticles in deionized water and analyze using a DLS instrument.
-
Zeta Potential: Measure the surface charge of the resuspended nanoparticles using a zeta potential analyzer.
-
Encapsulation Efficiency (EE%):
-
Accurately weigh a small amount of lyophilized nanoparticles and dissolve them in a suitable solvent to break the nanoparticles and release the encapsulated drug.
-
Determine the amount of this compound in the solution using a validated HPLC method.
-
The encapsulation efficiency is calculated using the following formula: EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
-
Protocol for Fabrication of a this compound-Releasing Vaginal Ring using 3D Printing
This protocol is based on a novel approach using continuous liquid interface production (CLIP™) 3D printing technology for fabricating vaginal rings.
Objective: To fabricate a this compound-releasing vaginal ring with a defined geometry and drug load.
Materials:
-
3D printer with CLIP™ technology (e.g., Carbon M1)
-
Photocurable silicone polyurethane-based resin
-
This compound
-
Acetone or other suitable solvent for drug loading
-
HPLC system
-
Digital calipers
Procedure:
-
Vaginal Ring Design:
-
Design the vaginal ring using computer-aided design (CAD) software with the desired dimensions (e.g., outer diameter, cross-sectional diameter).
-
-
3D Printing:
-
Fabricate the vaginal ring from the silicone polyurethane-based resin using the 3D printer according to the manufacturer's instructions.
-
-
Post-Processing:
-
Wash the printed ring to remove any uncured resin.
-
Post-cure the ring using UV light to ensure complete polymerization.
-
-
Drug Loading:
-
Prepare a loading solution by dissolving a calculated amount of this compound in acetone. The concentration will depend on the desired drug loading in the ring.
-
Immerse the 3D printed ring in the this compound solution for a specific period (e.g., 24 hours) to allow for drug uptake into the polymer matrix.
-
Remove the ring from the solution and allow the solvent to evaporate completely in a fume hood.
-
-
Characterization:
-
Drug Content: Determine the actual amount of this compound loaded into the ring by extracting the drug from a section of the ring using a suitable solvent and analyzing the extract by HPLC.
-
In Vitro Release: Perform in vitro release studies as described in a relevant protocol, adapting the conditions for a vaginal ring (e.g., using a larger volume of release medium and a suitable apparatus like the USP Apparatus 2 with paddles).
-
Visualizations: Diagrams of Pathways and Workflows
This compound (Etonogestrel) Signaling Pathway
This compound's active metabolite, etonogestrel, primarily acts as a progestogen by binding to and activating the progesterone receptor (PR). This leads to the inhibition of ovulation.
Caption: this compound is metabolized to etonogestrel, which binds to the progesterone receptor, leading to contraception.
Experimental Workflow for Developing a Controlled-Release this compound Delivery System
The development of a novel drug delivery system follows a structured workflow from formulation to in vitro and in vivo evaluation.
Caption: A stepwise workflow for the development of a controlled-release drug delivery system.
References
Application Notes and Protocols for Desogestrel in In Vitro Assays
Introduction
Desogestrel is a synthetic progestogen, a third-generation 19-nortestosterone derivative, widely utilized in hormonal contraceptives.[1] Its primary mechanism of action involves mimicking the natural hormone progesterone, leading to the inhibition of ovulation.[2][3] this compound is a prodrug that is rapidly converted in the liver to its biologically active metabolite, etonogestrel (also known as 3-ketothis compound).[2][4] Etonogestrel exhibits a high affinity for the progesterone receptor, and its binding initiates a signaling cascade that suppresses the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. This hormonal suppression prevents follicular development and ovulation. Additionally, this compound alters the cervical mucus, making it more viscous and impeding sperm penetration, and modifies the endometrium to be less receptive to implantation.
These application notes provide a detailed protocol for the solubilization of this compound for use in various in vitro assays, such as cell-based assays, receptor binding studies, and other biochemical and molecular biology experiments.
Solubility Data
Proper dissolution of this compound is critical for accurate and reproducible experimental results. This compound is a crystalline powder that is practically insoluble in water. Therefore, organic solvents are necessary to prepare stock solutions. The following table summarizes the solubility of this compound in various solvents commonly used in laboratory settings.
| Solvent | Solubility | Concentration (mM) | Notes | Source |
| Dimethyl Sulfoxide (DMSO) | ≥13.7 mg/mL | >44.1 | Hygroscopic DMSO can impact solubility; use freshly opened solvent. Ultrasonic assistance is recommended. | |
| Ethanol | 58 mg/mL | 186.81 | Sonication is recommended. | |
| Methanol | Very Soluble | - | - | |
| Methylene Chloride | Freely Soluble | - | - | |
| Acetonitrile | Soluble | - | Used for analytical method development. | |
| Water | < 1 mg/mL | Insoluble or Slightly Soluble | - | |
| Solvent Mixture 1 | ≥ 1.67 mg/mL | 5.38 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. | |
| Solvent Mixture 2 | ≥ 1.67 mg/mL | 5.38 | 10% DMSO, 90% (20% SBE-β-CD in Saline). | |
| Solvent Mixture 3 | ≥ 1.67 mg/mL | 5.38 | 10% DMSO, 90% Corn Oil. |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for serial dilutions in in vitro experiments.
Materials:
-
This compound powder (MW: 310.47 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Weighing this compound: In a chemical fume hood, carefully weigh out 3.105 mg of this compound powder and transfer it to a sterile microcentrifuge tube or glass vial.
-
Adding Solvent: Add 1 mL of anhydrous, sterile DMSO to the tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes.
-
Sonication (if necessary): If the this compound does not completely dissolve, place the tube in an ultrasonic water bath at room temperature for 10-15 minutes, or until the solution is clear. Gentle warming to 37°C can also aid dissolution.
-
Sterilization (Optional): If required for your specific cell culture application, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with organic solvents.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 1 year or at -80°C for up to 2 years.
Preparation of Working Solutions for Cell-Based Assays
This protocol describes the dilution of the 10 mM this compound stock solution to prepare working solutions for treating cells in culture. It is crucial to maintain the final DMSO concentration in the cell culture medium at a non-toxic level, typically below 0.5%, with 0.1% being preferable to avoid solvent effects.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, pre-warmed complete cell culture medium
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. For example, to prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution.
-
To do this, add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed complete cell culture medium.
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used to prepare the highest concentration of the this compound working solution.
-
Application to Cells: Gently mix the working solutions and the vehicle control before adding them to your cell cultures.
Signaling Pathway and Experimental Workflow
The primary mechanism of action of this compound's active metabolite, etonogestrel, is through its interaction with the progesterone receptor (PR), a nuclear hormone receptor. This interaction leads to the inhibition of ovulation.
Caption: this compound's mechanism of action.
The following diagram illustrates a typical experimental workflow for preparing and using this compound in an in vitro cell-based assay.
Caption: Experimental workflow for this compound in vitro assays.
References
Application Notes and Protocols: Desogestrel as a Positive Control in Progestin Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desogestrel, a third-generation progestin, and its active metabolite etonogestrel (3-keto-desogestrel), are widely recognized for their potent progestogenic activity and high selectivity for the progesterone receptor (PR). This makes this compound an excellent positive control for a variety of in vitro assays designed to characterize the progestogenic or anti-progestogenic activity of test compounds. Its primary mechanism of action involves binding to and activating the progesterone receptor, leading to the modulation of target gene expression. This activation triggers a cascade of cellular events, including the inhibition of ovulation, alteration of cervical mucus, and changes in the endometrium. In a laboratory setting, these effects are harnessed in cell-based assays to provide a reliable benchmark for progestogenic activity.
This compound is a prodrug that is rapidly and almost completely metabolized to etonogestrel in the liver after oral administration. Etonogestrel is the pharmacologically active compound responsible for the progestogenic effects. It exhibits a high binding affinity for the progesterone receptor and minimal affinity for the androgen receptor, ensuring a specific progestogenic response in assays.
This document provides detailed application notes and protocols for the use of this compound as a positive control in common progestin assays, including progesterone receptor binding assays, reporter gene assays, cell proliferation assays, and alkaline phosphatase induction assays.
Data Presentation
The following tables summarize the quantitative data for etonogestrel, the active metabolite of this compound, in various progestin assays. This data is essential for establishing appropriate positive control concentrations and for comparing the relative potency of test compounds.
Table 1: Progesterone Receptor Binding Affinity of Etonogestrel
| Parameter | Value | Cell Line/System | Reference |
| Ki (nM) | ~0.2 - 1.0 | Human Uterine Cytosol | [1] |
| Relative Binding Affinity (%) | High | Human Progesterone Receptor | [2][3] |
Note: Ki values can vary depending on the experimental conditions and the radioligand used.
Table 2: In Vitro Progestogenic Activity of Etonogestrel
| Assay Type | Cell Line | Endpoint | EC50 / IC50 (nM) | Reference |
| PR Transactivation Assay | T47D | Luciferase Reporter Gene Expression | ~0.1 - 1.0 | [1][4] |
| Cell Proliferation Assay | T47D | Inhibition of Cell Growth | ~1.0 - 10 | |
| Alkaline Phosphatase Induction | T47D | Enzyme Activity | ~0.5 - 5.0 |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and procedures described, the following diagrams have been generated using Graphviz.
Experimental Protocols
Herein are detailed protocols for key experiments where this compound serves as a positive control.
Progesterone Receptor Competitive Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled progestin for binding to the progesterone receptor.
Materials:
-
Human T47D or MCF-7 cells (as a source of PR)
-
Assay Buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM dithiothreitol, pH 7.4)
-
Radiolabeled Progestin (e.g., [³H]-Promegestone or [³H]-R5020)
-
Unlabeled Etonogestrel (as a competitor for standard curve)
-
Test Compounds
-
Dextran-coated charcoal (DCC) solution
-
Scintillation fluid and counter
Protocol:
-
Prepare Cytosol: Culture T47D cells and harvest. Homogenize cells in ice-cold assay buffer and centrifuge at high speed to obtain the cytosolic fraction containing the progesterone receptors.
-
Binding Reaction: In microcentrifuge tubes, combine the cytosol preparation, a fixed concentration of radiolabeled progestin, and varying concentrations of either unlabeled etonogestrel (for the standard curve) or the test compounds.
-
Incubation: Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.
-
Separation of Bound and Free Ligand: Add DCC solution to each tube to adsorb the unbound radioligand. Centrifuge to pellet the charcoal.
-
Quantification: Transfer the supernatant (containing the receptor-bound radioligand) to scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki value for the test compound can be calculated using the Cheng-Prusoff equation.
Progesterone Receptor (PR) CALUX® Reporter Gene Assay
This assay utilizes a human cell line stably transfected with a progesterone receptor and a luciferase reporter gene under the control of progesterone response elements (PREs).
Materials:
-
PR CALUX® cells (e.g., U2OS human osteosarcoma cells)
-
Cell culture medium (as recommended by the cell line provider)
-
This compound or Etonogestrel (positive control)
-
Test Compounds
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding: Seed PR CALUX® cells in a 96-well plate at a density recommended by the supplier and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds and this compound (positive control) in the appropriate assay medium. Replace the cell culture medium with the medium containing the test compounds or controls.
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Measure luminescence using a plate luminometer. Plot the relative light units (RLU) against the logarithm of the compound concentration and determine the EC50 value.
T47D Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of progestins on the proliferation of the human breast cancer cell line T47D, which expresses endogenous progesterone receptors.
Materials:
-
T47D human breast cancer cells
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin
-
This compound or Etonogestrel (positive control)
-
Test Compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed T47D cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds or this compound (positive control). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 72 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
Alkaline Phosphatase (ALP) Induction Assay in T47D Cells
This assay measures the induction of alkaline phosphatase, a progesterone-responsive enzyme, in T47D cells.
Materials:
-
T47D cells
-
Cell culture medium
-
This compound or Etonogestrel (positive control)
-
Test Compounds
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
NaOH solution
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Seed T47D cells in a 96-well plate and treat with serial dilutions of test compounds or this compound (positive control) as described for the cell proliferation assay. Incubate for 48-72 hours.
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., containing Triton X-100).
-
Enzyme Reaction: Add pNPP substrate solution to each well and incubate at 37°C for 30-60 minutes. The ALP in the cell lysate will convert pNPP to the yellow product, p-nitrophenol.
-
Stop Reaction: Stop the reaction by adding NaOH solution.
-
Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the protein concentration in each well. Plot the normalized ALP activity against the logarithm of the compound concentration to determine the EC50 value.
References
Application Notes: Gene Expression Analysis Following Desogestrel Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desogestrel is a synthetic progestin, a third-generation progestogen, widely utilized in hormonal contraceptives.[1][2] Upon administration, it is rapidly and almost completely metabolized into its biologically active metabolite, etonogestrel (also known as 3-ketothis compound).[1][3] Etonogestrel is responsible for the therapeutic effects of this compound.[3] The primary clinical application of this compound is the prevention of pregnancy, which it achieves through multiple mechanisms, including the inhibition of ovulation, increased viscosity of cervical mucus, and alterations to the endometrium. Beyond contraception, this compound is also investigated for its therapeutic potential in conditions such as endometriosis.
Mechanism of Action: A Transcriptional Regulator
The biological effects of this compound are mediated through the action of etonogestrel, which functions as a potent and highly selective agonist for the progesterone receptor (PR). The PR is a member of the nuclear receptor superfamily of ligand-activated transcription factors. The mechanism of action for this compound-induced gene expression follows the classical pathway of steroid hormone action:
-
Cellular Entry and Binding: Etonogestrel, being lipophilic, passively diffuses across the cell membrane into the cytoplasm.
-
Receptor Activation: Inside the cell, etonogestrel binds to the progesterone receptor, causing a conformational change in the receptor.
-
Nuclear Translocation and Dimerization: This binding event facilitates the dissociation of heat shock proteins, receptor dimerization, and translocation of the ligand-receptor complex into the nucleus.
-
DNA Binding and Gene Regulation: In the nucleus, the etonogestrel-PR complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. This binding allows for the recruitment of co-activator or co-repressor proteins, which in turn modulates the transcription of these genes by RNA polymerase II, leading to either an increase or decrease in messenger RNA (mRNA) synthesis and subsequent protein production.
This targeted regulation of gene expression underlies both the contraceptive efficacy and other physiological effects of this compound.
Key Signaling Pathways and Cellular Responses
This compound, through its active metabolite etonogestrel, influences several signaling pathways and cellular processes by modulating gene expression. Key examples include:
-
Reproductive Tissues: In the endometrium, this compound alters the expression of genes crucial for implantation, rendering the uterine lining non-receptive. In the cervix, it modifies genes responsible for mucus production. Its primary contraceptive action, the inhibition of ovulation, results from the suppression of gonadotropin-releasing hormone (GnRH) at the hypothalamus and pituitary, which in turn downregulates the expression and secretion of follicle-stimulating hormone (FSH) and luteinizing hormone (LH).
-
Cancer Cell Lines: In progesterone receptor-positive breast cancer cell lines, such as T47D, etonogestrel has been shown to regulate a host of genes involved in cell proliferation, differentiation, and signaling.
-
Nervous System: Studies in neuroblastoma cells have demonstrated that etonogestrel can down-regulate the expression of the PHOX2B gene, a key transcription factor in the development of the autonomic nervous system. This effect has been observed both at the mRNA and protein level and is mediated through the progesterone receptor.
-
Endometriosis: In the context of endometriosis, this compound treatment has been shown to modulate the expression of proteins involved in apoptosis (Bcl-2), cell proliferation (Ki-67), and angiogenesis (VEGF), while also affecting progesterone receptor levels.
The following diagram illustrates the signaling pathway of this compound leading to the modulation of gene expression.
Figure 1: this compound Signaling Pathway for Gene Regulation.
Data Presentation: Gene and Protein Expression Changes
The following tables summarize quantitative and qualitative changes in gene and protein expression observed in various studies following treatment with this compound or its active metabolite, etonogestrel.
Table 1: Representative Genes Regulated by Etonogestrel (3-Ketothis compound) in T47D Breast Cancer Cells
This table presents a selection of genes found to be regulated by multiple progestins, including etonogestrel, indicating a common mechanism of action through the progesterone receptor.
| Gene Symbol | Gene Name | Function | Direction of Regulation |
| S100P | S100 Calcium Binding Protein P | Calcium ion binding, protein dimerization | Upregulated |
| PPL | Periplakin | Cytoskeletal organization, cell adhesion | Upregulated |
| IL20RA | Interleukin 20 Receptor Subunit Alpha | Cytokine signaling | Upregulated |
| NET1 | Neuroepithelial Cell Transforming 1 | Rho GTPase signaling, cell migration | Upregulated |
| ATP1A1 | ATPase Na+/K+ Transporting Subunit Alpha 1 | Ion transport | Upregulated |
| HIG2 | Hypoxia Inducible Domain Family Member 2 | Cellular response to hypoxia | Upregulated |
| CXCL12 | C-X-C Motif Chemokine Ligand 12 (SDF-1) | Chemokine signaling, cell migration | Upregulated |
Table 2: Modulation of Protein Expression and Serum Markers by this compound in Ovarian Endometriosis
This table summarizes findings from a prospective study evaluating the effect of this compound treatment on tissue and serum markers in patients with ovarian endometrioma.
| Marker | Type | Location | Change with this compound | Significance |
| Progesterone Receptor (PR) | Protein | Stromal Tissue | Increased Expression | Suggests increased progesterone sensitivity |
| B-cell lymphoma 2 (Bcl-2) | Protein | Glandular Tissue | Increased Expression | Anti-apoptotic effect |
| Ki-67 | Protein | Glandular Tissue | Decreased Expression | Reduced cell proliferation |
| Osteopontin (OPN) | Protein | Serum | Increased Levels | Potential biomarker of treatment effect |
| Vascular Endothelial Growth Factor (VEGF) | Protein | Serum | Reduced Levels | Anti-angiogenic effect |
Table 3: Downregulation of PHOX2B and its Target Genes by Etonogestrel
These results are from studies in neuroblastoma cells and in vivo rat models, showing a specific repressive effect of etonogestrel on the PHOX2B pathway.
| Gene/Protein | Model System | Change with Etonogestrel | Fold/Percent Change |
| PHOX2B | Neuroblastoma Cells | Downregulated (post-transcriptional) | Not specified |
| Phox2b mRNA | Rat Dorsal Vagal Complex | Downregulated | -16.8% |
| PHOX2B Protein | Rat Dorsal Vagal Complex | Downregulated | -39.0% |
| Th mRNA | Rat Dorsal Vagal Complex | Downregulated | -16.7% |
| Dbh mRNA | Rat Dorsal Vagal Complex | Downregulated | -22.5% |
Experimental Protocols
The following are detailed protocols for the analysis of gene expression changes induced by this compound treatment.
Protocol 1: Cell Culture and this compound Treatment
This protocol is a general guideline for treating an adherent, progesterone receptor-positive cell line, such as T47D or Ishikawa cells.
Materials:
-
T47D (or other suitable) cell line
-
Complete growth medium (e.g., RPMI-1640 with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
Phenol red-free medium supplemented with charcoal-stripped serum
-
This compound or Etonogestrel (3-Ketothis compound)
-
Ethanol (vehicle control)
-
6-well tissue culture plates
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Plate T47D cells in 6-well plates at a density of 0.5 x 10^6 cells per well in complete growth medium. Allow cells to adhere and grow for 24-48 hours until they reach 70-80% confluency.
-
Hormone Starvation: To reduce the background effects of hormones in the serum, aspirate the complete medium, wash cells once with PBS, and replace with phenol red-free medium containing charcoal-stripped serum. Incubate for 24 hours.
-
Treatment Preparation: Prepare a stock solution of Etonogestrel in ethanol. From this stock, prepare working solutions in the starvation medium to achieve final desired concentrations (e.g., 10 nM, 100 nM). Prepare a vehicle control with the same final concentration of ethanol (e.g., 0.1%).
-
Cell Treatment: Aspirate the starvation medium and add the Etonogestrel-containing medium or the vehicle control medium to the respective wells.
-
Incubation: Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours) at 37°C in a 5% CO2 incubator.
-
Harvesting: After incubation, wash the cells with ice-cold PBS and proceed immediately to RNA or protein extraction.
Protocol 2: RNA Isolation and Quantitative Real-Time PCR (qPCR)
Materials:
-
RNA extraction kit (e.g., TRIzol reagent or column-based kit)
-
High-Capacity cDNA Reverse Transcription Kit
-
SYBR Green or TaqMan qPCR Master Mix
-
Gene-specific forward and reverse primers
-
Nuclease-free water
-
qPCR instrument
Procedure:
-
RNA Isolation: Lyse the cells directly in the culture wells using the lysis buffer from your chosen RNA extraction kit. Follow the manufacturer's protocol to isolate total RNA.
-
RNA Quality and Quantity Assessment: Measure the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a qPCR plate. For a typical 20 µL reaction using SYBR Green:
-
10 µL 2x SYBR Green Master Mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL cDNA template (diluted)
-
6 µL Nuclease-free water
-
-
qPCR Run: Run the plate on a qPCR instrument using a standard cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s). Include a melt curve analysis for SYBR Green assays.
-
Data Analysis: Determine the quantification cycle (Cq) values. Normalize the expression of the target gene to a stable housekeeping gene (e.g., GAPDH, ACTB). Calculate the relative fold change in gene expression using the ΔΔCq method.
Protocol 3: Western Blotting for Protein Expression Analysis
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target protein and loading control, e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in ice-cold RIPA buffer. Scrape cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. Wash the membrane 3 times with TBST. Then, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3 times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using image analysis software. Normalize the intensity of the target protein band to the loading control.
Experimental Workflow Visualization
The following diagram provides a high-level overview of a typical experimental workflow for studying the effects of this compound on gene expression.
Figure 2: Workflow for Gene and Protein Expression Analysis.
References
Application Notes and Protocols: Radioligand Binding Assay for Desogestrel
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desogestrel is a synthetic progestogen widely used in hormonal contraceptives. It functions as a prodrug, being rapidly and almost completely metabolized in the liver to its biologically active metabolite, etonogestrel (also known as 3-keto-desogestrel).[1][2][3] Etonogestrel exerts its contraceptive effect primarily through its high-affinity binding to the progesterone receptor (PR), a member of the nuclear receptor superfamily.[1][2] This interaction mimics the effects of endogenous progesterone, leading to the inhibition of ovulation and changes in the cervical mucus and endometrium.
Understanding the binding characteristics of this compound's active metabolite, etonogestrel, to the progesterone receptor is crucial for the development of new progestogenic agents and for characterizing their pharmacological profiles. The radioligand binding assay is a robust and sensitive in vitro technique used to quantify the interaction between a ligand (e.g., etonogestrel) and its receptor (progesterone receptor). This application note provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of etonogestrel for the progesterone receptor.
Principle of the Assay
This competitive radioligand binding assay measures the ability of a test compound (unlabeled etonogestrel) to compete with a radiolabeled ligand (e.g., [³H]-Promegestone, also known as R5020) for binding to the progesterone receptor. The progesterone receptors can be sourced from preparations of target tissues, such as uterine cytosol from estrogen-primed rabbits, or from cultured cells expressing the receptor, like the human breast cancer cell line MCF-7. By incubating a fixed concentration of the radioligand and receptor with increasing concentrations of the unlabeled test compound, a competition curve is generated. From this curve, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) can be determined. The IC₅₀ value is then used to calculate the equilibrium dissociation constant (Ki), which represents the binding affinity of the test compound for the receptor.
Data Presentation
The binding affinities of etonogestrel and other progestins for the progesterone receptor are summarized in the table below. The data is presented as relative binding affinity (RBA), where the affinity of a reference progestin is set to 100%.
| Compound | Progesterone Receptor (PR) Relative Binding Affinity (%) | Androgen Receptor (AR) Relative Binding Affinity (%) | Selectivity Index (PR/AR) |
| Progesterone | 100 | 11 | 9.1 |
| Etonogestrel (3-keto-desogestrel) | 150 | 58 | 2.6 |
| Levonorgestrel | 131 | 139 | 0.9 |
| Gestodene | 190 | 139 | 1.4 |
| Norethisterone | 63 | 43 | 1.5 |
Data compiled from multiple sources. RBA values can vary depending on the experimental conditions.
Experimental Protocols
Materials and Reagents
-
Radioligand: [³H]-Promegestone (R5020) with a specific activity of 80-90 Ci/mmol.
-
Unlabeled Ligands: Etonogestrel (3-keto-desogestrel), Progesterone (for standard curve).
-
Receptor Source:
-
Option A: Cytosol from uteri of estrogen-primed immature female rabbits.
-
Option B: Cytosol from MCF-7 human breast cancer cells.
-
-
Assay Buffer (TEG Buffer): 10 mM Tris-HCl, 1.5 mM EDTA, 10% (v/v) glycerol, pH 7.4.
-
Dithiothreitol (DTT): To be added fresh to the assay buffer to a final concentration of 1 mM.
-
Dextran-Coated Charcoal (DCC) Suspension: 0.5% (w/v) activated charcoal and 0.05% (w/v) Dextran T-70 in assay buffer.
-
Scintillation Cocktail: For use with a liquid scintillation counter.
-
Bovine Serum Albumin (BSA): For protein concentration determination.
-
96-well plates, polypropylene tubes, and other standard laboratory equipment.
Preparation of Rabbit Uterine Cytosol (Receptor Source - Option A)
-
Immature female rabbits (e.g., New Zealand White) are primed with an estrogen (e.g., estradiol benzoate) for several days to induce the expression of progesterone receptors in the uterus.
-
The rabbits are euthanized, and the uteri are excised, trimmed of fat and connective tissue, and washed in ice-cold phosphate-buffered saline (PBS).
-
The uterine tissue is minced and homogenized in 4 volumes of ice-cold TEG buffer containing 1 mM DTT using a Polytron or similar homogenizer.
-
The homogenate is centrifuged at 105,000 x g for 60 minutes at 4°C to pellet the cellular debris and membranes.
-
The resulting supernatant, which is the cytosol fraction containing the progesterone receptors, is carefully collected.
-
The protein concentration of the cytosol is determined using a standard method like the Bradford or BCA assay, with BSA as a standard.
-
The cytosol can be used immediately or aliquoted and stored at -80°C for future use.
Preparation of MCF-7 Cell Cytosol (Receptor Source - Option B)
-
MCF-7 cells, which endogenously express the progesterone receptor, are cultured in appropriate media (e.g., DMEM with 10% fetal bovine serum) until they reach 80-90% confluency.
-
The cells are harvested by scraping, washed with ice-cold PBS, and collected by centrifugation.
-
The cell pellet is resuspended in ice-cold TEG buffer with 1 mM DTT and protease inhibitors.
-
The cells are lysed by sonication or Dounce homogenization on ice.
-
The lysate is centrifuged at 105,000 x g for 60 minutes at 4°C.
-
The supernatant (cytosol) is collected, and the protein concentration is determined.
-
The cytosol is used fresh or stored at -80°C.
Competitive Radioligand Binding Assay Protocol
-
Assay Setup: The assay is performed in polypropylene tubes or a 96-well plate on ice.
-
Total Binding: To a set of tubes, add 100 µL of assay buffer, 50 µL of [³H]-R5020 (at a final concentration of ~1-2 nM), and 100 µL of the receptor-containing cytosol preparation (e.g., 100-200 µg of protein).
-
Non-specific Binding: To another set of tubes, add 50 µL of a high concentration of unlabeled progesterone (e.g., 1 µM final concentration), 50 µL of [³H]-R5020, and 100 µL of the cytosol preparation.
-
Competitive Binding: To a series of tubes, add 50 µL of increasing concentrations of unlabeled etonogestrel (e.g., from 10⁻¹¹ to 10⁻⁶ M), 50 µL of [³H]-R5020, and 100 µL of the cytosol preparation.
-
Incubation: Gently mix the contents of all tubes and incubate for 18-24 hours at 4°C to reach equilibrium.
-
Separation of Bound and Free Radioligand:
-
Add 250 µL of ice-cold DCC suspension to each tube.
-
Vortex briefly and incubate on ice for 10 minutes. The charcoal will adsorb the free radioligand.
-
Centrifuge the tubes at 3,000 x g for 10 minutes at 4°C to pellet the charcoal.
-
-
Measurement of Radioactivity:
-
Carefully transfer a 200 µL aliquot of the supernatant (containing the receptor-bound radioligand) from each tube into a scintillation vial.
-
Add 4 mL of scintillation cocktail to each vial.
-
Measure the radioactivity in a liquid scintillation counter as disintegrations per minute (DPM).
-
-
Data Analysis:
-
Specific Binding: Calculate the specific binding by subtracting the non-specific binding (DPM) from the total binding (DPM).
-
Competition Curve: Plot the percentage of specific binding of [³H]-R5020 as a function of the log concentration of etonogestrel.
-
IC₅₀ Determination: Determine the IC₅₀ value from the competition curve using non-linear regression analysis (e.g., using GraphPad Prism or similar software).
-
Ki Calculation: Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the equilibrium dissociation constant of the radioligand for the receptor (determined from a separate saturation binding experiment).
-
Visualizations
Progesterone Receptor Signaling Pathway
Caption: Classical progesterone receptor signaling pathway.
Experimental Workflow for Competitive Radioligand Binding Assay
Caption: Workflow of the competitive radioligand binding assay.
References
Troubleshooting & Optimization
Improving Desogestrel solubility for cell-based experiments
An essential aspect of conducting successful cell-based experiments with hydrophobic compounds like Desogestrel is ensuring its proper dissolution and stability in the culture medium. This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges related to this compound's solubility.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving this compound for cell culture experiments?
A1: this compound is practically insoluble in water but is soluble in several organic solvents.[1] For cell culture applications, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent due to its high solvating power for hydrophobic compounds and compatibility with most cell lines at low concentrations.[2][3][4][5] Ethanol is also a viable option.
Q2: How should I prepare a this compound stock solution?
A2: To minimize the final solvent concentration in your cell culture, you should prepare a highly concentrated stock solution. For example, this compound is soluble in DMSO at concentrations of 58 mg/mL (186.81 mM). A detailed protocol for preparing a 10 mM stock solution in DMSO is provided in the "Experimental Protocols" section below. Always use high-purity, sterile-filtered DMSO.
Q3: What is the maximum recommended final concentration of DMSO in my cell culture?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible. Most cell lines can tolerate DMSO concentrations up to 0.5%, with 0.1% being a widely recommended safe upper limit. However, sensitivity to DMSO can vary significantly between cell lines. It is critical to perform a vehicle control experiment (treating cells with the medium containing the same final concentration of DMSO) to account for any effects of the solvent itself.
Q4: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. What should I do?
A4: This is a common issue known as "salting out," which occurs when a compound dissolved in a non-aqueous solvent is introduced into an aqueous environment where it is less soluble. The abrupt change in solvent polarity causes the compound to precipitate. The "Troubleshooting Guide" and "Experimental Protocols" sections below offer several techniques to prevent this.
Q5: Are there any alternatives to DMSO for improving this compound solubility?
A5: Yes, several alternatives can be considered. Cyclodextrins, which are cyclic oligosaccharides, can form inclusion complexes with hydrophobic drugs to significantly increase their aqueous solubility. Formulations using 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) can be effective. Other, less common, biologically friendly solvents include low molecular weight polyethylene glycols (e.g., PEG 400) or newly developed solvents like Cyrene™ and zwitterionic liquids (ZIL).
Troubleshooting Guide: Preventing Precipitation
This guide addresses the common problem of this compound precipitating upon dilution into aqueous cell culture media.
| Problem | Possible Cause | Solution |
| Immediate Precipitation | Low Aqueous Solubility: this compound is significantly less soluble in the aqueous, buffered cell culture medium (pH ~7.4) than in DMSO. | Optimize Dilution Technique: Pre-warm the cell culture medium to 37°C. Add the DMSO stock solution drop-by-drop to the medium while gently vortexing or swirling to ensure rapid dispersal. |
| High Final Concentration: The target concentration of this compound may exceed its solubility limit in the final medium. | Perform a Solubility Test: Before treating cells, test the solubility of your desired final concentration in a cell-free medium. Observe for any precipitate or cloudiness. Consider starting with a lower, soluble concentration. | |
| Incorrect Dilution Method: Rapidly adding the DMSO stock can create localized high concentrations, causing the compound to crash out of solution. | Use Stepwise Dilution: First, dilute the DMSO stock into a small, intermediate volume of pre-warmed medium. Ensure it is fully dissolved, and then add this intermediate dilution to the final culture volume. | |
| Precipitation Over Time | Compound Instability: this compound may be unstable at the pH and temperature of the cell culture, leading to degradation and precipitation. | Use Freshly Prepared Solutions: Prepare the final this compound working solution immediately before adding it to the cells to minimize the risk of degradation. |
| Interaction with Media Components: this compound might interact with proteins or other components in the serum or basal medium, forming insoluble complexes. | Reduce Serum Concentration: If using a serum-containing medium, consider temporarily reducing the serum percentage during treatment, if compatible with your experimental design. | |
| Evaporation: Water evaporation from the culture plates in the incubator can increase the concentration of all components, potentially exceeding the solubility limit. | Ensure Proper Humidification: Maintain proper humidity levels in your incubator to prevent evaporation. |
Data Presentation: Solubility and Solvent Concentrations
Table 1: this compound Solubility in Common Solvents
| Solvent | Solubility | Molar Equivalent (MW: 310.47 g/mol ) | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | 58 mg/mL | ~186.8 mM | |
| Dimethyl Sulfoxide (DMSO) | ≥13.7 mg/mL | ~44.1 mM | |
| Ethanol | 58 mg/mL | ~186.8 mM | |
| Methanol | Very Soluble | - | |
| Methylene Chloride | Freely Soluble | - | |
| Water | Practically Insoluble | - |
Table 2: Recommended Final Solvent Concentrations in Cell Culture
| Solvent | Recommended Max Concentration | Potential Effects at Higher Concentrations | Reference(s) |
| DMSO | ≤ 0.1% - 0.5% (v/v) | Cytotoxicity, altered cell differentiation, changes in gene expression. | |
| Ethanol | ≤ 0.5% (v/v) | Can induce cellular stress and affect membrane integrity. |
Note: The tolerance to solvents is cell-type specific. It is crucial to determine the optimal non-toxic concentration for your specific cell line.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (MW: 310.47 g/mol )
-
High-purity, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Calculation:
-
To make a 10 mM solution, you need 3.105 mg of this compound per 1 mL of DMSO.
-
-
Procedure:
-
Weigh out 3.11 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) or brief sonication can aid dissolution if needed.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
Protocol 2: General Procedure for Treating Cells with this compound
-
Preparation:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Pre-warm the required volume of cell culture medium to 37°C.
-
-
Dilution (Example for a 10 µM final concentration):
-
Prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 998 µL of pre-warmed medium. This creates a 20 µM working solution. Mix gently by inverting the tube.
-
Remove the old medium from your cells.
-
Add the required volume of fresh, pre-warmed medium to your cells.
-
Add the appropriate volume of the 20 µM working solution to achieve the final desired concentration of 10 µM (this would be a 1:1 dilution in this example, adjust as needed for your plate format).
-
For the vehicle control, prepare a parallel treatment using the same concentration of DMSO without this compound.
-
-
Incubation:
-
Gently swirl the plate or flask to ensure even distribution and return it to the incubator.
-
Visualizations
Experimental and Troubleshooting Workflows
Caption: Workflow for preparing and applying this compound to cell cultures.
Caption: A logical guide for troubleshooting precipitation issues.
Simplified Signaling Pathway
This compound is a progestin whose active metabolite, etonogestrel, acts on the progesterone receptor (PR), a nuclear receptor that functions as a ligand-activated transcription factor.
Caption: this compound acts via the nuclear progesterone receptor pathway.
References
Troubleshooting Desogestrel stability in aqueous solutions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with desogestrel in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound not dissolving in my aqueous buffer?
A1: this compound is a crystalline powder that is practically insoluble in water.[1][2] Direct dissolution in aqueous buffers will likely result in poor solubility and inaccurate concentrations. To achieve dissolution, co-solvents or surfactants are typically required.
-
Co-solvents: this compound is very soluble in methanol and freely soluble in anhydrous ethanol.[3][4] Small percentages of these organic solvents can be used to prepare a concentrated stock solution, which can then be diluted into the aqueous medium.
-
Surfactants: For dissolution testing of tablets, a medium containing 0.05% sodium dodecyl sulfate (SDS) has been used to improve solubility.[5]
-
Formulation Aids: In in vivo formulations, a mixture of DMSO, PEG300, and Tween 80 has been used to solubilize this compound.
Q2: What are the primary factors that affect the stability of this compound in solutions?
A2: The stability of this compound is influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents.
-
pH: this compound shows susceptibility to degradation in alkaline (basic) conditions. Acidic conditions may also cause shifts in its spectral properties, suggesting potential structural changes.
-
Oxidation: The molecule is known to be susceptible to oxidative degradation. The use of antioxidants in formulations is common to enhance stability.
-
Temperature: Elevated temperatures can accelerate degradation. Stability studies have shown that out-of-specification assay results for this compound can occur after 6 months under accelerated conditions (40°C/75% RH).
-
Light: Photostability studies indicate that the product can be sensitive to light, although standard blister packaging may offer sufficient protection.
Q3: What are the expected degradation products of this compound in an aqueous solution?
A3: this compound is a prodrug that is converted in vivo to its active metabolite, etonogestrel (also known as 3-keto-desogestrel), through hydroxylation at the C3 position. In forced degradation studies, considerable degradation has been observed under alkaline and oxidative stress conditions. While specific aqueous degradation products are not extensively detailed in the provided literature, potential pathways include:
-
Hydrolysis: Particularly under basic conditions, ester or other labile groups could be susceptible.
-
Oxidation: The methylene group and other sites on the steroid ring could be targets for oxidation.
Troubleshooting Guides
Problem 1: Low or inconsistent recovery of this compound in analytical measurements.
If you are experiencing lower-than-expected concentrations of this compound from your aqueous preparations, consider the following causes and solutions.
Troubleshooting Workflow for Low Analyte Recovery
Caption: A decision tree to diagnose causes of low this compound recovery.
Problem 2: Appearance of new, unexpected peaks in my HPLC chromatogram.
The presence of additional peaks typically indicates the formation of degradation products or the presence of impurities.
-
Identify the Source:
-
Degradation: Compare the chromatogram of a freshly prepared standard to one that has been stressed (e.g., by adding a small amount of NaOH or H₂O₂ and incubating briefly). If the new peaks match those in the stressed sample, they are likely degradants. Forced degradation studies show this compound is particularly sensitive to alkaline and oxidative conditions.
-
Impurity: Check the certificate of analysis for your this compound standard to identify known impurities.
-
Excipient Interference: Inject a blank solution containing all solution components except for this compound. Any peaks present are from your matrix/excipients.
-
-
Characterize the Peaks: If the peaks are significant, characterization using a mass spectrometer (LC-MS) is recommended to determine their mass and potential structure.
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent/Medium | Solubility Description | Approximate Value | Reference(s) |
| Water | Practically insoluble | ~1.4 µg/mL (with 0.05% SDS) | |
| Ethanol | Freely soluble | 58 mg/mL | |
| Methanol | Very soluble | Not specified | |
| Methylene Chloride | Freely soluble | Not specified | |
| DMSO | Soluble | 58 mg/mL |
Table 2: Summary of Forced Degradation Behavior
| Stress Condition | Observation | Conclusion | Reference(s) |
| Acid Hydrolysis (e.g., 0.1N HCl) | Spectral shifts observed. | Potential for structural changes. | |
| Alkaline Hydrolysis (e.g., 0.1N NaOH) | Considerable degradation. | This compound is unstable in basic conditions. | |
| Oxidation (e.g., 3-10% H₂O₂) | Considerable degradation. | This compound is susceptible to oxidation. | |
| Photochemical (Light exposure) | No significant degradation observed in one study. Product is considered light-sensitive in others. | Stability is formulation/packaging dependent. | |
| Thermal (Heat, e.g., 60-80°C) | Degradation observed at elevated temperatures. | Avoid high temperatures during preparation and storage. |
Experimental Protocols
Protocol 1: Preparation of a this compound Aqueous Working Solution
This protocol is a general guideline for preparing a solution for in vitro experiments.
-
Weighing: Accurately weigh the required amount of this compound powder in a clean glass vial.
-
Initial Dissolution: Add a minimal volume of a suitable organic solvent (e.g., ethanol or DMSO) to completely dissolve the powder. Sonication may be used to aid dissolution.
-
Dilution: Vortex the solution gently. While vortexing, slowly add the aqueous buffer to reach the final desired concentration. This slow addition helps prevent the drug from precipitating out of the solution.
-
Final Check: Ensure the final solution is clear and free of any visible precipitate before use.
-
Usage: Use the solution immediately, as the stability of this compound in aqueous media with co-solvents can be limited.
Protocol 2: General Workflow for a Forced Degradation Study
This workflow helps identify potential degradation pathways and develop a stability-indicating analytical method. The goal is to achieve 5-20% degradation.
Caption: General workflow for conducting a forced degradation study.
Protocol 3: Example RP-HPLC Analytical Method
This is a sample method based on published literature for the quantification of this compound. Optimization will be required for specific applications.
-
Column: C18 or Cyano stationary phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of an aqueous buffer (e.g., 0.02M KH₂PO₄) and an organic modifier like acetonitrile (e.g., 50:50 v/v).
-
Flow Rate: 0.45 - 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 - 50 µL.
-
Detection: UV detector at 200-225 nm.
-
Diluent: Acetonitrile/water mixture.
References
- 1. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 2. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 3. This compound | 54024-22-5 [chemicalbook.com]
- 4. This compound CAS#: 54024-22-5 [m.chemicalbook.com]
- 5. development-of-a-simple-liquid-chromatography-method-for-dissolution-testing-of-low-dose-desogestrel-and-ethinylestradiol-tablets - Ask this paper | Bohrium [bohrium.com]
Technical Support Center: Optimizing Desogestrel Dosage for Rodent Models
This guide provides researchers, scientists, and drug development professionals with essential information for utilizing Desogestrel (DSG) and its active metabolite, Etonogestrel (ENG), in rodent models. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and dosage tables to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in rodents?
A1: this compound is a synthetic progestin, a type of hormonal drug that mimics the effects of progesterone. It is a prodrug, meaning it is converted in the body (primarily the liver) to its active metabolite, Etonogestrel (ENG).[1] ENG is a highly potent progestogen. Its primary mechanism of action is binding to progesterone receptors (PR) in the hypothalamus and pituitary gland.[2] This interaction suppresses the release of gonadotropin-releasing hormone (GnRH) and luteinizing hormone (LH), which in turn inhibits ovulation.[1][3] Additionally, it increases the viscosity of cervical mucus and alters the uterine lining, further contributing to its contraceptive effect.[1]
Q2: What is the most common application of this compound in rodent models?
A2: The most common application is in reproductive biology research, specifically for modeling the effects of progestin-only contraceptives. Key uses include studying the suppression of the estrous cycle, inhibition of ovulation, and the systemic effects of long-term hormonal contraception on various physiological parameters like bone metabolism, behavior, and metabolic function.
Q3: What are the recommended administration routes for this compound in rats and mice?
A3: The two most common and effective administration routes are:
-
Oral Gavage (PO): This method allows for precise daily dosing. This compound is typically dissolved in a suitable vehicle, such as corn oil or a mixture containing DMSO and PEG, due to its hydrophobic nature.
-
Subcutaneous (SC) Implantation: This route is ideal for long-term studies requiring continuous, steady-state drug release, mimicking human contraceptive implants. Slow-release pellets or custom-made capsules can be used.
Q4: How do I monitor the effectiveness of this compound in suppressing the estrous cycle?
A4: The most common method is daily monitoring of vaginal cytology (smears). A successful suppression of the estrous cycle is characterized by a persistent state of diestrus, which is identified by a predominance of leukocytes in the vaginal smear. A dose-dependent increase in the number of days spent in diestrus is a key indicator of efficacy.
Q5: What are the potential side effects or physiological changes to monitor in rodents receiving this compound?
A5: Based on published studies, you should monitor for:
-
Changes in Blood Biochemistry: Significant alterations in lipid profiles (total cholesterol, triglycerides), liver enzymes (ALT, AST), cortisol, and testosterone levels have been reported in rats.
-
Body Weight: While some studies report no significant changes in body weight, others have noted effects, which can be gender-specific. Regular weight monitoring is recommended.
-
Histological Changes: Long-term administration may lead to changes in reproductive tissues and increased fat deposition in breast tissue.
-
Changes in Gut Microbiota: Oral administration has been shown to alter the diversity of gut microbiota in rats.
Troubleshooting Guide
Issue 1: Incomplete or inconsistent suppression of the estrous cycle.
-
Possible Cause: The administered dose is too low for the specific rodent strain, age, or weight. Efficacy is dose-dependent.
-
Troubleshooting Steps:
-
Verify Dosage Calculation: Double-check all calculations for dose per body weight (for oral gavage) or the release rate of implants.
-
Increase the Dose: If calculations are correct, consider a stepwise increase in the dosage. A study in Sprague-Dawley rats showed that a higher release rate of Etonogestrel (0.30 µ g/day ) was more effective at inducing a persistent diestrus state than lower doses (0.09 µ g/day ).
-
Check Compound Stability/Vehicle: Ensure the this compound compound is not degraded and that the vehicle used for administration is appropriate and ensures consistent bioavailability. For oral gavage, ensure the compound is fully solubilized or forms a stable, homogenous suspension.
-
Issue 2: Significant changes in animal welfare, such as weight loss or signs of distress.
-
Possible Cause: The dose may be too high, leading to toxicity, or the administration procedure (e.g., oral gavage) may be causing stress.
-
Troubleshooting Steps:
-
Refine Administration Technique: Ensure personnel are thoroughly trained in oral gavage or surgical implantation to minimize stress and potential injury.
-
Evaluate the Vehicle: Some vehicles, especially those with high concentrations of DMSO, can cause irritation or toxicity. Consider alternative, more biocompatible vehicles.
-
Reduce the Dose: Lower the dose to the minimum effective level required for your experimental endpoint.
-
Monitor Blood Parameters: Conduct a blood panel to check for signs of liver toxicity (elevated ALT/AST) or other metabolic disturbances that could explain the adverse effects.
-
Issue 3: Skin irritation or inflammation at the subcutaneous implant site.
-
Possible Cause: The reaction could be due to the implant material, lack of sterile surgical technique, or the physical size/shape of the implant.
-
Troubleshooting Steps:
-
Ensure Sterility: Strict aseptic technique is critical for any surgical procedure to prevent infection.
-
Select Biocompatible Materials: Use medical-grade, biocompatible materials for fabricating implants.
-
Optimize Implant Size: Ensure the implant is appropriately sized for the animal to prevent pressure necrosis or discomfort.
-
Refine Surgical Closure: Use appropriate wound clips or sutures for closure and monitor the site post-operatively for signs of infection or dehiscence.
-
Data Presentation: Recommended Dosages
The following tables summarize this compound (DSG) and Etonogestrel (ENG) dosages used in published rodent studies. Dosages can vary significantly based on the administration route, research goal, and rodent strain.
Table 1: this compound/Etonogestrel Dosage in Rats
| Strain | Compound | Administration Route | Dosage | Duration | Observed Effect / Application |
| Wistar | This compound | Oral Gavage | 150 µg/kg/day | 12 weeks | Study of effects on blood biochemistry and gut microbiota |
| Sprague-Dawley | Etonogestrel | SC Implant | 0.09 µ g/day (Low) | 29 days | Mimics Year 3 of human implant; partial estrous cycle suppression |
| Sprague-Dawley | Etonogestrel | SC Implant | 0.17 µ g/day (Medium) | 29 days | Mimics Year 2 of human implant; moderate estrous cycle suppression |
| Sprague-Dawley | Etonogestrel | SC Implant | 0.30 µ g/day (High) | 29 days | Mimics Year 1 of human implant; significant estrous cycle suppression |
| Sprague-Dawley | Etonogestrel | IV Bolus | 30 µg | Single Dose | Pharmacokinetic study |
Table 2: this compound/Etonogestrel Dosage in Mice
| Strain | Compound | Administration Route | Dosage | Duration | Observed Effect / Application |
| C57Bl/6J | This compound (with Ethinyl Estradiol) | In Diet | 200 mg/kg of diet (~0.2 mg/day intake) | 8 weeks | Disruption of estrous cycle |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound via Oral Gavage
This protocol describes the preparation of a this compound solution for oral delivery in rats or mice.
Materials:
-
This compound powder
-
Vehicle: Corn oil (recommended) or a solution of 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.
-
Microcentrifuge tubes
-
Vortex mixer and/or sonicator
-
Precision scale
-
Appropriately sized oral gavage needles (e.g., 18-20 gauge for mice, 16-18 gauge for rats)
-
Syringes
Procedure:
-
Dosage Calculation: Calculate the total amount of this compound needed based on the desired dose (e.g., 150 µg/kg), the average weight of the animals, and the number of animals.
-
Vehicle Preparation (if using mixed vehicle): Prepare the DMSO/PEG/Tween/Saline vehicle by mixing the components in the correct proportions.
-
Solubilization:
-
Weigh the precise amount of this compound powder and place it in a sterile microcentrifuge tube.
-
If using corn oil, add the calculated volume of oil. If using a mixed vehicle, first dissolve the powder in the DMSO component before adding the other components.
-
Vortex vigorously for 2-3 minutes. If the compound does not fully dissolve, use a bath sonicator for 10-15 minutes until the solution is clear or a homogenous suspension is formed. Prepare fresh daily.
-
-
Animal Handling and Dosing:
-
Weigh each animal to calculate the exact volume to be administered (typically 5-10 mL/kg).
-
Gently restrain the animal, ensuring the head and neck are aligned to create a straight path to the esophagus.
-
Measure the gavage needle against the animal (from the tip of the nose to the last rib) to determine the correct insertion depth.
-
Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it smoothly into the esophagus. Do not force the needle.
-
Administer the solution slowly and steadily.
-
Withdraw the needle carefully and return the animal to its cage.
-
Monitor the animal for 5-10 minutes post-procedure for any signs of distress.
-
Protocol 2: Subcutaneous Implantation of Slow-Release Pellets
This protocol outlines the surgical procedure for implanting a drug-releasing pellet in a rodent.
Materials:
-
Slow-release pellets (e.g., Etonogestrel pellets)
-
Anesthetic (e.g., Isoflurane)
-
Analgesic (e.g., Meloxicam)
-
Electric shaver or depilatory cream
-
Surgical disinfectant (e.g., Betadine, 70% ethanol)
-
Sterile surgical instruments (scalpel, forceps, wound clips or sutures)
-
Sterile gauze and drapes
Procedure:
-
Animal Preparation:
-
Administer pre-operative analgesia as per your approved institutional protocol.
-
Anesthetize the animal using isoflurane or another appropriate anesthetic. Confirm the depth of anesthesia via a toe-pinch reflex test.
-
Shave a small area of fur on the dorsal side, typically between the shoulder blades.
-
Disinfect the surgical site by scrubbing alternately with Betadine and 70% ethanol three times. Place the animal on a sterile drape.
-
-
Surgical Implantation:
-
Using a sterile scalpel, make a small incision (~5-10 mm) through the skin.
-
Insert blunt-ended forceps into the incision and gently separate the skin from the underlying connective tissue to create a subcutaneous pocket.
-
Using sterile forceps, insert the slow-release pellet into the pocket.
-
Ensure the pellet is securely placed away from the incision site.
-
-
Wound Closure and Recovery:
-
Close the incision with one or two wound clips or appropriate sutures.
-
Discontinue anesthesia and place the animal in a clean recovery cage, monitoring it until it is fully ambulatory. Provide a heat source to prevent hypothermia.
-
Administer post-operative analgesia as required.
-
Monitor the surgical site daily for the next 7 days for signs of infection, swelling, or implant rejection.
-
Visualizations: Workflows and Pathways
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a study involving this compound administration.
References
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common artifacts and issues encountered during experimental research involving Desogestrel.
Frequently Asked Questions (FAQs)
Q1: We are not detecting this compound in our plasma samples after administration. What is the likely cause?
A1: A common issue is targeting the wrong analyte. This compound is a prodrug that undergoes rapid and extensive metabolism in the intestinal mucosa and liver to its biologically active metabolite, Etonogestrel (also known as 3-keto-desogestrel). Therefore, experimental assays should be designed to quantify Etonogestrel, not the parent this compound compound, as this compound itself is often undetectable in serum following administration.
Q2: Our immunoassay results for Etonogestrel are inconsistent or higher than expected. What could be the issue?
A2: Immunoassays for steroid hormones are susceptible to a lack of specificity due to cross-reactivity from other structurally similar steroids. This can lead to falsely elevated results. For instance, studies on progesterone immunoassays have shown significant cross-reactivity with metabolites like 5β-Dihydroprogesterone. While specific data for Etonogestrel immunoassays is limited, it is a known artifact for this class of compounds. For greater accuracy and specificity, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the recommended analytical method.[1][2]
Q3: We are observing unexpected effects on cell proliferation in our cell-based assays with Etonogestrel. Is this an off-target effect?
A3: Etonogestrel, as a progesterone receptor agonist, can have direct effects on cell viability and proliferation that may be independent of its contraceptive mechanism of action. Depending on the cell type and experimental context, progestins can either promote or inhibit cell growth. For example, progesterone has been shown to promote the viability of leiomyoma cells but decrease viability in chronic myeloid leukemia cell lines.[3][4] Therefore, it is crucial to characterize the proliferative response of your specific cell model to Etonogestrel to distinguish between intended and potential "off-target" or unexpected effects.
Q4: How stable is this compound/Etonogestrel in experimental samples and solutions?
A4: this compound is sensitive to elevated temperatures, light, and oxidative degradation.[5] Stock solutions and experimental samples should be protected from light and stored at appropriate temperatures (e.g., -20°C or -80°C for long-term storage of plasma samples). Stability studies have shown that Etonogestrel is stable in plasma through multiple freeze-thaw cycles and for extended periods when stored properly. However, it is crucial to validate stability under your specific experimental conditions.
Troubleshooting Guides
Analytical Quantification (LC-MS/MS)
Issue: High variability, low signal, or inconsistent quantification of Etonogestrel in plasma/serum samples.
| Potential Cause | Troubleshooting Steps |
| Matrix Effects (Ion Suppression or Enhancement) | 1. Use a Stable Isotope-Labeled Internal Standard: Incorporate an internal standard like Etonogestrel-d7 to normalize for variations in ionization efficiency. 2. Assess Matrix Factor: Analyze at least six different lots of blank matrix to check for interference. 3. Dilute the Sample: If ion suppression is significant, diluting the sample with a suitable solvent can mitigate the effect of interfering matrix components. 4. Optimize Chromatography: Adjust the chromatographic method to separate Etonogestrel from co-eluting matrix components that may cause suppression. |
| Interference from Plasticizers | 1. Source of Matrix: Be aware that commercially sourced plasma may contain plasticizers or other compounds that can interfere with the assay. 2. In-house Collection: If possible, use plasma collected in-house using vacutainers to minimize external contaminants. 3. Derivatization: If interference is persistent, a derivatization approach can be used to alter the mass of Etonogestrel, shifting its MRM transition away from the interfering species. |
| Poor Sample Recovery | 1. Optimize Extraction: Ensure the liquid-liquid extraction protocol is optimized. The choice of solvent (e.g., methyl-t-butyl ether, dichloromethane) can impact recovery. 2. Validate Recovery: Calculate the extraction recovery by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples. Average recovery for Etonogestrel is often reported to be high (e.g., 87%). |
Cell-Based Assays
Issue: High variability or unexpected results in cell viability, proliferation, or gene expression assays.
| Potential Cause | Troubleshooting Steps |
| Context-Dependent Cellular Effects | 1. Dose-Response Curve: Perform a comprehensive dose-response analysis to determine the effect of Etonogestrel on the basal viability and proliferation of your specific cell line. 2. Time-Course Experiment: Assess cellular effects at multiple time points to capture both early and late responses. 3. Appropriate Controls: Use vehicle controls (e.g., DMSO, ethanol) at the same concentration as used for the drug treatment. |
| Serum Components Interference | 1. Use Charcoal-Stripped Serum: Standard fetal bovine serum contains endogenous steroid hormones that can interfere with the assay. Use charcoal-stripped serum to remove these hormones. 2. Serum-Free Conditions: If the cell line can tolerate it, consider performing the final stages of the experiment in serum-free media to eliminate interference. |
| Cell Line Instability | 1. Receptor Expression: Regularly verify the expression of the progesterone receptor in your cell line using methods like qPCR or Western blot, as expression levels can change with passage number. 2. Low Passage Number: Use cells with a low passage number and thaw fresh vials periodically to ensure consistency. |
| Edge Effects in Plate-Based Assays | 1. Avoid Outer Wells: Do not use the wells on the outer edges of the microplate for experimental samples, as they are more prone to evaporation and temperature fluctuations. 2. Maintain Humidity: Fill the outer wells with sterile PBS or media to create a humidity barrier. |
Data Presentation: Common Quantitative Artifacts
The following tables summarize quantitative data related to common artifacts in the analysis of Etonogestrel and other progestins.
Table 1: Matrix Effects in Etonogestrel LC-MS/MS Analysis
| Parameter | Value | Source |
| Average Ion Suppression (in plasma) | 31.6% | |
| Extraction Recovery | ~87% | |
| Matrix Effect Variation (Precision, CV%) | 1.29% |
Table 2: Cross-Reactivity in a Progesterone Immunoassay (Illustrative of Potential Artifacts)
| Cross-Reactant | Cross-Reactivity (%) | Source |
| 5β-Dihydroprogesterone | 18.2% | |
| 17-Hydroxyprogesterone | Weak (0.5-4.9%) | |
| Medroxyprogesterone | Weak (0.5-4.9%) | |
| Norethindrone | Weak (0.5-4.9%) | |
| d-norgestrel | 4.0% |
Experimental Protocols
Protocol 1: Quantification of Etonogestrel in Human Plasma by UPLC-MS/MS
This protocol is a composite based on validated methods described in the literature.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 0.500 mL of plasma sample, add 20 µL of an internal standard solution (e.g., Etonogestrel-d7).
-
Add 4.0 mL of methyl-t-butyl ether (MTBE).
-
Vortex the mixture for 10 minutes.
-
Centrifuge at 1000 x g for 5 minutes.
-
Freeze the aqueous (bottom) layer by placing the tube at -70°C for 10 minutes.
-
Decant the organic (top) layer into a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 25% methanol in water with 0.1% formic acid).
-
-
Chromatographic Conditions:
-
System: Waters Acquity UPLC
-
Column: C18 BEH column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A time-programmed gradient suitable to elute Etonogestrel and separate it from matrix components (e.g., starting at 25% B, ramping up to 95% B).
-
Flow Rate: ~0.5 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometry Conditions:
-
System: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)
-
Ionization: Positive Electrospray Ionization (ESI+)
-
Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Example):
-
Etonogestrel: 325.2 -> 109.1 (quantifier), 325.2 -> 147.1 (qualifier)
-
Etonogestrel-d7 (IS): 332.2 -> 263.2
-
-
Optimization: Optimize cone voltage and collision energy for each transition to maximize signal intensity.
-
Protocol 2: Progesterone Receptor (PR) Activation Reporter Assay
This protocol is a general guide for assessing the agonist activity of Etonogestrel on the Progesterone Receptor.
-
Cell Culture:
-
Culture a human cell line engineered to express the full-length human Progesterone Receptor and a PR-responsive luciferase reporter gene (e.g., INDIGO Biosciences PGR Reporter Cells).
-
Maintain cells in the recommended culture medium, ensuring the use of charcoal-stripped serum to avoid activation by endogenous hormones.
-
-
Assay Procedure (Day 1):
-
Thaw the cryopreserved reporter cells according to the manufacturer's protocol.
-
Dispense the cell suspension into a 96-well white, clear-bottom assay plate.
-
Prepare serial dilutions of Etonogestrel (test compound) and a reference agonist (e.g., Progesterone) in the appropriate compound screening medium.
-
Add the diluted compounds to the wells containing the cells. Include vehicle-only wells as a negative control.
-
Incubate the plate for 22-24 hours at 37°C in a humidified CO2 incubator.
-
-
Luminescence Detection (Day 2):
-
Equilibrate the assay plate and the luciferase detection reagent to room temperature.
-
Following the manufacturer's instructions, add the luciferase detection reagent to each well.
-
Allow the plate to incubate for 5-10 minutes to stabilize the luminescent signal.
-
Read the relative light units (RLU) on a luminometer.
-
-
Data Analysis:
-
Calculate the fold-activation for each concentration relative to the vehicle control.
-
Plot the fold-activation versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Visualizations
Caption: Mechanism of action of Etonogestrel via the Progesterone Receptor.
Caption: Workflow for Etonogestrel quantification with potential artifact points.
References
- 1. A UPLC-MS/MS Method for Therapeutic Drug Monitoring of Etonogestrel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of a Multiplexed Assay for the Measurement of Long-Acting Hormonal Contraceptives in Plasma via Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progesterone decreases viability and up regulates membrane progesterone receptors expression on the human Chronic Myeloid Leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies with this compound for fertility regulation [ouci.dntb.gov.ua]
- 5. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
Minimizing Desogestrel degradation during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing Desogestrel degradation during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its active metabolite?
This compound is a synthetic progestin used in hormonal contraceptives.[1] It is a prodrug that is rapidly and almost completely converted in the gut mucosa and liver to its biologically active metabolite, etonogestrel (also known as 3-keto-desogestrel).[1] Therefore, bioanalytical methods often focus on the quantification of etonogestrel in biological matrices.
Q2: What are the main causes of this compound and Etonogestrel degradation during sample preparation?
This compound and its active metabolite are susceptible to degradation under certain conditions. Key factors that can lead to degradation include:
-
pH: Exposure to strong acidic or alkaline conditions can cause hydrolysis.
-
Temperature: Elevated temperatures can accelerate degradation.[2]
-
Oxidation: The presence of oxidizing agents can lead to the formation of degradation products.
-
Light: Exposure to light can cause photolytic degradation.[2]
Q3: What are the recommended storage conditions for plasma/serum samples containing Etonogestrel?
To ensure the stability of etonogestrel in biological samples, proper storage is crucial. Based on validation studies, the following conditions are recommended:
-
Short-term: Samples are generally stable at room temperature for up to 72 hours and at 4°C for up to 72 hours.[3]
-
Long-term: For long-term storage, samples should be kept at -70°C or -80°C, where they have been shown to be stable for at least 90 to 145 days.
-
Freeze-Thaw Cycles: Etonogestrel is stable for at least three freeze-thaw cycles.
Troubleshooting Guides
This section addresses common issues encountered during this compound/Etonogestrel sample preparation and analysis.
Problem 1: Low Analyte Recovery
| Potential Cause | Troubleshooting Steps |
| Inefficient Extraction (LLE) | • Optimize Solvent Choice: Ensure the extraction solvent (e.g., methyl-t-butyl ether, dichloromethane) has the appropriate polarity to partition the analyte from the aqueous matrix. • Adjust pH: The pH of the sample can influence the ionization state of the analyte and its solubility in the extraction solvent. Experiment with slight pH adjustments of the aqueous phase. • Increase Shaking/Vortexing Time: Ensure thorough mixing of the aqueous and organic phases for efficient partitioning. Vortex for at least 10 minutes. • Check for Emulsion Formation: If an emulsion forms, try centrifugation at a higher speed or for a longer duration. Freezing the aqueous layer can also aid in separating the organic phase. |
| Inefficient Extraction (SPE) | • Column Conditioning: Ensure the SPE cartridge is properly conditioned with the recommended solvents (e.g., methanol followed by water) to activate the stationary phase. • Sample Loading Flow Rate: A slow and consistent flow rate (e.g., 1-2 drops per second) during sample loading is critical for optimal retention. • Appropriate Sorbent: Verify that the sorbent chemistry (e.g., C18, polymeric) is suitable for retaining this compound/Etonogestrel. • Elution Solvent Strength: The elution solvent may not be strong enough to desorb the analyte completely. Try a stronger solvent or a mixture of solvents. |
| Analyte Adsorption | • Use Silanized Glassware: this compound and its metabolite may adsorb to glass surfaces. Using silanized glassware or polypropylene tubes can minimize this issue. • Check for Adsorption to Caps/Seals: Ensure that the materials of your collection tubes and vials are not causing analyte loss. |
Problem 2: High Variability in Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Handling | • Standardize Procedures: Ensure all samples are processed using the exact same protocol, including timing of steps, temperatures, and volumes. • Use an Internal Standard: The use of a stable isotope-labeled internal standard (e.g., etonogestrel-d7) is highly recommended to correct for variability in extraction and instrument response. |
| Instrumental Issues | • Check for Ion Suppression (LC-MS/MS): Matrix components co-eluting with the analyte can suppress its ionization, leading to variable results. To mitigate this, improve chromatographic separation, use a more effective sample cleanup method, or dilute the sample. • Calibrate Instruments Regularly: Ensure all pipettes, balances, and analytical instruments are properly calibrated. |
| Sample Inhomogeneity | • Thorough Mixing: Ensure samples are completely thawed and vortexed thoroughly before taking an aliquot for extraction. |
Problem 3: Unexpected Peaks in Chromatogram
| Potential Cause | Troubleshooting Steps |
| Contamination | • Solvent and Reagent Purity: Use high-purity (e.g., HPLC or LC-MS grade) solvents and reagents. • Clean Glassware and Equipment: Ensure all glassware and equipment are thoroughly cleaned to avoid cross-contamination. • Analyze Blank Samples: Run blank matrix samples (without the analyte) to identify any background interference. |
| Degradation Products | • Review Sample Handling and Storage: Degradation may have occurred due to exposure to high temperatures, extreme pH, or light. Re-evaluate your sample handling and storage procedures. • Forced Degradation Studies: If you suspect degradation, performing forced degradation studies under acidic, basic, oxidative, and photolytic conditions can help identify potential degradation products. |
| Carryover | • Optimize Wash Steps: In your analytical method, ensure the wash steps between sample injections are sufficient to remove all traces of the previous sample. • Inject Blank after High Concentration Sample: Injecting a blank solvent after a high concentration sample can help identify and quantify carryover. |
Quantitative Data Summary
The following tables summarize the stability of Etonogestrel under various conditions as reported in literature. It is important to note that specific degradation percentages can vary based on the exact experimental conditions.
Table 1: Etonogestrel Stability in Human Plasma/Serum
| Condition | Duration | Temperature | Stability | Reference |
| Bench Top | up to 72 hours | Room Temperature | Stable | |
| Freeze-Thaw | 3 cycles | -70°C to Room Temp | Stable | |
| Long-Term Storage | up to 90 days | -80°C | Stable | |
| Long-Term Storage | up to 145 days | ≤-70°C | Stable | |
| Post-Extraction (Autosampler) | up to 24 hours | 5°C | Stable |
Table 2: Forced Degradation of this compound
Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods. The extent of degradation is typically targeted to be in the range of 5-20%.
| Stress Condition | Typical Reagents and Conditions | Potential Outcome |
| Acid Hydrolysis | 0.1 M - 1 M HCl at elevated temperature (e.g., 60-80°C) | Degradation of the parent compound |
| Base Hydrolysis | 0.1 M - 1 M NaOH at room or elevated temperature | Degradation of the parent compound |
| Oxidation | 3-30% H₂O₂ at room temperature | Formation of oxidation products |
| Thermal Degradation | Dry heat (e.g., 105°C) for several hours | Degradation of the parent compound |
| Photodegradation | Exposure to UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/m²) | Formation of photolytic degradation products |
Note: The specific conditions and observed degradation will depend on the drug substance and formulation.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of Etonogestrel from Human Plasma
This protocol is a generalized procedure based on common practices in published literature.
-
Sample Preparation:
-
Thaw frozen plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Pipette 0.500 mL of plasma into a clean polypropylene tube.
-
-
Internal Standard Addition:
-
Add 0.020 mL of an internal standard solution (e.g., etonogestrel-d7 in methanol) to each sample.
-
-
Extraction:
-
Add 4.0 mL of methyl-t-butyl ether to each tube.
-
Cap the tubes and vortex for 10 minutes.
-
Centrifuge at 1000 x g for 5 minutes.
-
-
Phase Separation:
-
Place the samples in a freezer at ≤-70°C for 10 minutes to freeze the lower aqueous layer.
-
Decant the upper organic layer into a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) of Etonogestrel from Human Plasma
This protocol is a generalized procedure based on common practices in published literature.
-
Sample Pre-treatment:
-
Thaw and vortex 400 µL of plasma sample.
-
Add 25 µL of the internal standard solution.
-
Vortex for 30 seconds and centrifuge at 13,148 x g for 5 minutes at 10°C.
-
-
SPE Cartridge Conditioning:
-
Condition a polymeric SPE cartridge (e.g., HyperSep™ Retain PEP, 30 mg, 1 mL) by passing 1.0 mL of methanol followed by 1.0 mL of water. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, consistent flow rate.
-
-
Washing:
-
Wash the cartridge sequentially with 1.0 mL of n-hexane, 1.0 mL of water, and 1.0 mL of 10% methanol in water to remove interferences.
-
-
Elution:
-
Elute the analyte and internal standard with an appropriate volume of a suitable solvent (e.g., 1.0 mL of methanol or acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 3. Development and Validation of a Multiplexed Assay for the Measurement of Long-Acting Hormonal Contraceptives in Plasma via Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of synthetic Desogestrel
This technical support center is designed for researchers, scientists, and drug development professionals working with synthetic Desogestrel. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis and analysis, helping to mitigate batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic progestogen, structurally related to levonorgestrel, and is used in oral contraceptives.[1] It is a prodrug that is rapidly converted in the body to its active metabolite, etonogestrel (also known as 3-ketothis compound). Etonogestrel exhibits high affinity for progesterone receptors and its contraceptive action is primarily achieved by inhibiting ovulation.[2] Additionally, it increases the viscosity of cervical mucus, which hinders sperm penetration, and alters the endometrium to reduce the likelihood of implantation.[3]
Q2: What are the most common impurities encountered during the synthesis of this compound?
A2: Impurities in this compound can arise from various sources, including starting materials, intermediates, side reactions, and degradation. These impurities must be carefully monitored to ensure the quality, safety, and efficacy of the final product. Common process-related and degradation impurities are listed in the table below.
| Impurity Name | CAS Number | Molecular Formula |
| This compound Impurity A | 201360-82-9 | C₂₂H₃₀O |
| This compound Impurity B | 54024-12-3 | C₂₁H₂₈O |
| This compound Impurity C | 54024-21-4 | C₂₂H₃₀O |
| This compound Impurity D | 54048-10-1 | C₂₂H₂₈O₂ |
| This compound Impurity E | 70805-85-5 | C₂₂H₃₀O |
Q3: What analytical techniques are most suitable for characterizing synthetic this compound and its impurities?
A3: A combination of chromatographic and spectroscopic techniques is essential for the comprehensive characterization of this compound.
-
High-Performance Liquid Chromatography (HPLC) , particularly reversed-phase HPLC (RP-HPLC) with UV detection, is the most common method for routine purity analysis and quantification of this compound and its known impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool for the identification and quantification of impurities, especially at low levels. It provides molecular weight and structural information, aiding in the characterization of unknown peaks.
-
Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the analysis of volatile impurities and for confirmation of the identity of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR techniques like COSY, HSQC, and HMBC) is indispensable for the definitive structural elucidation of this compound and any novel impurities. It provides detailed information about the molecular structure and stereochemistry.[4][5]
Troubleshooting Guides
Issue 1: High Levels of Impurity C (13b-Ethyl-11-methylenegon-4-en-17-one) Detected
-
Question: My latest batch of this compound shows a significant peak corresponding to this compound Impurity C (CAS: 54024-21-4) in the HPLC analysis. What is the likely cause and how can I prevent this?
-
Answer: this compound Impurity C is the direct precursor to this compound in the final step of many synthetic routes. Its presence in high quantities indicates an incomplete ethynylation reaction at the 17-carbonyl position.
-
Possible Causes:
-
Insufficient Ethynylating Reagent: The amount of the ethynylating agent (e.g., lithium acetylide or trimethylsilylacetylene followed by deprotection) may have been insufficient to drive the reaction to completion.
-
Reaction Temperature Too High or Too Low: The ethynylation reaction is often temperature-sensitive. Deviation from the optimal temperature range (typically between -5°C and 5°C) can lead to reduced reaction efficiency.
-
Deactivation of the Reagent: The ethynylating reagent, particularly organolithium compounds, is highly reactive and sensitive to moisture and air. Inadequate inert atmosphere (e.g., nitrogen or argon) can lead to reagent deactivation.
-
Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration to ensure complete conversion of the ketone starting material.
-
-
Troubleshooting Steps:
-
Reagent Stoichiometry: Ensure at least a stoichiometric amount, and often a slight excess, of the ethynylating reagent is used.
-
Temperature Control: Maintain strict control over the reaction temperature using a suitable cooling bath.
-
Inert Atmosphere: Ensure all glassware is thoroughly dried and the reaction is conducted under a positive pressure of an inert gas.
-
Reaction Monitoring: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or in-process HPLC to ensure the disappearance of the starting material before quenching the reaction.
-
-
Issue 2: Batch-to-Batch Variation in Yield and Purity
-
Question: We are observing significant variability in the final yield and purity of this compound between different production batches. What are the key process parameters to investigate?
-
Answer: Batch-to-batch variability is a common challenge in multi-step organic syntheses. A systematic approach is required to identify the root cause.
-
Workflow for Investigating Variability:
Caption: Troubleshooting workflow for batch-to-batch variability.
-
Key Areas for Investigation:
-
Raw Materials: Verify the consistency and purity of starting materials and reagents from different suppliers or lots. Pay close attention to water content in solvents and reagents, as this can be critical in moisture-sensitive steps.
-
Critical Process Parameters (CPPs): For each step in the synthesis, meticulously record and compare the CPPs between a "good" batch and a "bad" batch. This includes reaction temperatures, addition rates, stirring speeds, and reaction times.
-
Intermediate Quality: Isolate and thoroughly analyze the intermediates at key "hold points" in the synthesis. Impurities introduced or formed in early steps can be carried through and affect the final product.
-
Purification Steps: The efficiency of crystallization or chromatographic purification is highly dependent on factors like solvent composition, temperature, and cooling rate. Minor variations in these parameters can significantly impact the final purity.
-
-
Issue 3: Unexpected Peaks in the Chromatogram
-
Question: Our HPLC analysis of a this compound batch shows several small, unexpected peaks that we cannot identify from our standard impurity list. How should we proceed with their identification?
-
Answer: The presence of unknown peaks necessitates a structured approach to impurity identification to ensure the safety and quality of the product.
-
Workflow for Impurity Identification:
Caption: Workflow for the identification of unknown impurities.
-
Steps for Identification:
-
LC-MS/MS Analysis: The first step is to perform an LC-MS/MS analysis of the sample. This will provide the molecular weight of the unknown impurity. High-resolution mass spectrometry (HRMS) can yield the elemental composition, which is crucial for proposing potential structures.
-
Fragmentation Analysis: Tandem MS (MS/MS) experiments will fragment the impurity ion, providing valuable structural information. By comparing the fragmentation pattern with that of this compound and considering the reaction chemistry, you can often deduce the structure of the impurity.
-
Isolation and NMR: If the structure cannot be unambiguously determined by MS, the impurity may need to be isolated using preparative HPLC. Once isolated, NMR spectroscopy is the definitive technique for structural elucidation.
-
-
Data Presentation
Table 1: Representative Batch-to-Batch Purity and Yield Data
The following table provides an example of how to track purity and yield data across different batches to identify trends and deviations.
| Batch Number | Starting Material Lot | Yield (%) | Purity by HPLC (%) | Impurity A (%) | Impurity C (%) | Total Impurities (%) |
| DSG-25-001 | SM-A | 85 | 99.6 | 0.08 | 0.12 | 0.4 |
| DSG-25-002 | SM-A | 82 | 99.5 | 0.10 | 0.15 | 0.5 |
| DSG-25-003 | SM-B | 76 | 98.9 | 0.15 | 0.45 | 1.1 |
| DSG-25-004 | SM-B | 84 | 99.7 | 0.07 | 0.10 | 0.3 |
| DSG-25-005 | SM-A | 86 | 99.8 | 0.06 | 0.09 | 0.2 |
Note: This data is for illustrative purposes only and does not represent actual manufacturing data.
Table 2: Stability Data of this compound Drug Product
This table, adapted from public assessment data, shows typical stability results under accelerated conditions.
| Storage Condition | Time Point | Assay of this compound (%) | Degradation Products (%) |
| 40°C / 75% RH | Initial | 100.2 | < 0.1 |
| 40°C / 75% RH | 3 Months | 99.1 | 0.4 |
| 40°C / 75% RH | 6 Months | 97.8 | 0.9 |
RH = Relative Humidity. This data illustrates the potential for degradation at elevated temperatures.
Experimental Protocols
Protocol 1: Synthesis of this compound - Final Ethynylation Step
This protocol describes the final step in a common synthetic route to this compound, the ethynylation of 11-methylene-18a-homo-estr-4-en-17-one (Impurity C).
-
Materials:
-
11-methylene-18a-homo-estr-4-en-17-one (1.0 g)
-
n-Hexyllithium (2.3 M in hexane, 3.0 g)
-
Trimethylsilylacetylene (1.32 g)
-
Tetrahydrofuran (THF), anhydrous
-
Hexane, anhydrous
-
Methanol
-
30% Aqueous Sodium Hydroxide (NaOH)
-
3% Aqueous Acetic Acid
-
Saturated Aqueous Sodium Chloride (NaCl)
-
-
Procedure:
-
To a solution of n-hexyllithium (3.0 g) in hexane (5 mL) cooled to -5°C under an inert atmosphere, slowly add a solution of trimethylsilylacetylene (1.32 g) in a 1:7 mixture of THF/hexane (6.8 mL).
-
Stir the reaction mixture at -5°C for 30 minutes.
-
Add a solution of 11-methylene-18a-homo-estr-4-en-17-one (1.0 g) in hexane (8 mL) to the reaction mixture.
-
Stir the mixture for 1 hour, allowing it to warm to 0-5°C.
-
Quench the reaction by adding saturated aqueous NaCl solution (8.5 mL) and separate the phases.
-
To the organic phase, add methanol (5 mL) followed by 30% aqueous NaOH (1.5 mL) and stir for 4 hours to effect desilylation.
-
Add 3% aqueous acetic acid (10 mL) and separate the phases.
-
Wash the organic phase with water (5.0 mL).
-
Evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from hexane to yield this compound.
-
-
Synthetic Pathway Diagram:
Protocol 2: Purity Analysis by RP-HPLC
This protocol provides a general method for the purity analysis of this compound, adapted from published methods.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Chromatographic Conditions:
-
Mobile Phase: A gradient mixture of Acetonitrile and Water. A typical starting point could be 50:50 (v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
-
Sample Preparation:
-
Accurately weigh and dissolve a known amount of the this compound batch sample in the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Standard Preparation:
-
Prepare a standard solution of this compound reference standard in the mobile phase at the same concentration as the sample.
-
Prepare solutions of known impurities if available to confirm their retention times.
-
Analysis:
-
Inject the standard solution to determine the retention time and response of this compound.
-
Inject the sample solution.
-
Calculate the purity of the sample by the area normalization method, and quantify any specific impurities against their respective reference standards if available.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Randomized, Crossover and Single-Dose Bioquivalence Study of Two Oral this compound Formulations (Film-Coated Tablets of 75 μg) in Healthy Female Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Desogestrel Cross-Reactivity in Immunoassays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding cross-reactivity issues with Desogestrel and its active metabolite, etonogestrel, in immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its active metabolite?
This compound is a synthetic progestogen used in hormonal contraceptives. It is a prodrug that is rapidly and almost completely converted in the body to its biologically active metabolite, etonogestrel (also known as 3-keto-desogestrel). When investigating potential cross-reactivity, it is crucial to consider both this compound and etonogestrel.
Q2: Why does this compound or etonogestrel cause cross-reactivity in some immunoassays?
Cross-reactivity in immunoassays occurs when an antibody binds to a molecule that is structurally similar to the target analyte. This compound and etonogestrel share a structural backbone with other steroid hormones, such as progesterone and testosterone. This similarity can lead to their recognition and binding by antibodies intended for these other hormones, resulting in inaccurate measurements. Competitive immunoassays, which are commonly used for small molecules like steroids, are particularly susceptible to this type of interference.[1]
Q3: Which types of immunoassays are most likely to be affected by this compound cross-reactivity?
Competitive immunoassays are most prone to cross-reactivity from structurally similar molecules like this compound. In these assays, the target analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites. The presence of a cross-reactant like etonogestrel can displace the labeled analyte, leading to a falsely elevated or altered signal.
Q4: What are the potential consequences of this compound cross-reactivity in my research?
Q5: How can I determine if my immunoassay is affected by this compound or etonogestrel cross-reactivity?
The most direct way is to perform a cross-reactivity study. This involves spiking known concentrations of this compound and etonogestrel into a sample matrix that is free of the target analyte and measuring the response in your immunoassay. The results are then compared to the response of the actual target analyte to calculate the percentage of cross-reactivity.
Q6: What should I do if I suspect this compound cross-reactivity is affecting my results?
If you suspect interference, it is important to confirm and quantify the extent of the cross-reactivity. The troubleshooting guides and experimental protocols provided below offer a systematic approach to investigating and mitigating these issues. If significant cross-reactivity is confirmed and cannot be resolved, alternative analytical methods with higher specificity, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), should be considered.[1]
Troubleshooting Guides
Issue: Unexpectedly high hormone levels in samples from subjects using this compound-containing contraceptives.
This is a primary indicator of potential cross-reactivity. The structural similarity between etonogestrel and other steroid hormones can lead to false-positive results in immunoassays for hormones like progesterone or testosterone.
Troubleshooting Steps:
-
Review Assay Specificity: Carefully examine the package insert or technical data sheet for your immunoassay kit. Look for any information on cross-reactivity with this compound, etonogestrel, or other synthetic progestins. While specific data for this compound may not always be available, data for other structurally similar progestins can provide an indication of potential issues.
-
Perform a Spike and Recovery Experiment: This experiment will help determine if this compound or etonogestrel is interfering with your assay. A detailed protocol is provided below.
-
Analyze a Blank Sample from a Known User: If possible and ethically approved, obtain a sample from an individual known to be using a this compound-containing contraceptive and who should have low levels of the target hormone being measured. A positive result in this sample would strongly suggest cross-reactivity.
-
Consider Sample Pre-treatment: Techniques like solvent extraction may help to remove interfering substances from the sample matrix before analysis.[1]
-
Consult the Manufacturer: Contact the technical support team for your immunoassay kit. They may have additional data or unpublished reports on cross-reactivity with this compound or other compounds.
-
Alternative Analytical Methods: If cross-reactivity is confirmed and problematic, consider using a more specific method like LC-MS/MS for your analysis. LC-MS/MS can distinguish between structurally similar steroids, providing more accurate quantification.[1]
Data Presentation: Cross-Reactivity of Synthetic Progestins
Table 1: Example Cross-Reactivity of Selected Synthetic Progestins in the Roche Elecsys Testosterone II Immunoassay
| Compound | Concentration Tested (ng/mL) | Cross-Reactivity (%) |
| Norethindrone | 100 | >5% |
| Medroxyprogesterone | 1000 | 0.5 - 4.9% |
Data adapted from Krasowski, M. D., et al. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. BMC Clinical Pathology, 14(1), 33.[2]
Note: The absence of this compound and etonogestrel in this and other similar published studies highlights the critical need for researchers to perform their own validation experiments.
Experimental Protocols
Protocol 1: Determining the Percentage of Cross-Reactivity of this compound and Etonogestrel
This protocol outlines a method to quantify the cross-reactivity of this compound and etonogestrel in a competitive immunoassay.
Materials:
-
Your competitive immunoassay kit (e.g., for progesterone or testosterone)
-
Analyte-free sample matrix (e.g., charcoal-stripped serum)
-
This compound standard
-
Etonogestrel standard
-
The standard for the target analyte of your immunoassay
-
Precision pipettes and tips
-
Microplate reader
Methodology:
-
Prepare Standards:
-
Reconstitute and serially dilute the target analyte standard according to the immunoassay kit's instructions to create a standard curve.
-
Prepare high-concentration stock solutions of this compound and etonogestrel in a suitable solvent (e.g., ethanol or DMSO).
-
Prepare a series of dilutions of the this compound and etonogestrel stocks in the analyte-free sample matrix. The concentration range should be wide enough to potentially elicit a response in the assay.
-
-
Assay Procedure:
-
Run the immunoassay according to the manufacturer's protocol.
-
Include the following on your plate:
-
Blank (analyte-free matrix only)
-
Standard curve for the target analyte
-
The serial dilutions of this compound
-
The serial dilutions of etonogestrel
-
-
-
Data Analysis:
-
Generate the standard curve for your target analyte by plotting the signal (e.g., absorbance, fluorescence) against the known concentrations.
-
For each dilution of this compound and etonogestrel, determine the apparent concentration of the target analyte by interpolating its signal on the standard curve.
-
Calculate the percentage of cross-reactivity using the following formula for a concentration that gives 50% displacement of the labeled analyte:
% Cross-Reactivity = (Concentration of Target Analyte at 50% Displacement / Concentration of Cross-Reactant at 50% Displacement) x 100%
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Principle of cross-reactivity in a competitive immunoassay.
Caption: Logical workflow for troubleshooting this compound cross-reactivity.
References
Technical Support Center: Enhancing Desogestrel Bioavailability in Animal Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during animal studies aimed at enhancing the bioavailability of Desogestrel.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Oral Bioavailability of this compound Formulation | Poor aqueous solubility of this compound leading to low dissolution. | - Formulation Approach: Consider formulating this compound as a solid dispersion, a nanocrystal suspension, or a self-nanoemulsifying drug delivery system (SNEDDS) to improve its dissolution rate. - Excipient Selection: Incorporate solubility enhancers such as cyclodextrins (e.g., HP-β-CD) in your formulation. The choice of polymers and surfactants in nanoparticle formulations is also critical. |
| Extensive first-pass metabolism in the liver and gut wall. | - Route of Administration: Explore alternative routes like transdermal delivery to bypass the gastrointestinal tract and first-pass metabolism. - Formulation Strategy: For oral administration, nanoparticle-based systems like solid lipid nanoparticles (SLNs) can protect the drug from enzymatic degradation and may facilitate lymphatic uptake, reducing first-pass metabolism. | |
| Inconsistent Pharmacokinetic (PK) Data | Variability in animal handling and dosing technique (e.g., oral gavage). | - Standardize Protocol: Ensure all personnel are thoroughly trained in the oral gavage technique. Use appropriate gavage needle sizes and administer the formulation slowly and consistently. - Fasting: Standardize the fasting period for animals before dosing to minimize variability in gastrointestinal conditions. |
| Issues with blood sample collection and processing. | - Consistent Sampling: Use a consistent blood sampling site and technique. Ensure proper handling and storage of plasma samples to prevent degradation of Etonogestrel (the active metabolite of this compound). - Anticoagulant: Use the appropriate anticoagulant (e.g., K2EDTA) and ensure proper mixing to prevent clotting. | |
| Nanoparticle Formulation Issues (Aggregation, Instability) | Inappropriate stabilizer or lipid/polymer concentration. | - Stabilizer Optimization: Screen different stabilizers (e.g., surfactants, polymers) and their concentrations to find the optimal formulation that prevents particle aggregation. Zeta potential measurements can help assess the stability of the nanoparticle suspension. - Storage Conditions: Store nanoparticle formulations at appropriate temperatures. For some formulations, lyophilization with a cryoprotectant may be necessary for long-term stability. |
| High polydispersity index (PDI) of nanoparticles. | - Homogenization Parameters: Optimize the high-pressure homogenization or ultrasonication parameters (pressure, cycles, time) to achieve a narrow particle size distribution. | |
| Difficulty in Quantifying Etonogestrel in Plasma | Low plasma concentrations of the analyte. | - Analytical Method: Utilize a highly sensitive and validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of Etonogestrel. - Sample Preparation: Optimize the plasma extraction method (e.g., liquid-liquid extraction or solid-phase extraction) to ensure high recovery of the analyte. |
Frequently Asked Questions (FAQs)
Formulation Strategies
-
Q1: What are the most promising formulation strategies to enhance the oral bioavailability of this compound in animal studies? A1: Due to its poor aqueous solubility, promising strategies focus on improving dissolution and/or bypassing first-pass metabolism. These include:
-
Nanoparticle-based systems: Solid lipid nanoparticles (SLNs) and polymeric nanoparticles can encapsulate this compound, increasing its surface area for dissolution and potentially protecting it from degradation.
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form nanoemulsions upon gentle agitation in the gastrointestinal fluids, enhancing drug solubilization.
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can significantly improve its dissolution rate.
-
Cyclodextrin Inclusion Complexes: Complexing this compound with cyclodextrins can enhance its aqueous solubility.
-
-
Q2: Are there alternative routes of administration to improve this compound's bioavailability? A2: Yes, transdermal delivery is a viable alternative. It avoids the harsh environment of the gastrointestinal tract and hepatic first-pass metabolism, potentially leading to higher and more consistent bioavailability. Studies in hairless rats have shown the feasibility of developing transdermal patches for this compound.[1]
Experimental Design
-
Q3: What animal models are typically used for pharmacokinetic studies of this compound? A3: Rats and dogs are commonly used animal models for studying the metabolism and pharmacokinetics of this compound.[2] Rabbits have also been used in bioavailability studies of other progestins.
-
Q4: What are the key pharmacokinetic parameters to measure in these studies? A4: The primary active metabolite of this compound is Etonogestrel (3-keto-desogestrel), and its concentration in plasma is what should be measured. Key pharmacokinetic parameters include:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
Bioavailability (F%)
-
Technical Procedures
-
Q5: What is the standard procedure for oral gavage in rats? A5: A trained professional should perform oral gavage. The general steps include selecting the appropriate gavage needle size based on the rat's weight, measuring the insertion length, restraining the animal properly, and gently inserting the needle into the esophagus to deliver the formulation directly into the stomach.[3][4]
-
Q6: How should blood samples be collected from rats for pharmacokinetic analysis? A6: Several methods can be used for serial blood sampling in rats, including from the tail vein, saphenous vein, or via a surgically implanted cannula in the jugular vein. The chosen method should minimize stress to the animal.[5]
Quantitative Data Summary
While specific data on the enhancement of this compound bioavailability using novel formulations in animal models is limited in publicly available literature, analogous data from studies on Progesterone, a structurally similar progestin with similar solubility challenges, can provide valuable insights.
| Formulation | Animal Model | Key Findings |
| Progesterone with Sulfobutyl-ether-β-cyclodextrin (SBE-β-CD) | Rats | 5-fold increase in oral bioavailability compared to progesterone alone. |
| Progesterone-loaded PLGA Nanoparticles | In vitro | Enhanced dissolution compared to pure progesterone. |
| Nanonized Progesterone | Rabbits | 30% higher bioavailability in healthy rabbits and 18% higher in pregnant rabbits compared to micronized progesterone. |
| This compound Transdermal Patch | Hairless Rats | In vitro studies demonstrated significant permeability. |
Experimental Protocols
1. Formulation of this compound Solid Lipid Nanoparticles (SLNs)
This protocol is a general guideline and should be optimized for specific experimental needs.
-
Materials: this compound, a solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO), a surfactant (e.g., Poloxamer 188, Tween® 80), and purified water.
-
Method (Hot Homogenization followed by Ultrasonication):
-
Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
-
Disperse the accurately weighed amount of this compound in the molten lipid.
-
Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
Add the hot aqueous phase to the hot lipid phase under high-speed stirring to form a coarse pre-emulsion.
-
Homogenize the pre-emulsion using a high-pressure homogenizer for a specified number of cycles at a set pressure.
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
Further reduce the particle size and improve homogeneity by subjecting the SLN dispersion to ultrasonication using a probe sonicator.
-
2. In Vitro Drug Release Testing of this compound Nanoparticles
-
Apparatus: USP Dissolution Apparatus II (Paddle Apparatus) or a dialysis bag method.
-
Release Medium: Phosphate buffered saline (PBS) pH 7.4, often containing a surfactant (e.g., 0.5% w/v Tween® 80) to ensure sink conditions.
-
Method (Sample and Separate):
-
Place a known volume of the nanoparticle suspension into the dissolution vessel containing the pre-warmed release medium.
-
At predetermined time intervals, withdraw an aliquot of the medium.
-
Separate the released (free) drug from the drug still encapsulated in the nanoparticles. This can be achieved by centrifugation followed by filtration through a membrane filter (e.g., 0.22 µm) that retains the nanoparticles.
-
Analyze the filtrate for this compound concentration using a validated analytical method (e.g., HPLC or LC-MS/MS).
-
Replace the withdrawn volume with fresh, pre-warmed release medium to maintain a constant volume.
-
3. In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male or female Sprague-Dawley or Wistar rats.
-
Procedure:
-
Fast the rats overnight (with free access to water) before oral administration of the this compound formulation via gavage.
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant (e.g., K2EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of Etonogestrel in the plasma samples using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters using appropriate software.
-
Visualizations
Caption: Workflow for enhancing this compound bioavailability.
Caption: Troubleshooting low oral bioavailability of this compound.
References
- 1. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 2. In vitro and in vivo metabolism of this compound in several species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A UPLC-MS/MS Method for Therapeutic Drug Monitoring of Etonogestrel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Self-Nano-Emulsifying Drug-Delivery Systems: From the Development to the Current Applications and Challenges in Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of sensitive LC/MS/MS method for quantitative bioanalysis of levonorgestrel in rat plasma and application to pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Desogestrel's Androgenic Effects in Experimental Settings
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the weak androgenic effects of Desogestrel in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's weak androgenic activity?
A1: this compound is a prodrug that is rapidly and almost completely converted to its active metabolite, etonogestrel.[1] Etonogestrel, while highly selective for the progesterone receptor, exhibits a low affinity for the androgen receptor (AR).[2][3] Its weak androgenic effects arise from its ability to bind to and activate the AR, mimicking the action of endogenous androgens like dihydrotestosterone (DHT).[4][5] This activation can lead to the transcription of androgen-responsive genes.
Q2: How does the androgenicity of this compound (etonogestrel) compare to other progestins?
A2: Etonogestrel is considered a third-generation progestin with markedly lower androgenicity compared to older, second-generation progestins like levonorgestrel. However, it does retain some residual androgenic activity. The selectivity of a progestin is often expressed as the ratio of its binding affinity for the progesterone receptor versus the androgen receptor. Etonogestrel demonstrates a higher selectivity for the progesterone receptor than older progestins.
Q3: What are the primary experimental approaches to mitigate the androgenic effects of this compound?
A3: The two main strategies are:
-
Competitive antagonism at the androgen receptor: Co-administration of an androgen receptor antagonist, such as spironolactone or cyproterone acetate, can competitively block etonogestrel from binding to the AR.
-
Inhibition of 5α-reductase: While less direct for this compound's intrinsic androgenicity, in scenarios where the conversion of endogenous androgens contributes to the overall androgenic load, 5α-reductase inhibitors can be considered. However, this is generally less relevant for mitigating the direct effects of etonogestrel.
Q4: Can co-administration of an estrogenic compound modulate this compound's androgenicity?
A4: Yes, in clinical contexts, this compound is often combined with an estrogen like ethinylestradiol. Estrogens increase the hepatic synthesis of Sex Hormone-Binding Globulin (SHBG). SHBG binds to androgens with high affinity, thereby reducing the concentration of free, biologically active androgens. While etonogestrel has a lower affinity for SHBG compared to levonorgestrel, the overall increase in SHBG can contribute to a net anti-androgenic effect in vivo.
Troubleshooting Guides
Issue 1: Unexpected Androgenic Effects Observed in an In Vitro Androgen Receptor (AR) Transactivation Assay
Possible Cause: The concentration of etonogestrel used is high enough to cause significant AR activation.
Troubleshooting Steps:
-
Confirm Dose-Response: Perform a full dose-response curve for etonogestrel in your AR transactivation assay to determine its EC50 for androgenic activity. This will help in selecting concentrations that are progestogenic but have minimal androgenic effects.
-
Introduce a Competitive Antagonist:
-
Co-incubate the cells with etonogestrel and a known AR antagonist like spironolactone or cyproterone acetate.
-
Perform a dose-response of the antagonist in the presence of a fixed concentration of etonogestrel to determine the IC50 for the inhibition of the androgenic signal.
-
-
Use a More Selective Progestin (if applicable): If the experimental design allows, consider using a fourth-generation progestin with anti-androgenic properties, such as drospirenone, as a negative control to ensure the observed effects are specific to etonogestrel's androgenicity.
Issue 2: Inconsistent or Unclear Results in an In Vivo Hershberger Assay
Possible Cause: The experimental parameters are not optimized to detect weak androgenic or anti-androgenic effects.
Troubleshooting Steps:
-
Verify Model Sensitivity: Ensure the castrated rat model is responsive to the positive control (e.g., testosterone propionate) and that the weights of androgen-dependent tissues (ventral prostate, seminal vesicles, etc.) show a significant increase.
-
Optimize Dosing Regimen:
-
For androgenicity: Administer a range of etonogestrel doses to identify the lowest dose that causes a statistically significant increase in the weight of at least two androgen-dependent tissues.
-
For mitigation: Co-administer a fixed dose of etonogestrel with varying doses of an AR antagonist (e.g., spironolactone or cyproterone acetate). Compare the tissue weights to the group receiving etonogestrel alone.
-
-
Control for Progestogenic Effects: The levator ani muscle is responsive to both androgens and progestogens. Therefore, it is crucial to assess all five androgen-dependent tissues as specified in the OECD 441 guideline to differentiate between androgenic and myogenic effects.
Quantitative Data Summary
Table 1: Relative Binding Affinity (RBA) of Etonogestrel and Other Progestins to the Androgen Receptor (AR)
| Compound | Relative Binding Affinity (RBA) for AR (DHT = 100%) | Reference |
| Dihydrotestosterone (DHT) | 100 | |
| Etonogestrel (3-keto-desogestrel) | 11.8 - 22.0 | |
| Levonorgestrel | 22.0 - 58 | |
| Gestodene | 11.8 - 22.0 | |
| Norgestimate | 0.3 - 2.5 | |
| Progesterone | ~2.5 |
Note: RBA values can vary depending on the experimental system (e.g., rat prostate cytosol vs. human recombinant AR).
Table 2: Clinical Effects of Mitigating Strategies on Androgenic Markers (12-Month Treatment of PCOS)
| Treatment Group | Change in Modified Ferriman-Galwey Score (Hirsutism) | Change in Sex Hormone-Binding Globulin (nmol/L) | Change in Free Androgen Index | Reference |
| This compound + Ethinylestradiol | -1.69 | +99.53 | -5.58 | |
| Cyproterone Acetate + Ethinylestradiol | -5.29 | +142.91 | -10.57 |
Experimental Protocols
In Vitro Androgen Receptor (AR) Transactivation Assay
Objective: To quantify the androgenic activity of etonogestrel and the inhibitory effect of an AR antagonist.
Methodology:
-
Cell Culture and Transfection:
-
Use a suitable cell line that does not endogenously express AR, such as PC-3 or COS-1 cells.
-
Seed cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate for 24 hours.
-
Co-transfect the cells with three plasmids:
-
An AR expression vector (e.g., pCMV-hAR).
-
A reporter plasmid containing androgen response elements (AREs) upstream of a luciferase gene (e.g., pARE-Luc).
-
A control plasmid for normalization (e.g., pRL-TK expressing Renilla luciferase).
-
-
Incubate for 4-6 hours, then replace the transfection medium with fresh medium.
-
-
Compound Treatment:
-
24 hours post-transfection, treat the cells with serial dilutions of etonogestrel (agonist mode) or with a fixed concentration of etonogestrel and serial dilutions of an AR antagonist like spironolactone (antagonist mode).
-
Include appropriate controls: vehicle (e.g., 0.1% DMSO), a reference androgen (e.g., DHT), and the reference androgen plus the antagonist.
-
Incubate for 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
For agonist mode, plot the normalized luciferase activity against the log of the etonogestrel concentration to determine the EC50.
-
For antagonist mode, plot the percentage inhibition of the etonogestrel-induced signal against the log of the antagonist concentration to determine the IC50.
-
In Vivo Hershberger Bioassay (Modified from OECD TG 441)
Objective: To assess the androgenic potential of etonogestrel and the mitigating effect of an AR antagonist in a rodent model.
Methodology:
-
Animal Model: Use castrated peripubertal male rats (e.g., Sprague-Dawley or Wistar). Castration is performed around postnatal day 42, followed by a 7-day recovery period.
-
Dosing:
-
Administer the test compounds daily for 10 consecutive days.
-
Androgenic Agonist Mode:
-
Group 1: Vehicle control (e.g., corn oil).
-
Group 2: Positive control (Testosterone Propionate, 0.2-0.4 mg/kg/day, s.c.).
-
Groups 3-5: Etonogestrel at three different dose levels (e.g., via oral gavage).
-
-
Androgenic Antagonist Mode (Mitigation):
-
Group 1: Etonogestrel at a pre-determined androgenic dose.
-
Group 2: Positive control (Flutamide, 3 mg/kg/day, oral gavage) + Testosterone Propionate.
-
Groups 3-5: Etonogestrel + AR antagonist (e.g., spironolactone) at three different dose levels.
-
-
-
Necropsy and Tissue Collection:
-
Approximately 24 hours after the final dose, euthanize the animals and perform a necropsy.
-
Carefully dissect and weigh the five androgen-dependent tissues: ventral prostate, seminal vesicles (including coagulating glands and fluids), levator ani-bulbocavernosus muscle, paired Cowper's glands, and the glans penis.
-
-
Data Analysis:
-
Compare the mean tissue weights of the treatment groups to the respective control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
-
A significant increase in the weights of at least two of the five tissues in the agonist mode indicates androgenic activity.
-
A significant decrease in the weights of at least two of the five tissues in the antagonist mode compared to the etonogestrel-only group indicates mitigation of androgenic effects.
-
Visualizations
Signaling Pathway and Mitigation Strategies
References
- 1. Etonogestrel | C22H28O2 | CID 6917715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Binding of oral contraceptive progestogens to serum proteins and cytoplasmic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding Progestins: From Basics to Clinical Applicability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparing the androgenic and estrogenic properties of progestins used in contraception and hormone therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progestational and androgenic receptor binding affinities and in vivo activities of norgestimate and other progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative analysis of Desogestrel versus levonorgestrel in vitro
An objective guide for researchers and drug development professionals on the comparative in vitro performance of two widely used progestins, Desogestrel and Levonorgestrel. This guide provides a detailed examination of their receptor binding affinities, transactivation activities, and potential signaling pathway interactions, supported by experimental data and methodologies.
This compound and levonorgestrel are synthetic progestins commonly used in hormonal contraceptives. While both exert their primary effects through the progesterone receptor, their broader pharmacological profiles, including off-target receptor interactions, differ significantly. These differences can have important implications for their clinical efficacy and side effect profiles. This guide presents a comparative in vitro analysis of these two compounds, focusing on their molecular interactions with key steroid hormone receptors. It is important to note that this compound is a prodrug that is rapidly and almost completely converted in the body to its active metabolite, etonogestrel (also known as 3-keto-desogestrel). Therefore, for the purposes of in vitro comparison of biological activity, etonogestrel is the relevant compound to assess against levonorgestrel.
Quantitative Comparison of Receptor Binding Affinity
The following table summarizes the relative binding affinities (RBAs) of etonogestrel and levonorgestrel for various steroid hormone receptors, as determined by in vitro competitive binding assays. The data is compiled from studies that directly compared the two compounds, providing a basis for objective assessment.
| Receptor | Ligand | Relative Binding Affinity (RBA) vs. Natural Ligand (%) | Reference |
| Progesterone Receptor | Etonogestrel | High | [1] |
| Levonorgestrel | Moderate | [1] | |
| Androgen Receptor | Etonogestrel | Low | [1] |
| Levonorgestrel | Moderate | [1] | |
| Glucocorticoid Receptor | Etonogestrel | Not specified in comparative studies | |
| Levonorgestrel | 7.5 | ||
| Mineralocorticoid Receptor | Etonogestrel | Indistinguishable from Levonorgestrel | [2] |
| Levonorgestrel | Indistinguishable from Etonogestrel |
Note: The qualitative terms "High," "Moderate," and "Low" are used for the progesterone and androgen receptors based on the ranking provided in the Kloosterboer et al. (1988) study, as specific numerical RBA values were not presented in the abstract. A direct numerical comparison from the full text would be required for a more precise quantitative assessment.
Key Insights from Experimental Data
The in vitro data consistently demonstrates that etonogestrel possesses a higher selectivity for the progesterone receptor compared to levonorgestrel. This is evidenced by its strong binding to the progesterone receptor and relatively weak affinity for the androgen receptor. Conversely, levonorgestrel exhibits a more pronounced androgenic profile with a moderate binding affinity for the androgen receptor.
In terms of mineralocorticoid receptor interactions, both etonogestrel and levonorgestrel show similar, relatively low binding affinities. However, in transactivation assays, levonorgestrel was found to be a significantly more potent antagonist of the mineralocorticoid receptor than etonogestrel. Neither compound is reported to have significant affinity for the estrogen receptor.
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments used to characterize and compare this compound (etonogestrel) and levonorgestrel.
Competitive Radioligand Binding Assay
This assay is used to determine the relative binding affinity of a test compound (e.g., etonogestrel or levonorgestrel) for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Target Receptor: Purified recombinant human progesterone, androgen, glucocorticoid, or mineralocorticoid receptor. Alternatively, cytosol preparations from tissues or cell lines expressing the receptor of interest (e.g., MCF-7 cells for progesterone and androgen receptors) can be used.
-
Radioligand: A high-affinity radioactive ligand for the target receptor (e.g., [³H]-Progesterone, [³H]-DHT, [³H]-Dexamethasone, [³H]-Aldosterone).
-
Test Compounds: Etonogestrel and levonorgestrel.
-
Assay Buffer: Appropriate buffer for maintaining receptor stability and binding (e.g., Tris-HCl buffer with additives like EDTA, dithiothreitol, and molybdate).
-
Scintillation Cocktail and Counter.
-
Glass fiber filters.
Procedure:
-
Incubation: A constant concentration of the target receptor and the radioligand are incubated with varying concentrations of the unlabeled test compound in the assay buffer.
-
Equilibrium: The mixture is incubated at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.
-
Separation: The receptor-bound radioligand is separated from the free radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the receptor-ligand complexes.
-
Washing: The filters are washed with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The relative binding affinity (RBA) is then calculated using the formula: RBA = (IC50 of reference compound / IC50 of test compound) x 100%.
In Vitro Transactivation Assay
This cell-based assay measures the ability of a compound to activate or inhibit the transcriptional activity of a nuclear receptor.
Materials:
-
Host Cell Line: A mammalian cell line that does not endogenously express the receptor of interest (e.g., HEK293 or CV-1 cells).
-
Receptor Expression Vector: A plasmid containing the cDNA for the full-length human progesterone, androgen, glucocorticoid, or mineralocorticoid receptor.
-
Reporter Gene Vector: A plasmid containing a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter with specific hormone response elements (HREs) for the receptor of interest.
-
Transfection Reagent.
-
Cell Culture Medium and Supplements.
-
Test Compounds: Etonogestrel and levonorgestrel.
-
Lysis Buffer and Substrate for the reporter enzyme.
-
Luminometer or Spectrophotometer.
Procedure:
-
Transfection: The host cells are co-transfected with the receptor expression vector and the reporter gene vector.
-
Treatment: After an incubation period to allow for receptor expression, the cells are treated with varying concentrations of the test compounds.
-
Incubation: The cells are incubated for a specific period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.
-
Cell Lysis: The cells are harvested and lysed to release the cellular components, including the reporter enzyme.
-
Reporter Assay: The activity of the reporter enzyme is measured by adding the appropriate substrate and quantifying the resulting light output (for luciferase) or color change (for β-galactosidase).
-
Data Analysis: The dose-response curves are plotted, and the EC50 (for agonists) or IC50 (for antagonists) values are calculated to determine the potency of the test compounds.
Signaling Pathway Interactions
The interaction of progestins with their receptors can trigger a cascade of intracellular signaling events that ultimately modulate gene expression. While the classical pathway involves direct binding to hormone response elements on DNA, non-genomic pathways involving rapid, membrane-initiated signals have also been described.
One of the key signaling cascades implicated in steroid hormone action is the Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway. Activation of this pathway can influence cell proliferation, differentiation, and survival. Some studies suggest that progestins can modulate MAPK/ERK signaling in various cell types, including breast cancer cells. However, direct in vitro comparative studies on the differential effects of etonogestrel and levonorgestrel on this pathway are limited. Further research is needed to elucidate the specific mechanisms and functional consequences of their interactions with the MAPK/ERK signaling cascade.
Caption: Comparative signaling pathways of this compound and Levonorgestrel.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. Selectivity in progesterone and androgen receptor binding of progestagens used in oral contraceptives [pubmed.ncbi.nlm.nih.gov]
- 2. A direct comparison of the transcriptional activities of progestins used in contraception and menopausal hormone therapy via the mineralocorticoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Ovulatory Effect of Desogestrel in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-ovulatory efficacy of Desogestrel against other progestins, supported by experimental data from various animal models. The information is intended to assist researchers and professionals in the field of drug development in understanding the pharmacological profile of this compound as a potent inhibitor of ovulation.
Executive Summary
This compound, a third-generation progestin, consistently demonstrates superior anti-ovulatory potency in various animal models when compared to older progestins such as Levonorgestrel and Norethisterone. Its primary mechanism of action involves the potent suppression of the hypothalamic-pituitary-ovarian (HPO) axis, leading to the inhibition of the luteinizing hormone (LH) surge and subsequent anovulation. This guide summarizes the key experimental findings, presents comparative data in a structured format, and provides detailed methodologies for the assessment of anti-ovulatory agents in preclinical settings.
Comparative Anti-Ovulatory Potency
Experimental data from studies in rabbits have established a clear order of potency for ovulation inhibition among various progestins. When administered orally, this compound is the most potent, followed by Levonorgestrel, Medroxyprogesterone Acetate (MPA), Norgestimate, and Norethindrone.[1]
Table 1: Relative Potency of Progestins for Ovulation Inhibition in Rabbits (Oral Administration)
| Progestin | Relative Potency Ranking |
| This compound | 1 (Most Potent) |
| Levonorgestrel | 2 |
| Medroxyprogesterone Acetate (MPA) | 3 |
| Norgestimate | 4 |
| Norethindrone | 5 (Least Potent) |
Source: Adapted from Phillips A, et al. Contraception. 1987.[1]
Hormonal and Ovarian Effects in Animal Models
Studies in various animal models, including rats and rabbits, have elucidated the effects of this compound and other progestins on key hormonal and ovarian parameters.
Table 2: Comparative Effects of Progestins on Hormonal and Ovarian Parameters in Animal Models
| Parameter | This compound | Levonorgestrel | Norethisterone |
| Animal Model | Rat, Rabbit | Rat, Rabbit, Mouse | Rat |
| LH Surge | Potent Suppression | Suppression | Suppression |
| FSH Levels | Moderate Suppression | Moderate Suppression | Moderate Suppression |
| Follicular Development | Arrested | Arrested | Follicular Atresia |
| Ovulation | Complete Inhibition | Inhibition | Inhibition |
| Corpora Lutea Formation | Absent | Absent | Absent |
This table is a synthesis of findings from multiple studies.
Mechanism of Action: Suppression of the Hypothalamic-Pituitary-Ovarian (HPO) Axis
The primary mechanism by which this compound and other progestins inhibit ovulation is through their negative feedback effect on the HPO axis.
Progestins, like this compound, suppress the pulsatile release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus.[2] This, in turn, blunts the secretion of Follicle-Stimulating Hormone (FSH) and, most critically, the mid-cycle surge of Luteinizing Hormone (LH) from the anterior pituitary.[2] The absence of the LH surge prevents final follicular maturation and rupture, thereby inhibiting ovulation.[2]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the validation of the anti-ovulatory effects of progestins in animal models.
Ovulation Inhibition Assay in Rats
Objective: To determine the dose-dependent effect of a test compound on ovulation.
Methodology:
-
Animal Model: Mature female Wistar or Sprague-Dawley rats with regular 4- or 5-day estrous cycles.
-
Procedure:
-
Vaginal smears are taken daily to monitor the estrous cycle.
-
On the morning of proestrus, animals are randomly assigned to treatment groups (vehicle control, and various doses of the test compound).
-
The test compound or vehicle is administered orally or subcutaneously.
-
The following morning (day of estrus), the animals are euthanized.
-
The oviducts are dissected, and the ampullae are examined under a microscope to count the number of ova.
-
-
Endpoint: The number of ova in the oviducts. Complete inhibition of ovulation is defined as the absence of ova. The effective dose 50 (ED50) can be calculated.
Anti-Implantation Assay in Rats
Objective: To assess the effect of a test compound on the implantation of fertilized ova.
Methodology:
-
Animal Model: Mature female rats.
-
Procedure:
-
Female rats are caged with fertile males. The presence of sperm in the vaginal smear on the following morning is designated as day 1 of pregnancy.
-
Pregnant rats are treated with the test compound or vehicle for a specified period (e.g., days 1-7 of pregnancy).
-
On day 10 of pregnancy, the animals are euthanized, and the uterine horns are examined for the presence and number of implantation sites.
-
-
Endpoint: The number of implantation sites.
Conclusion
The available evidence from animal models strongly supports the high anti-ovulatory potency of this compound. Its efficacy in suppressing the HPO axis, particularly the LH surge, is superior to that of older progestins like Levonorgestrel and Norethisterone. For researchers and drug development professionals, this compound serves as a benchmark for a potent, orally active inhibitor of ovulation. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of novel contraceptive agents.
References
A Comparative Analysis of Desogestrel and Other Third-Generation Progestins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of desogestrel with other prominent third-generation progestins, namely gestodene and norgestimate. The information presented is curated from experimental data to assist researchers, scientists, and drug development professionals in their understanding of the nuanced differences between these compounds.
Introduction to Third-Generation Progestins
Third-generation progestins were developed with the aim of minimizing the androgenic side effects associated with earlier progestins, while maintaining high contraceptive efficacy.[1] this compound, gestodene, and norgestimate are all structurally related to levonorgestrel, a second-generation progestin.[2] Their modifications were designed to increase selectivity for the progesterone receptor and reduce binding to the androgen receptor.[1]
Comparative Data
The following tables summarize key quantitative data comparing this compound, gestodene, and norgestimate.
Table 1: Receptor Binding Affinity
The relative binding affinity (RBA) for progesterone and androgen receptors is a critical determinant of a progestin's activity and side-effect profile. A higher RBA for the progesterone receptor indicates greater progestogenic potency, while a lower RBA for the androgen receptor suggests a more favorable, less androgenic profile.
| Progestin | Relative Binding Affinity (RBA) for Progesterone Receptor (Progesterone = 100) | Relative Binding Affinity (RBA) for Androgen Receptor (DHT = 100) |
| 3-keto-desogestrel (active metabolite of this compound) | ~900 | 11.8 - 15.4 |
| Gestodene | ~900 | 15.4 |
| Norgestimate | ~100 | 0.3 |
| Levonorgestrel (Second-Generation for comparison) | ~500 | 22.0 |
Data compiled from multiple sources.
Table 2: Impact on Sex Hormone-Binding Globulin (SHBG)
Progestins with androgenic properties can displace testosterone from sex hormone-binding globulin (SHBG), leading to an increase in free testosterone and potential androgenic side effects. The impact of third-generation progestins on SHBG levels is therefore an important consideration.
| Progestin | Effect on SHBG Levels (in combination with Ethinyl Estradiol) |
| This compound | Does not counteract the estrogen-induced increase in SHBG. |
| Gestodene | Does not counteract the estrogen-induced increase in SHBG. |
| Norgestimate | Does not counteract the estrogen-induced increase in SHBG. |
| Levonorgestrel (Second-Generation for comparison) | Tends to attenuate the estrogen-induced increase in SHBG. |
Data compiled from multiple sources.
Table 3: Metabolic Effects - Lipid Profile
The influence of progestins on lipid metabolism is a key aspect of their safety profile. The following table outlines the approximate percentage changes in key lipid parameters associated with the use of combined oral contraceptives containing these progestins.
| Progestin (in combination with Ethinyl Estradiol) | Change in HDL Cholesterol | Change in LDL Cholesterol | Change in Triglycerides |
| This compound | +12% to +12.8%[3][4] | -12% to +10.6% | +25% to +61.3% |
| Gestodene | Significant increase (except in monophasic preparations) | Slight increase to no significant change | Increased, but to a lesser extent than this compound combinations |
| Norgestimate | +8% to +16% | Significant decrease | +24% to +78% |
Values are approximate and can vary based on the specific formulation and study population.
Table 4: Risk of Venous Thromboembolism (VTE)
An important safety consideration for all combined oral contraceptives is the risk of venous thromboembolism. The table below presents the adjusted odds ratios (OR) for VTE associated with third-generation progestins compared to non-users and to the second-generation progestin, levonorgestrel.
| Progestin | Adjusted Odds Ratio (OR) for VTE vs. Non-Users | Adjusted Odds Ratio (OR) for VTE vs. Levonorgestrel |
| This compound | 4.28 | 1.5 - 2.2 |
| Gestodene | 3.64 | 1.5 - 2.1 |
| Norgestimate | 2.53 | No significant difference |
Odds ratios can vary between studies due to different methodologies and study populations.
Experimental Protocols
Competitive Radioligand Binding Assay for Progesterone and Androgen Receptors
Objective: To determine the relative binding affinity of test compounds (e.g., this compound, gestodene, norgestimate) to the progesterone and androgen receptors.
Principle: This assay is based on the competition between a radiolabeled ligand (e.g., ³H-progesterone or ³H-dihydrotestosterone) and an unlabeled test compound for binding to a limited number of receptors. The amount of radiolabeled ligand displaced by the test compound is proportional to the affinity of the test compound for the receptor.
Materials:
-
Receptor source: Uterine cytosol for progesterone receptor, prostate cytosol for androgen receptor, or recombinant human receptors.
-
Radiolabeled ligand: ³H-progesterone or ³H-dihydrotestosterone.
-
Unlabeled test compounds (this compound, gestodene, norgestimate) and reference standards (progesterone, DHT).
-
Assay buffer.
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Preparation of Receptor Cytosol: Homogenize the target tissue (e.g., rat uterus or prostate) in buffer and centrifuge to obtain the cytosol fraction containing the receptors.
-
Incubation: In a series of tubes, incubate a fixed concentration of the receptor preparation and the radiolabeled ligand with increasing concentrations of the unlabeled test compound. Include control tubes with no test compound (total binding) and tubes with a large excess of unlabeled standard to determine non-specific binding.
-
Separation of Bound and Free Ligand: After incubation to equilibrium, separate the receptor-bound radioligand from the free radioligand. This is commonly achieved by dextran-coated charcoal adsorption or filtration.
-
Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand is the IC50 value. The relative binding affinity (RBA) is then calculated relative to the reference standard.
Enzyme-Linked Immunosorbent Assay (ELISA) for Sex Hormone-Binding Globulin (SHBG)
Objective: To quantify the concentration of SHBG in serum samples from individuals treated with different progestins.
Principle: This is a sandwich ELISA. A capture antibody specific for SHBG is coated onto the wells of a microplate. The sample containing SHBG is added, and the SHBG binds to the capture antibody. A second, detection antibody, which is conjugated to an enzyme (e.g., horseradish peroxidase - HRP), is then added and binds to a different epitope on the SHBG. Finally, a substrate for the enzyme is added, which produces a colored product. The intensity of the color is proportional to the concentration of SHBG in the sample.
Materials:
-
Microplate pre-coated with anti-SHBG capture antibody.
-
Serum samples, standards, and controls.
-
Biotinylated anti-SHBG detection antibody.
-
Streptavidin-HRP conjugate.
-
TMB substrate solution.
-
Stop solution.
-
Wash buffer.
-
Microplate reader.
Procedure:
-
Sample and Standard Preparation: Prepare serial dilutions of the SHBG standard to generate a standard curve. Dilute serum samples as required.
-
Incubation with Capture Antibody: Add standards, controls, and samples to the wells of the microplate and incubate to allow SHBG to bind to the immobilized antibody.
-
Washing: Wash the plate to remove unbound substances.
-
Incubation with Detection Antibody: Add the biotinylated detection antibody to each well and incubate.
-
Washing: Wash the plate.
-
Incubation with Enzyme Conjugate: Add the streptavidin-HRP conjugate to each well and incubate.
-
Washing: Wash the plate.
-
Substrate Reaction: Add the TMB substrate solution to each well and incubate in the dark for color development.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the SHBG concentration in the samples by interpolating their absorbance values on the standard curve.
Hershberger Bioassay for Androgenic and Anti-Androgenic Activity
Objective: To assess the in vivo androgenic or anti-androgenic activity of a test substance.
Principle: The Hershberger bioassay is based on the weight changes of five androgen-dependent tissues in castrated male rats: the ventral prostate, seminal vesicles (plus coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis. An increase in the weight of these tissues indicates androgenic activity, while an inhibition of the testosterone-induced weight gain indicates anti-androgenic activity.
Materials:
-
Peripubertal male rats.
-
Test substance (e.g., this compound, gestodene, norgestimate).
-
Testosterone propionate (TP) as a reference androgen.
-
Vehicle for administration.
-
Surgical equipment for castration.
-
Analytical balance.
Procedure:
-
Animal Preparation: Castrate peripubertal male rats and allow them to recover for a specified period.
-
Dosing:
-
Androgenic Assay: Administer the test substance daily for 10 consecutive days to different dose groups. A vehicle control group and a positive control group (treated with TP) are also included.
-
Anti-androgenic Assay: Administer the test substance daily in combination with a constant dose of TP for 10 consecutive days. A control group receiving only TP and the vehicle is included.
-
-
Necropsy and Tissue Collection: On the day after the last dose, euthanize the animals and carefully dissect the five androgen-dependent tissues.
-
Tissue Weighing: Record the wet weight of each tissue.
-
Data Analysis: Compare the mean tissue weights of the treated groups to the respective control groups using statistical analysis (e.g., ANOVA followed by Dunnett's test). A statistically significant increase in the weight of at least two of the five tissues indicates androgenic activity. A statistically significant decrease in the weight of at least two of the five tissues in the anti-androgenic assay indicates anti-androgenic activity.
Visualizations
Caption: Progestin Signaling Pathway
Caption: Competitive Binding Assay Workflow
Caption: Development of Third-Generation Progestins
References
- 1. Plasma lipids and this compound and ethinyl estradiol: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 3. The effects of different formulations of oral contraceptive agents on lipid and carbohydrate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A randomized study on the influence of oral contraceptives containing ethinylestradiol combined with drospirenone or this compound on lipid and lipoprotein metabolism over a period of 13 cycles - PubMed [pubmed.ncbi.nlm.nih.gov]
Desogestrel's Cellular Impact: A Comparative Guide for Researchers
A detailed analysis of Desogestrel's effects on various cell lines, offering insights for researchers, scientists, and drug development professionals. This guide provides a comparative overview of its performance, supported by experimental data and detailed methodologies.
This compound, a third-generation synthetic progestin, is widely used in hormonal contraceptives. Beyond its contraceptive role, its active metabolite, etonogestrel, exerts various effects on different cell types, influencing processes such as cell proliferation, apoptosis, and signal transduction. This guide provides a cross-validation of this compound's effects on different cell lines, summarizing key experimental findings to aid in research and drug development.
Comparative Analysis of this compound's Effects
The cellular response to this compound varies significantly across different cell lines, depending on the cellular context, receptor status, and the presence of other hormonal influences. While comprehensive quantitative data such as IC50 values for this compound are not widely available in public literature, existing studies provide valuable qualitative and semi-quantitative insights into its bioactivity.
Effects on Cell Proliferation, Apoptosis, and Cell Cycle
| Cell Line | Cell Type | Effect on Proliferation | Effect on Apoptosis | Effect on Cell Cycle | Key Findings & Citations |
| Eutopic Endometrial Tissue | Endometrial | Suppresses proliferation | Enhances apoptosis | Not specified | This compound treatment lowers the expression of the proliferation marker Ki-67.[1][2] |
| Hydatidiform Mole Trophoblast Cells | Trophoblastic | Inhibited after 48 hours at 100 nmol/mL | No significant difference compared to control | Not specified | This compound was shown to decrease the proliferation index.[3] |
| T47D | Breast Cancer | Complex: can be stimulatory or inhibitory | Not specified | Not specified | The effect is dependent on the specific subclone and the presence of estrogen.[4] |
| JEG-3 | Placental Cancer | Not specified | Not specified | Not specified | In combination with ethinyl estradiol, this compound maintained high expression and functioning of the LDL receptor. |
Signaling Pathways Modulated by this compound
Progestins, including the active metabolite of this compound, can modulate intracellular signaling pathways, primarily through their interaction with progesterone receptors (PR). This interaction can influence downstream pathways such as the MAPK/ERK and PI3K/Akt signaling cascades, which are critical regulators of cell fate.
In breast cancer cells like T47D, progestins have been shown to activate the MAPK/ERK pathway, which is crucial for their effects on gene expression.[5] The PI3K/Akt pathway is another key mediator of progestin action in breast cancer cells. The cross-talk between the progesterone receptor and these signaling pathways is a key area of investigation for understanding the diverse effects of synthetic progestins.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of standard protocols for key assays used to evaluate the effects of this compound.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound or other compounds and incubate for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Apoptosis Detection: TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a method for detecting DNA fragmentation that is a hallmark of apoptosis.
Protocol:
-
Cell Fixation and Permeabilization: Fix cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100) to allow entry of the labeling enzyme.
-
TdT Labeling: Incubate the cells with a solution containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP or fluorescently labeled dUTP). TdT adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Detection: If using an indirect method (e.g., BrdUTP), incubate with a fluorescently labeled antibody that recognizes the incorporated label.
-
Analysis: Visualize and quantify the apoptotic cells using fluorescence microscopy or flow cytometry.
Protein Expression Analysis: Western Blotting
Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.
Protocol:
-
Protein Extraction: Lyse cells to release proteins and determine protein concentration.
-
Gel Electrophoresis: Separate proteins by molecular weight using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: Block the membrane with a protein-rich solution (e.g., BSA or milk) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a substrate that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence) and capture the image.
Comparison with Other Progestins
This compound is often compared to other synthetic progestins, such as Levonorgestrel, to evaluate its relative effects and side-effect profile.
-
Androgenicity: this compound is known to have lower androgenic activity compared to Levonorgestrel. This can lead to a more favorable profile regarding androgen-related side effects.
-
Lipid Profile: Studies have shown that this compound, in combination with ethinyl estradiol, may have a more favorable effect on HDL cholesterol levels compared to combinations containing Levonorgestrel.
-
Contraceptive Efficacy: In some studies, this compound-containing progestogen-only pills have demonstrated superior contraceptive efficacy compared to those with Levonorgestrel.
Conclusion
The available evidence indicates that this compound exerts a range of effects on different cell lines, influencing key cellular processes like proliferation and apoptosis. Its modulation of signaling pathways such as MAPK/ERK and PI3K/Akt highlights its potential for broader pharmacological applications beyond contraception. However, the lack of standardized quantitative data, particularly comparative IC50 values across a wide range of cancer cell lines, underscores a significant gap in the current understanding of its full potential and mechanism of action. Further research with robust, quantitative, and comparative studies is necessary to fully elucidate the therapeutic and off-target effects of this compound in various cellular contexts. This will be crucial for the development of novel therapeutic strategies and for refining its clinical use.
References
- 1. researchgate.net [researchgate.net]
- 2. PI3K/Akt inhibition and down-regulation of BCRP re-sensitize MCF7 breast cancer cell line to mitoxantrone chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Antiproliferative Effects of Progestins in T47D Breast Cancer Cells Are Tempered by Progestin Induction of the ETS Transcription Factor Elf5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A set of accessible enhancers enables the initial response of breast cancer cells to physiological progestin concentrations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Mechanisms of Action: Desogestrel and Drospirenone
For Immediate Release
A detailed comparison of the progestins Desogestrel and Drospirenone reveals distinct mechanisms of action, offering a nuanced understanding for researchers, scientists, and drug development professionals. This guide synthesizes experimental data to objectively compare their performance, focusing on their primary contraceptive functions and unique hormonal activities.
This report outlines the distinct and overlapping mechanisms through which this compound, acting through its active metabolite Etonogestrel, and Drospirenone exert their effects. While both are effective progestins used in contraception, their interactions with various steroid hormone receptors lead to different physiological outcomes.
Primary Contraceptive Mechanisms: A Shared Foundation
Both Etonogestrel and Drospirenone are potent progestins that share the fundamental mechanisms for preventing pregnancy:
-
Inhibition of Ovulation: Both compounds suppress the mid-cycle surge of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, which is essential for follicular development and the release of an egg.[1][2][3] Studies have shown that both a this compound-only pill and a Drospirenone-only pill effectively inhibit ovulation.[2]
-
Thickening of Cervical Mucus: They increase the viscosity of the cervical mucus, creating a physical barrier that hinders sperm penetration into the uterus.[4]
-
Alteration of the Endometrium: Both progestins induce changes in the uterine lining, making it unreceptive to the implantation of a fertilized egg.
Comparative Pharmacological Profile at the Receptor Level
The primary distinctions between this compound (Etonogestrel) and Drospirenone lie in their affinities for various steroid receptors, leading to different hormonal effects.
| Receptor | Etonogestrel (Active Metabolite of this compound) | Drospirenone |
| Progesterone Receptor (PR) | High affinity, potent agonist activity. | High affinity, potent agonist activity. |
| Androgen Receptor (AR) | Weak androgenic activity. | Anti-androgenic activity; acts as an antagonist. |
| Mineralocorticoid Receptor (MR) | No significant affinity. | High affinity, potent antagonist activity (anti-mineralocorticoid). |
| Glucocorticoid Receptor (GR) | Binds with low affinity (about 14% of dexamethasone). | Very low to no binding. |
| Estrogen Receptor (ER) | No evidence of affinity. | No binding. |
| Sex Hormone-Binding Globulin (SHBG) | Does not decrease SHBG levels. Associated with higher SHBG levels when combined with ethinylestradiol. | Does not bind to SHBG. When combined with ethinylestradiol, it does not negatively impact the estrogen-induced increase in SHBG. |
Unique Hormonal Activities and Clinical Implications
The differences in receptor binding translate to distinct clinical profiles for this compound and Drospirenone.
Drospirenone: Anti-Androgenic and Anti-Mineralocorticoid Properties
Drospirenone is a spironolactone analog, which contributes to its unique anti-mineralocorticoid and anti-androgenic properties.
-
Anti-androgenic Effects: By blocking androgen receptors, drospirenone can be beneficial in managing androgen-related conditions such as acne and hirsutism. In comparative studies, oral contraceptives containing drospirenone showed better outcomes in improving these conditions compared to those with this compound.
-
Anti-mineralocorticoid Effects: Drospirenone antagonizes the mineralocorticoid receptor, which can counteract the estrogen-induced stimulation of the renin-angiotensin-aldosterone system (RAAS). This may lead to a mild diuretic effect, potentially reducing water retention and bloating. Clinical studies have indicated that a drospirenone-containing oral contraceptive may have a more favorable effect on body weight and blood pressure compared to a this compound-containing one.
This compound (Etonogestrel): A More Selective Progestin
Etonogestrel is characterized by its strong progestogenic activity with minimal androgenic effects compared to older progestins, though it does possess weak androgenic properties. Its selectivity for the progesterone receptor is a key feature. Unlike drospirenone, it does not have anti-mineralocorticoid or significant anti-androgenic activity.
Signaling Pathways and Experimental Workflows
The mechanisms of action for both this compound and Drospirenone primarily involve the modulation of gene transcription through nuclear hormone receptors.
Experimental Protocols
Competitive Receptor Binding Assay (General Protocol)
This protocol is a generalized procedure for determining the relative binding affinity of this compound and Drospirenone to steroid hormone receptors.
Objective: To determine the concentration of the test compound that displaces 50% of a specific radiolabeled ligand from its receptor (IC50), which is then used to calculate the relative binding affinity (RBA).
Materials:
-
Receptor source (e.g., rat prostate cytosol for Androgen Receptor, uterine cytosol for Progesterone Receptor).
-
Radiolabeled ligand (e.g., [3H]-R1881 for AR).
-
Test compounds (this compound, Drospirenone) and a reference compound.
-
Assay buffer.
-
Scintillation fluid and counter.
-
Microplates.
Procedure:
-
Receptor Preparation: Isolate cytosol containing the target receptor from appropriate tissue sources.
-
Assay Setup: In a multi-well plate, add a constant amount of the receptor preparation and a specific concentration of the radiolabeled ligand to each well.
-
Compound Addition: Add serial dilutions of the test compounds (this compound, Drospirenone) and the reference compound to the wells. Include wells with only the radiolabeled ligand for total binding and wells with a high concentration of a non-labeled ligand for non-specific binding.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 4°C) for a sufficient period (e.g., 16-20 hours) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. This can be achieved using methods like hydroxylapatite slurry separation.
-
Measurement: Quantify the radioactivity of the bound ligand in each well using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value is determined from this curve. The RBA is calculated as: (IC50 of reference compound / IC50 of test compound) x 100.
In Vitro Transactivation Assay (General Protocol)
This assay determines whether a compound acts as an agonist or antagonist at a specific receptor.
Objective: To measure the ability of this compound and Drospirenone to induce or inhibit receptor-mediated gene transcription.
Materials:
-
A mammalian cell line that does not endogenously express the receptor of interest.
-
An expression vector for the steroid hormone receptor.
-
A reporter vector containing a hormone-responsive element linked to a reporter gene (e.g., luciferase).
-
Transfection reagents.
-
Test compounds (this compound, Drospirenone).
-
Cell lysis buffer and reporter gene assay reagents.
Procedure:
-
Transfection: Co-transfect the host cells with the receptor expression vector and the reporter vector.
-
Compound Treatment: After transfection, treat the cells with various concentrations of the test compounds. To test for antagonistic activity, cells are co-treated with a known agonist and the test compound.
-
Incubation: Incubate the cells for a period sufficient to allow for gene transcription and translation (e.g., 24 hours).
-
Cell Lysis: Lyse the cells to release the cellular contents, including the reporter protein.
-
Reporter Assay: Measure the activity of the reporter protein (e.g., luminescence for luciferase).
-
Data Analysis: Normalize the reporter activity to a control (e.g., total protein concentration). For agonist activity, plot the reporter activity against the compound concentration. For antagonist activity, plot the inhibition of the agonist-induced activity against the compound concentration.
Conclusion
References
- 1. Introduction - Clinical Review Report: Etonogestrel Extended-Release Subdermal Implant (Nexplanon) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A randomised study comparing the effect on ovarian activity of a progestogen-only pill (POP) containing this compound and a new POP containing drospirenone in a 24/4 regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Progestogen-only oral contraceptives: Number 4 - April 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Etonogestrel (Implanon), Another Treatment Option for Contraception - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Progestogenic Potency of Desogestrel and Natural Progesterone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthetic progestin desogestrel, and its active metabolite etonogestrel, against natural progesterone. The focus is on their relative potencies as determined by receptor binding affinity, transcriptional activation, and in vivo progestogenic effects. This document summarizes key experimental data, details the methodologies of pivotal assays, and visualizes relevant biological pathways and workflows.
Overview of Progestogenic Action
Progesterone, a natural steroid hormone, exerts its effects by binding to and activating the progesterone receptor (PR), a nuclear transcription factor. This interaction modulates the expression of target genes, leading to physiological responses in various tissues, including the endometrium, ovaries, and central nervous system. Synthetic progestins, such as this compound, are designed to mimic or enhance the effects of natural progesterone. This compound itself is a prodrug, rapidly converted in the body to its biologically active metabolite, etonogestrel (also known as 3-keto-desogestrel). It is etonogestrel that is responsible for the progestogenic effects attributed to this compound.[1]
The primary mechanism of progestin-based contraception is the inhibition of ovulation.[1] This is achieved by suppressing the mid-cycle surge of luteinizing hormone (LH). Additionally, progestins increase the viscosity of cervical mucus, impeding sperm penetration, and alter the endometrium to make it less receptive to implantation.[1]
Comparative Potency Data
The following tables summarize the available quantitative data comparing the potency of etonogestrel (the active form of this compound) and natural progesterone. It is important to note that finding direct head-to-head comparative values from a single study is challenging. The data presented is a synthesis from multiple sources.
Table 1: Progesterone Receptor Binding Affinity
| Compound | Relative Binding Affinity (RBA) vs. Progesterone | Notes |
| Progesterone | 100% | Reference compound. |
| Etonogestrel | ~300% | Etonogestrel demonstrates a significantly higher affinity for the progesterone receptor compared to natural progesterone. |
Data synthesized from multiple sources indicating a higher affinity of etonogestrel.
Table 2: In Vitro Transcriptional Activation (Transactivation)
| Compound | Relative Potency (EC50) | Notes |
| Progesterone | Baseline | Reference for progestogenic activity. |
| Etonogestrel | More Potent | Etonogestrel is a potent activator of the progesterone receptor, leading to a robust transcriptional response. Specific comparative EC50 values from a single study are not readily available. |
Qualitative comparison based on the established high potency of etonogestrel.
Table 3: In Vivo Progestogenic Potency (Oral Administration)
| Compound | Relative Potency for Ovulation Inhibition (Rabbit) | Relative Potency for Endometrial Stimulation (Rabbit) |
| Progesterone | 1 | 1 |
| This compound | > Levonorgestrel > Medroxyprogesterone Acetate > Norgestimate > Norethindrone | > Levonorgestrel > Medroxyprogesterone Acetate > Norgestimate > Norethindrone |
Source: A study evaluating the potencies of various progestational agents.[2] This study indicates this compound is more potent than other synthetic progestins, which are themselves more potent than progesterone in these assays.
Signaling Pathways and Experimental Workflows
Progesterone Receptor Signaling Pathway
The binding of a progestin (natural or synthetic) to the progesterone receptor initiates a cascade of events leading to the regulation of gene expression.
Caption: Progesterone receptor signaling pathway.
Experimental Workflow: Competitive Receptor Binding Assay
This assay determines the relative affinity of a test compound for the progesterone receptor by measuring its ability to displace a radiolabeled progestin.
Caption: Workflow for a competitive receptor binding assay.
Experimental Workflow: Luciferase Reporter Gene Assay for Transactivation
This cell-based assay measures the ability of a compound to activate the progesterone receptor and induce the expression of a reporter gene (luciferase).
Caption: Workflow for a luciferase reporter gene assay.
Detailed Experimental Protocols
Progesterone Receptor Competitive Binding Assay
Objective: To determine the relative binding affinity (IC50) of etonogestrel for the progesterone receptor compared to natural progesterone.
Materials:
-
Purified progesterone receptor or cell lysate containing PR.
-
Radiolabeled progestin (e.g., [³H]-progesterone) of high specific activity.
-
Unlabeled progesterone (for standard curve).
-
Etonogestrel.
-
Assay buffer (e.g., Tris-HCl buffer with additives to stabilize the receptor).
-
Washing buffer.
-
Glass fiber filters.
-
Scintillation vials and scintillation cocktail.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of unlabeled progesterone and etonogestrel in the assay buffer.
-
Incubation: In reaction tubes, combine the progesterone receptor preparation, a fixed concentration of [³H]-progesterone, and varying concentrations of either unlabeled progesterone or etonogestrel. Include control tubes with only the receptor and radioligand (total binding) and tubes with an excess of unlabeled progesterone (non-specific binding).
-
Equilibrium: Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 18-24 hours).
-
Separation: Rapidly filter the incubation mixture through glass fiber filters under vacuum. The receptor-bound radioligand will be retained on the filter, while the unbound ligand will pass through.
-
Washing: Wash the filters with cold washing buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor (progesterone or etonogestrel) concentration.
-
Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
The relative binding affinity (RBA) can be calculated as: (IC50 of progesterone / IC50 of etonogestrel) x 100%.
-
Progesterone Receptor Transactivation Assay (Luciferase Reporter Assay)
Objective: To measure the functional potency (EC50) of etonogestrel in activating the progesterone receptor to induce gene expression.
Materials:
-
A suitable mammalian cell line (e.g., HEK293, HeLa) that does not endogenously express PR.
-
Expression vector for the human progesterone receptor.
-
Luciferase reporter vector containing a progesterone response element (PRE) upstream of the luciferase gene.
-
A co-transfection control vector (e.g., expressing Renilla luciferase) to normalize for transfection efficiency.
-
Cell culture medium and supplements.
-
Transfection reagent.
-
Progesterone (for standard curve).
-
Etonogestrel.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Culture and Transfection:
-
Culture the cells in appropriate medium.
-
Co-transfect the cells with the PR expression vector, the PRE-luciferase reporter vector, and the control vector using a suitable transfection reagent.
-
-
Treatment: After allowing time for gene expression (e.g., 24 hours), replace the medium with fresh medium containing serial dilutions of progesterone or etonogestrel. Include a vehicle control.
-
Incubation: Incubate the cells for a further 24 hours to allow for receptor activation and luciferase expression.
-
Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then lyse them using a lysis buffer compatible with the luciferase assay system.
-
Luminescence Measurement:
-
Add the luciferase assay reagent to the cell lysate.
-
Measure the firefly luciferase activity using a luminometer.
-
If using a dual-luciferase system, subsequently add the reagent to quench the firefly signal and measure the Renilla luciferase activity.
-
-
Data Analysis:
-
Normalize the firefly luciferase readings to the Renilla luciferase readings to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the logarithm of the agonist concentration.
-
Determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
-
McPhail Test (In Vivo Progestational Activity)
Objective: To assess the in vivo progestogenic potency of etonogestrel by observing its effect on the uterine endometrium of immature female rabbits.
Materials:
-
Immature female rabbits.
-
Estrogen (e.g., estradiol benzoate) for priming.
-
Progesterone (as a reference standard).
-
Etonogestrel.
-
Vehicle for administration (e.g., sesame oil).
-
Surgical instruments for ovariectomy and tissue collection.
-
Histological processing reagents and microscope.
Procedure:
-
Animal Preparation:
-
Use immature female rabbits of a specific weight range.
-
Ovariectomize the rabbits to remove endogenous sources of ovarian steroids.
-
Allow a recovery period.
-
-
Estrogen Priming: Administer a daily dose of estrogen for a set period (e.g., 6 days) to induce endometrial proliferation.
-
Progestin Treatment:
-
Divide the rabbits into groups.
-
Administer daily doses of the vehicle (control), progesterone (at various doses to establish a standard curve), or etonogestrel (at various doses) for a further period (e.g., 5 days).
-
-
Tissue Collection and Processing:
-
On the day after the last treatment, euthanize the rabbits and dissect the uteri.
-
Fix the uterine tissue in a suitable fixative (e.g., formalin).
-
Process the tissue for histological examination (embedding, sectioning, and staining with hematoxylin and eosin).
-
-
Histological Evaluation (McPhail Index):
-
Examine the uterine sections under a microscope.
-
Score the degree of endometrial glandular proliferation and arborization on a scale of 0 to +4 (the McPhail Index), where:
-
0: No proliferation.
-
+1: Slight proliferation.
-
+2: Moderate proliferation.
-
+3: Marked proliferation.
-
+4: Maximal proliferation with extensive branching.
-
-
-
Data Analysis:
-
Plot the mean McPhail score for each group against the logarithm of the dose of progesterone and etonogestrel.
-
Determine the dose of each compound required to produce a specific McPhail score (e.g., +2).
-
Calculate the relative potency of etonogestrel compared to progesterone.
-
Conclusion
The available evidence strongly indicates that this compound, through its active metabolite etonogestrel, is a highly potent progestin. Experimental data, although not always from direct comparative studies, consistently show that etonogestrel possesses a significantly higher binding affinity for the progesterone receptor and is more potent in in vivo assays of progestogenic activity than natural progesterone.[2] This enhanced potency is a key factor in its efficacy as a contraceptive agent at very low doses. The detailed experimental protocols provided herein offer a framework for the direct, quantitative comparison of these and other progestogenic compounds.
References
Replicating Published Findings on Desogestrel's Cellular Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular effects of Desogestrel, a synthetic progestin, with other relevant compounds. It is designed to assist researchers in replicating and building upon published findings by providing a consolidated resource of experimental data and detailed methodologies.
Comparative Analysis of Cellular Effects
The following tables summarize the quantitative data from published studies on the effects of this compound and comparator compounds on key cellular processes, primarily cell proliferation and apoptosis.
Table 1: Effects on Cell Proliferation
| Compound | Cell Line/Tissue Type | Concentration | Effect on Proliferation | Key Proliferation Marker (e.g., Ki-67) | Citation(s) |
| This compound | Hydatidiform mole trophoblast cells | 10 nmol/mL | Inhibition | Not specified | [1] |
| Eutopic endometrial tissue (endometriosis patients) | 75 µ g/day (in vivo) | Decrease | Decreased Ki-67 expression | [2][3] | |
| Ovarian endometriosis tissue | 0.075 mg/day (in vivo) | Decrease | Lowered Ki-67 expression | [3] | |
| Levonorgestrel | Triple-negative breast cancer (TNBC) cell lines (MDA-MB-231, MDA-MB-468) | Not specified | Increase | Upregulation of Ki-67 | [4] |
| ER+/PR+ breast cancer cell line (MCF-7) | Not specified | Reduction | Downregulation of Ki-67 | ||
| Progesterone | Uterine epithelial cells | Not specified | Inhibition | Inhibits estrogen-induced Cyclin D1 and CDK4 | |
| Endometrial stromal cells | Not specified | Pro-proliferative (early decidualization) | Not specified | ||
| Etoposide | Small cell lung cancer cell lines (H146, N592) | Equitoxic levels | Inhibition (arrests cell cycle in S and G2 phases) | Not applicable (induces DNA breaks) |
Table 2: Effects on Apoptosis
| Compound | Cell Line/Tissue Type | Concentration | Effect on Apoptosis | Key Apoptosis Marker (e.g., Bcl-2, TUNEL) | Citation(s) |
| This compound | Hydatidiform mole trophoblast cells | 10 nmol/mL | No significant effect | Not specified | |
| Eutopic endometrial tissue (endometriosis patients) | 75 µ g/day (in vivo) | Enhancement | Increased TUNEL positive cells | ||
| Ovarian endometriosis tissue | 0.075 mg/day (in vivo) | Increased anti-apoptotic Bcl-2 expression | Increased Bcl-2 | ||
| Levonorgestrel | Breast cancer cell lines | Not specified | No significant effect on Bcl-2 | Not specified | |
| Progesterone | Endometrial cells | Not specified | Anti-apoptotic (in proliferative phase) | Increased Bcl-2 | |
| Etoposide | Various cancer cell lines | Varies | Induction | Induces DNA double-strand breaks, leading to apoptosis |
Signaling Pathways
This compound, through its active metabolite etonogestrel, primarily acts as an agonist for the progesterone receptor (PR). Upon binding, the receptor-ligand complex can modulate gene expression and activate intracellular signaling cascades. While direct, detailed pathways for this compound are still under investigation, the following diagrams illustrate the generalized signaling pathways associated with progesterone receptor activation, including the PI3K/Akt and MAPK/ERK pathways, which have been implicated in the cellular responses to progestins.
Figure 1. Generalized Progesterone Receptor Signaling Pathways.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature concerning the cellular effects of this compound and other hormonal agents.
Cell Culture and Treatment
-
Cell Lines: MCF-7 (ER+/PR+ breast cancer), MDA-MB-231 (triple-negative breast cancer), T47D (ER+/PR+ breast cancer), and primary endometrial stromal cells are commonly used.
-
Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO2. For hormone treatment studies, cells are often switched to phenol red-free medium with charcoal-stripped FBS for at least 24 hours prior to the experiment to reduce the influence of exogenous hormones.
-
Treatment: this compound (or its active metabolite etonogestrel), Levonorgestrel, Progesterone, and Etoposide are typically dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then diluted in culture medium to the desired final concentrations. Control cells are treated with an equivalent concentration of DMSO.
Western Blot Analysis for Protein Expression
This protocol is used to detect and quantify specific proteins, such as those involved in signaling pathways (e.g., p-Akt, p-ERK) and apoptosis (e.g., Bcl-2).
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (typically 20-40 µg) are mixed with Laemmli sample buffer, boiled for 5 minutes, and then separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-Bcl-2, anti-β-actin) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. Band intensities are quantified using densitometry software and normalized to a loading control like β-actin.
References
- 1. Anti-inflammatory effects of progesterone through NF-κB and MAPK pathway in lipopolysaccharide- or Escherichia coli-stimulated bovine endometrial stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hormonal, apoptotic, proliferative and inflammatory markers’ expression in this compound-treated women with ovarian endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The expression of ER, PR in endometrial cancer and analysis of their correlation with ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetics of Desogestrel and Etonogestrel
For researchers and professionals in drug development, a thorough understanding of the pharmacokinetic profiles of progestins is paramount for the design of effective and safe hormonal contraceptives. This guide provides a detailed comparison of the pharmacokinetics of Desogestrel and its biologically active metabolite, Etonogestrel, supported by experimental data and methodologies.
This compound is a third-generation progestin that is rapidly and extensively converted in the body to Etonogestrel.[1][2] Consequently, the contraceptive effects of orally administered this compound are attributable to Etonogestrel.[1][3] Etonogestrel itself is also used directly in contraceptive implants and vaginal rings.[4] Understanding the distinct and overlapping pharmacokinetic characteristics of both compounds is crucial for optimizing drug delivery and predicting clinical outcomes.
Comparative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for this compound (following oral administration) and Etonogestrel (following various routes of administration). It is important to note that this compound is a prodrug and is rapidly metabolized to Etonogestrel; therefore, the systemic exposure is primarily to Etonogestrel.
| Pharmacokinetic Parameter | This compound (Oral Administration) | Etonogestrel (from Oral this compound) | Etonogestrel (Subdermal Implant/Vaginal Ring) |
| Bioavailability | ~100% (relative to a solution) | ~76.1% - 82% | ~100% |
| Time to Peak Concentration (Tmax) | Detected only briefly (up to 3 hours) | 1.5 - 2.0 hours | ~1 week (vaginal ring) |
| Plasma Protein Binding | Not applicable (rapidly metabolized) | 95.5% - 99% | ≥98% |
| 65.9% to Albumin, 31.6% to SHBG | 66% to Albumin, 32% to SHBG | ||
| Metabolism | Rapidly metabolized in the intestinal mucosa and liver to Etonogestrel | Metabolized in the liver, primarily by CYP3A4 | Metabolized in the liver by CYP3A4 |
| Elimination Half-life (t1/2) | ~30 hours (as Etonogestrel) | Approximately 25 to 30 hours | 21 - 38 hours |
| Volume of Distribution (Vd) | 1.5 L/kg | Not directly available | 201 L |
| Clearance (CL) | Not directly available | Not directly available | ~7.5 L/h |
Metabolic Pathway: From this compound to Etonogestrel
This compound acts as a prodrug, undergoing rapid and extensive metabolism to form its biologically active metabolite, Etonogestrel (also known as 3-ketothis compound). This biotransformation is a critical step in its mechanism of action.
The primary metabolic conversion of this compound to Etonogestrel occurs in the intestinal mucosa and during the first pass through the liver. This process involves hydroxylation at the C3 position of the this compound molecule. Due to this rapid and efficient conversion, this compound itself is present in the bloodstream at very low concentrations and for only a short duration after oral administration.
Experimental Protocols for Pharmacokinetic Assessment
The data presented in this guide are derived from clinical studies employing rigorous experimental designs. A typical pharmacokinetic study for an oral contraceptive like this compound involves the following key steps:
Study Design
A common approach is a single-center, randomized, open-label, crossover study. This design allows for the comparison of different formulations or dosing regimens within the same subjects, thereby minimizing inter-individual variability. A washout period of at least four weeks is typically implemented between treatment phases.
Subject Population
Healthy female volunteers, typically between the ages of 18 and 45, are recruited for these studies. Inclusion criteria often specify a body mass index (BMI) within a certain range and normal blood pressure. Exclusion criteria are stringent and include the use of medications known to induce or inhibit CYP3A4 enzymes, which are involved in the metabolism of these progestins, as well as any contraindications to hormonal contraceptive use.
Dosing and Blood Sampling
Participants receive a single oral dose of the this compound formulation. Blood samples are collected at multiple time points to accurately characterize the pharmacokinetic profile. A typical sampling schedule includes pre-dose and then at frequent intervals for the first few hours post-administration (e.g., 0.33, 0.67, 1, 1.25, 1.5, 1.75, 2, 2.25, 2.5, 3, 4, 6, 8, 12, 16, 24, 36, 48, and 72 hours). This intensive sampling is crucial for accurately determining the maximum plasma concentration (Cmax) and the time to reach it (Tmax).
Bioanalytical Method
Plasma concentrations of Etonogestrel (the active metabolite) are quantified using a validated, high-sensitivity analytical method such as liquid chromatography with tandem mass spectrometry (LC-MS/MS). The lower limit of quantitation for these assays is typically in the picogram per milliliter (pg/mL) range, for example, 25 pg/mL.
The following diagram illustrates a generalized workflow for a comparative pharmacokinetic study:
References
- 1. Randomized, Crossover and Single-Dose Bioquivalence Study of Two Oral this compound Formulations (Film-Coated Tablets of 75 μg) in Healthy Female Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Introduction - Clinical Review Report: Etonogestrel Extended-Release Subdermal Implant (Nexplanon) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Head-to-head comparison of Desogestrel and gestodene in vitro
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed in vitro comparison of two third-generation progestins, Desogestrel and Gestodene. This compound is a prodrug that is rapidly and completely metabolized to its active form, 3-keto-desogestrel (also known as etonogestrel). Gestodene is active without the need for metabolic conversion. This comparison focuses on their interactions with steroid hormone receptors, binding to serum proteins, and their effects on breast cancer cell lines, presenting key experimental data to inform research and development.
Data Presentation: Quantitative Comparison
The following tables summarize the key in vitro pharmacological parameters of 3-keto-desogestrel and Gestodene.
Table 1: Relative Binding Affinity (RBA) to Steroid Hormone Receptors
| Receptor | 3-keto-desogestrel (RBA %) | Gestodene (RBA %) | Reference Compound | Source |
| Progesterone Receptor (PR) | High Affinity | High Affinity | Progesterone | [1] |
| Androgen Receptor (AR) | Marked Binding | Marked Binding | Dihydrotestosterone | [1] |
| Glucocorticoid Receptor (GR) | Marked Binding | Marked Binding | Dexamethasone | [1] |
| Mineralocorticoid Receptor (MR) | Almost No Binding | Marked Affinity | Aldosterone | [1] |
| Estrogen Receptor (ER) | No Affinity | No Affinity | Estradiol | [1] |
Table 2: Binding to Serum Proteins
| Protein | 3-keto-desogestrel | Gestodene | Source |
| Sex Hormone-Binding Globulin (SHBG) | Predominantly bound to albumin | Mainly bound to SHBG | |
| Albumin | Predominantly bound | Bound | |
| Free Fraction | 1.7% | 1.9% |
Table 3: In Vitro Effects on Breast Cancer Cell Lines
| Cell Line | Compound | Effect on Proliferation | Mediating Receptor | Source |
| T47D | 3-keto-desogestrel | Stimulated at physiological and pharmacological concentrations | Progesterone Receptor (physiological), Estrogen Receptor (pharmacological) | |
| T47D | Gestodene | Stimulated at physiological and pharmacological concentrations | Progesterone Receptor (physiological), Estrogen Receptor (pharmacological) | |
| MCF-7 | 3-keto-desogestrel | Stimulated at high pharmacological dosages | Estrogen Receptor | |
| MCF-7 | Gestodene | Stimulated at high pharmacological dosages | Estrogen Receptor |
Experimental Protocols
The following are summaries of the experimental methodologies cited in the literature for the key in vitro assays.
Receptor Binding Assays
These assays are designed to determine the affinity of a test compound for a specific steroid hormone receptor.
-
Preparation of Cytosol: Human cell lines (e.g., MCF-7 for progesterone and androgen receptors) or animal tissues (e.g., rabbit uterus for progesterone receptor, rat prostate for androgen receptor) are homogenized in a suitable buffer (e.g., Tris-HCl with additives like EDTA, dithiothreitol, and glycerol) and centrifuged at high speed to obtain the cytosolic fraction containing the receptors.
-
Competitive Binding: A constant amount of cytosol is incubated with a fixed concentration of a radiolabeled steroid (e.g., [³H]-promegestone for PR, [³H]-dihydrotestosterone for AR) and varying concentrations of the unlabeled test compounds (this compound or Gestodene).
-
Separation and Quantification: After incubation to reach equilibrium, unbound steroids are removed, typically by adding a dextran-coated charcoal suspension followed by centrifugation. The radioactivity in the supernatant, which represents the amount of radiolabeled steroid bound to the receptor, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled steroid (IC50) is determined. The relative binding affinity (RBA) is then calculated relative to a reference compound (e.g., progesterone for PR).
Transactivation Assays
These cell-based assays measure the ability of a compound to activate or inhibit gene transcription through a specific steroid hormone receptor.
-
Cell Culture and Transfection: A suitable cell line that is responsive to the hormone of interest is used (e.g., breast cancer cell lines). Cells are transiently transfected with two plasmids: an expression vector for the specific steroid hormone receptor (e.g., PR, AR, GR, or MR) and a reporter plasmid containing a hormone-responsive element (HRE) linked to a reporter gene (e.g., luciferase or chloramphenicol acetyltransferase - CAT).
-
Hormone Treatment: After transfection, cells are treated with varying concentrations of the test compounds (this compound or Gestodene) in the presence or absence of a known agonist for the receptor.
-
Reporter Gene Assay: Following treatment, cells are lysed, and the activity of the reporter gene product (e.g., luciferase activity) is measured.
-
Data Analysis: The results are typically expressed as the fold induction of reporter gene activity compared to a vehicle control. For antagonistic activity, the inhibition of agonist-induced reporter gene activity is measured.
Cell Proliferation Assays
These assays determine the effect of a compound on the growth of cell lines.
-
Cell Seeding: Breast cancer cells (e.g., T47D, MCF-7) are seeded in multi-well plates at a specific density and allowed to attach.
-
Treatment: The cells are then treated with various concentrations of this compound or Gestodene, often in a serum-free or charcoal-stripped serum medium to minimize the influence of other growth factors.
-
Quantification of Proliferation: After a defined incubation period (typically several days), cell proliferation is assessed using various methods, such as:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
Crystal Violet Staining: Stains the DNA of adherent cells.
-
Direct Cell Counting: Using a hemocytometer or an automated cell counter.
-
-
Data Analysis: The results are expressed as the percentage of cell growth relative to a vehicle-treated control.
In Vitro Metabolism Studies
These studies investigate the metabolic pathways of a drug using subcellular fractions.
-
Incubation with Liver Microsomes: this compound is incubated with human liver microsomes in the presence of an NADPH-generating system (which provides the necessary cofactors for cytochrome P450 enzymes).
-
Metabolite Identification: After incubation, the reaction mixture is analyzed to identify the metabolites formed. This is often done using techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).
-
Enzyme Identification: To identify the specific cytochrome P450 enzymes involved, experiments can be conducted using:
-
Recombinant human CYP enzymes: To see which specific enzymes can metabolize the drug.
-
Selective chemical inhibitors: To see which inhibitors block the metabolism of the drug in liver microsomes.
-
Correlation analysis: Correlating the rate of metabolism with the activity of specific CYP enzymes in a panel of human liver microsomes.
-
Mandatory Visualizations
Signaling Pathways
Caption: Genomic and non-genomic signaling pathways of progestins.
Experimental Workflows
Caption: Workflow for a competitive steroid receptor binding assay.
Caption: Workflow for a cell-based transactivation assay.
Logical Relationships
Caption: Relationship between receptor binding and progestin selectivity.
References
Validating the Specificity of Desogestrel for the Progesterone Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding specificity of desogestrel, a widely used synthetic progestin, for the progesterone receptor (PR). This compound is a prodrug that is rapidly and almost completely converted in the body to its active metabolite, etonogestrel (also known as 3-keto-desogestrel). Therefore, this guide will focus on the activity of etonogestrel and compare its performance with other commonly used progestins, supported by experimental data from scientific literature.
Executive Summary
Etonogestrel, the active metabolite of this compound, exhibits a high and selective affinity for the progesterone receptor. Its molecular structure allows for potent progestational activity with minimal cross-reactivity with other steroid hormone receptors, particularly the androgen receptor. This high selectivity index, the ratio of progesterone receptor binding to androgen receptor binding, distinguishes it from older generations of progestins and contributes to its favorable clinical profile. This guide presents the supporting data and methodologies to validate this specificity.
Comparative Receptor Binding Affinity
The specificity of a progestin is determined by its binding affinity to the intended target, the progesterone receptor, versus its affinity for other steroid receptors, including the androgen receptor (AR), estrogen receptor (ER), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR). Off-target binding can lead to undesirable side effects.
The following table summarizes the relative binding affinities (RBA) of etonogestrel and other progestins for the five main steroid hormone receptors. The data has been compiled from various in vitro studies. It is important to note that experimental conditions can vary between studies, potentially affecting the absolute values. However, the relative trends provide a valuable comparison.
| Compound | Progesterone Receptor (PR) | Androgen Receptor (AR) | Estrogen Receptor (ERα) | Glucocorticoid Receptor (GR) | Mineralocorticoid Receptor (MR) | Selectivity Index (PR/AR) |
| Progesterone | 100 | 2 | <0.1 | 4 | 25 | 50 |
| Etonogestrel | 150-300[1] | 50-60 | <1 | ~14[2] | <1 | ~3-5 |
| Levonorgestrel | 100-200 | 100-150 | <1 | ~1[2] | ~17[1] | ~0.7-2 |
| Norethindrone | 75-125 | 20-30 | <1 | - | - | ~3-5 |
| Drospirenone | 50-100 | 10-20 | <1 | <1 | 150-200 | ~3-10 |
Note: Relative Binding Affinity (RBA) is expressed as a percentage of the binding of a reference compound (e.g., progesterone for PR, dihydrotestosterone for AR, estradiol for ER, dexamethasone for GR, and aldosterone for MR), which is set to 100%. A higher value indicates a stronger binding affinity. The Selectivity Index is a calculated ratio of the RBA for PR to the RBA for AR, providing a measure of progestogenic selectivity over androgenic activity.
Experimental Protocols
The determination of the binding affinity of this compound (etonogestrel) and other progestins to steroid receptors is primarily conducted using competitive radioligand binding assays.
Principle of the Assay
This assay measures the ability of a test compound (e.g., etonogestrel) to compete with a radiolabeled ligand, which has a known high affinity for the specific receptor, for binding to that receptor. The displacement of the radiolabeled ligand by increasing concentrations of the test compound is measured, allowing for the determination of the test compound's inhibitory constant (Ki) or the concentration that inhibits 50% of the radiolabeled ligand binding (IC50).
Materials
-
Receptor Source: Cytosolic or nuclear extracts from tissues or cell lines expressing the target steroid receptor (e.g., human breast cancer cell line MCF-7 for PR and AR).
-
Radiolabeled Ligand: A high-affinity radioactive ligand for each receptor (e.g., [³H]-Progesterone or [³H]-ORG 2058 for PR, [³H]-Dihydrotestosterone for AR, [³H]-Estradiol for ER, [³H]-Dexamethasone for GR, [³H]-Aldosterone for MR).
-
Test Compounds: Etonogestrel and other progestins of interest.
-
Assay Buffer: Buffer solution to maintain optimal pH and ionic strength for receptor binding.
-
Scintillation Cocktail: A liquid that emits light when it interacts with the radioactive decay of the radioligand.
-
Glass Fiber Filters: To separate bound from unbound radioligand.
-
Scintillation Counter: An instrument to measure the light emitted from the scintillation cocktail.
Procedure
-
Receptor Preparation: Prepare a cytosolic or nuclear extract from the chosen cell line or tissue that is rich in the target receptor.
-
Incubation: In a series of tubes, incubate a constant amount of the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound (e.g., etonogestrel). Include control tubes with no test compound (total binding) and tubes with a large excess of unlabeled ligand to determine non-specific binding.
-
Separation: After incubation to reach equilibrium, separate the receptor-bound radioligand from the free (unbound) radioligand. This is typically achieved by rapid vacuum filtration through glass fiber filters. The receptors and the bound radioligand are retained on the filter, while the unbound radioligand passes through.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the amount of specifically bound radioligand at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value from the resulting sigmoidal curve. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Visualizing Key Processes
To better understand the mechanisms and workflows involved in validating the specificity of this compound, the following diagrams have been created.
Progesterone Receptor Signaling Pathway
The binding of etonogestrel to the progesterone receptor initiates a cascade of events that ultimately leads to changes in gene expression. This diagram illustrates the classical genomic signaling pathway.
Caption: Classical genomic signaling pathway of the progesterone receptor.
Experimental Workflow for Determining Receptor Specificity
This diagram outlines the key steps in a competitive binding assay used to determine the binding specificity of a compound like etonogestrel.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
The experimental data consistently demonstrate that etonogestrel, the active metabolite of this compound, is a potent and highly selective progestin. Its strong binding affinity for the progesterone receptor, coupled with its significantly lower affinity for the androgen receptor, results in a favorable selectivity index. This high degree of specificity is a key factor in its efficacy as a contraceptive agent and contributes to its well-tolerated side effect profile, particularly with regard to androgenic effects. The methodologies outlined in this guide provide a robust framework for the continued validation and comparison of the specificity of this compound and other progestins in a research and drug development setting.
References
Safety Operating Guide
Proper Disposal of Desogestrel: A Guide for Laboratory Professionals
The safe handling and disposal of desogestrel, a synthetic progestogen, are critical for ensuring personnel safety and minimizing environmental impact. As an active pharmaceutical ingredient (API) with potent hormonal activity and ecotoxicity, this compound and its formulations are classified as environmentally hazardous substances.[1][2][3] Adherence to proper disposal protocols is not only a matter of regulatory compliance but also a core component of responsible laboratory practice.
Hazard Profile and Safety Precautions
This compound is recognized as a substance that is very toxic to aquatic life with long-lasting effects.[4] In a laboratory setting, it is crucial to handle this compound with appropriate personal protective equipment (PPE) to prevent exposure.[5] This includes wearing protective gloves, a lab coat, and eye protection. When working with powdered forms of this compound, engineering controls such as a fume hood should be utilized to prevent the inhalation of dust, which can also form explosive mixtures with air.
Regulatory Framework
In the United States, the disposal of pharmaceutical waste is governed by several regulatory bodies, primarily the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Drug Enforcement Administration (DEA) for controlled substances. Many states have their own, often more stringent, regulations. A key component of the federal regulations is Subpart P of the RCRA, which provides specific guidelines for the management of hazardous waste pharmaceuticals by healthcare facilities.
Quantitative Data: Hazard Classification
The following table summarizes the transportation and hazard information for this compound formulations as found in Safety Data Sheets (SDS).
| Parameter | Classification | Reference |
| UN Number | UN 3077 | |
| Proper Shipping Name | ENVIRONMENTALLY HAZARDOUS SUBSTANCE, SOLID, N.O.S. (this compound) | |
| Transport Hazard Class | 9 | |
| Packing Group | III | |
| Aquatic Hazard | Very toxic to aquatic life with long lasting effects |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the essential steps for the safe disposal of this compound from a research or drug development laboratory.
1. Segregation and Collection:
-
Designate a specific, clearly labeled waste container for this compound and this compound-contaminated materials. This container should be leak-proof and sealable.
-
Do not mix this compound waste with non-hazardous laboratory trash.
-
Contaminated materials include, but are not limited to:
-
Expired or unused this compound API.
-
Contaminated labware (e.g., vials, pipette tips, weighing boats).
-
Contaminated PPE (e.g., gloves, disposable lab coats).
-
Spill cleanup materials.
-
2. Waste Characterization:
-
Based on its classification as an environmentally hazardous substance, this compound waste must be managed as hazardous waste.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste characterization and labeling requirements.
3. Packaging and Labeling:
-
Securely seal the waste container to prevent any leakage or spillage.
-
Label the container clearly with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution and local regulations.
4. Storage:
-
Store the sealed and labeled waste container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and away from general laboratory traffic.
5. Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
The recommended disposal method for hazardous pharmaceutical waste is typically high-temperature incineration at a permitted facility.
-
Never dispose of this compound by flushing it down the drain or placing it in the regular trash. Improper disposal can lead to the contamination of water systems, posing a significant risk to aquatic organisms.
6. Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
Wearing appropriate PPE, contain the spill.
-
For powdered this compound, carefully sweep or vacuum the material and place it in the designated hazardous waste container. Avoid creating dust.
-
Clean the spill area with a suitable decontaminating solution.
-
All materials used for spill cleanup must be disposed of as hazardous waste.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the compliant disposal of this compound waste.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Desogestrel
For Immediate Implementation: This document outlines essential personal protective equipment (PPE), handling protocols, and disposal procedures for Desogestrel, a potent synthetic progestogen. Adherence to these guidelines is critical for ensuring the safety of laboratory personnel and minimizing environmental contamination. This compound is classified as a substance that may damage fertility or the unborn child, and it can cause organ damage through prolonged or repeated exposure.[1][2] It is also very toxic to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE)
When handling this compound, especially in its powdered form, a comprehensive PPE strategy is mandatory to prevent inhalation, skin contact, and eye exposure.[2][3]
| PPE Category | Specification | Rationale |
| Respiratory Protection | Particulate-filtering respirator | To prevent inhalation of airborne particles. |
| Hand Protection | Chemical-resistant gloves (double gloving recommended) | To avoid direct skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from dust and splashes. |
| Face Protection | Face shield (in addition to goggles) | Required when there is a potential for direct facial contact with dusts, mists, or aerosols. |
| Body Protection | Laboratory coat or work uniform | To protect skin and personal clothing from contamination. |
| Additional Body Garments | Sleevelets, apron, gauntlets, or disposable suits | To be used based on the specific task to prevent any exposed skin surfaces. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial to mitigate risks. The following step-by-step guide provides a framework for safe laboratory practices.
Engineering Controls
To minimize exposure, this compound should be handled in a controlled environment.
-
Ventilation: Use of local exhaust ventilation is recommended. For more potent compounds, closed processing systems or containment technologies like glove boxes or isolators are necessary to prevent leakage into the workplace. No open handling should be permitted.
-
Dust Control: Minimize dust generation and accumulation. Avoid clearing dust surfaces with compressed air.
Safe Handling Practices
-
Preparation: Before handling, ensure all safety precautions have been read and understood. Obtain special instructions before use.
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.
-
During Handling: Avoid breathing dust. Avoid contact with eyes, skin, and clothing.
-
After Handling: Use appropriate degowning techniques to remove potentially contaminated clothing. Wash contaminated clothing before reuse.
Spill Management
In the event of a spill, follow these procedures to contain and clean up the material safely.
-
Evacuate: Non-essential personnel should be evacuated from the affected area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent further leakage or spillage if it is safe to do so.
-
Clean-up:
-
Wear appropriate PPE.
-
For dry spills, collect the material using a method that controls dust generation, such as a damp cloth or a HEPA-filtered vacuum.
-
Place the collected material into a sealed, appropriately labeled container for disposal.
-
-
Decontamination: Thoroughly clean the spill area.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental harm.
-
Waste Classification: this compound is classified as an environmentally hazardous substance.
-
Containerization: Dispose of contents and containers in an approved waste disposal plant. Empty containers should be taken to an approved waste handling site for recycling or disposal.
-
Regulations: Adhere to all local, state, and federal regulations for hazardous waste disposal.
Occupational Exposure Limits
Monitoring the work environment is a key aspect of a comprehensive safety program.
| Substance | Occupational Exposure Limit (OEL) | Wipe Limit | Source |
| This compound | 0.04 µg/m³ (OEB 5) | 0.4 µ g/100 cm² | Internal |
Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
